molecular formula C11H12N2O2 B3421636 Nirvanol CAS No. 2216-93-5

Nirvanol

Cat. No.: B3421636
CAS No.: 2216-93-5
M. Wt: 204.22 g/mol
InChI Key: UDTWZFJEMMUFLC-UHFFFAOYSA-N
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Description

Nirvanol, also known as 5-Ethyl-5-phenylhydantoin, is a derivative of the hydantoin class with significant historical and contemporary value in pharmacological research . Its 5-ethyl-5-phenyl substitution pattern is structurally similar to that of phenobarbital, and it is a known active metabolite of the anticonvulsant mephenytoin . The primary site of action for hydantoin derivatives like this compound is believed to be the motor cortex, where they inhibit the spread of seizure activity. Research strongly suggests the main mechanism is a frequency-, use-, and voltage-dependent blockade of neuronal sodium channels, which stabilizes the threshold against hyperexcitability and limits the repetitive firing of action potentials . Originally introduced for the treatment of chorea, its research use now provides critical insights into the structural requirements for anticonvulsant activity, serving as a key scaffold in structure-activity relationship (SAR) studies . A prominent feature of this compound is its stereoselective metabolism, which is susceptible to pharmacogenetic control. The (S)-enantiomer undergoes CYP2C19-mediated para-hydroxylation roughly 14 times more rapidly than the (R)-enantiomer, making this compound a valuable probe compound in vitro for investigating cytochrome P450 (CYP) enzyme activity, particularly for the polymorphically expressed CYP2C19 . This role is essential in drug metabolism and pharmacokinetic (DMPK) studies to assess potential drug-drug interactions. Researchers utilize this compound to explore the physicochemical properties and solvation effects of hydantoin derivatives, which govern their transport in vivo and interactions with biomacromolecules . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-5-phenylimidazolidine-2,4-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UDTWZFJEMMUFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H12N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID80874185
Record name Nirvanol
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Molecular Weight

204.22 g/mol
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CAS No.

631-07-2, 2216-93-5
Record name Nirvanol
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Record name Ethylphenylhydantoin
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Record name Hydantoin, 5-ethyl-5-phenyl-, (+-)-
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Foundational & Exploratory

The Mechanism of Action of Nirvanol (Ethotoin): A Technical Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nirvanol, the common name for ethotoin, is a first-generation anticonvulsant of the hydantoin class used in the management of tonic-clonic and complex partial seizures. While structurally related to the more widely known phenytoin, its precise mechanistic details are crucial for researchers exploring novel antiepileptic drug (AED) targets and understanding the nuances of neuronal excitability modulation. This guide provides an in-depth examination of the core mechanism of action of ethotoin, focusing on its interaction with voltage-gated sodium channels (VGSCs). We will dissect the biophysical consequences of this interaction, present established experimental protocols for its characterization, and discuss potential secondary mechanisms that may contribute to its overall therapeutic profile. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of ethotoin's molecular pharmacology.

Introduction: The Hydantoin Class and Neuronal Hyperexcitability

Epileptic seizures are characterized by synchronous, high-frequency firing of neuronal populations, a state of pathological hyperexcitability.[1] A cornerstone of neuronal signal propagation is the action potential, which is primarily driven by the influx of sodium ions (Na+) through voltage-gated sodium channels.[1][2] These channels cycle through three main conformational states: resting (closed), open (activated), and inactivated (closed and non-conducting).[2][3] The rapid transition to the inactivated state is critical for terminating the action potential and ensuring unidirectional signal flow.[3]

Ethotoin, a 3-ethyl-5-phenyl derivative of hydantoin, belongs to a class of drugs that stabilize neuronal membranes to control this hyperexcitability.[1][4][5] Its primary therapeutic effect is achieved not by raising the normal seizure threshold, but by preventing the propagation and spread of seizure activity from an epileptic focus.[5][6] This is accomplished by selectively modulating the function of VGSCs, a mechanism it shares with its chemical relative, phenytoin.[5][6][7]

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The central mechanism of action for ethotoin is the stabilization of neuronal membranes through the modulation of voltage-gated sodium channels.[1] This is not a simple pore block but a nuanced, state-dependent interaction that preferentially targets neurons firing at high frequencies, a hallmark of seizure activity.

Preferential Binding to the Inactivated State

Ethotoin exhibits a higher affinity for the inactivated state of the VGSC compared to the resting state.[1] During a seizure, neurons undergo prolonged periods of depolarization, leading to a rapid succession of action potentials. This high-frequency firing increases the proportion of VGSCs in the open and, subsequently, the inactivated state. By preferentially binding to and stabilizing the inactivated conformation, ethotoin effectively slows the rate of recovery of these channels back to the resting, activatable state.[1][2] This action reduces the number of available VGSCs that can participate in generating subsequent action potentials, thereby suppressing sustained, repetitive firing.[1]

Use-Dependent and Voltage-Dependent Blockade

This preferential binding leads to a phenomenon known as "use-dependence" or "frequency-dependence".[2][8]

  • Use-Dependence: The inhibitory effect of ethotoin is more pronounced in neurons that are firing rapidly. With each action potential, more channels enter the inactivated state, providing more binding targets for the drug. This cumulative block is highly desirable in an AED, as it allows the drug to exert its strongest effect under pathological conditions (seizures) while having a minimal effect on normal, low-frequency neuronal firing, thus reducing the potential for global central nervous system depression.[6][9]

  • Voltage-Dependence: The affinity of ethotoin for its binding site is increased by membrane depolarization.[10] Depolarized resting membrane potentials, which can occur in epileptic foci, favor the inactivated state of VGSCs, thereby enhancing the drug's blocking efficacy.[10]

This dual characteristic ensures that ethotoin's action is targeted toward the very cells responsible for seizure generation and propagation.

Visualizing the Mechanism: A Signaling Pathway

The following diagram illustrates the interaction of Ethotoin with the voltage-gated sodium channel and its effect on neuronal excitability.

Ethotoin_Mechanism cluster_Neuron Neuronal Membrane Resting VGSC (Resting) Open VGSC (Open) Resting->Open Activation Inactivated VGSC (Inactivated) Open->Inactivated Fast Inactivation Action_Potential Action Potential Propagation Open->Action_Potential Na+ Influx Inactivated->Resting Recovery Ethotoin_Bound VGSC-Ethotoin Complex (Stabilized Inactivated) Inactivated->Ethotoin_Bound Stabilization Ethotoin_Bound->Resting Slows Recovery Suppression Suppressed Firing (Therapeutic Effect) Ethotoin_Bound->Suppression Reduces Available Channels Depolarization Membrane Depolarization Repolarization Membrane Repolarization Action_Potential->Depolarization Propagates Signal Ethotoin Ethotoin Ethotoin->Inactivated Binds Preferentially

Caption: Ethotoin preferentially binds to and stabilizes the inactivated state of VGSCs, slowing their recovery and reducing the number of channels available for subsequent action potentials, thereby suppressing high-frequency neuronal firing.

Experimental Elucidation of the Mechanism

The state-dependent blockade of VGSCs by ethotoin can be precisely quantified using electrophysiological techniques. Whole-cell patch-clamp recording is the gold standard for this analysis.

Key Experimental Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This protocol allows for the direct measurement of sodium currents (INa) through VGSCs in isolated neurons or cell lines expressing specific channel subtypes.

Objective: To characterize the voltage- and use-dependent block of VGSCs by ethotoin.

Methodology:

  • Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing a specific human VGSC subtype (e.g., NaV1.2).[2]

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare borosilicate glass pipettes (electrodes) with a resistance of 2-5 MΩ when filled with internal solution.

  • Solutions:

    • External Solution (ACSF): Contains physiological concentrations of ions, but with blockers for potassium and calcium channels (e.g., TEA, 4-AP, CdCl₂) to isolate INa. Tetrodotoxin (TTX), a potent VGSC blocker, should be used as a positive control to confirm the recorded current is indeed INa.[11]

    • Internal (Pipette) Solution: Contains a cesium or potassium gluconate base to block outward K+ currents from inside the cell.

  • Establishing Whole-Cell Configuration: Achieve a gigaseal between the pipette tip and the cell membrane, then apply gentle suction to rupture the membrane patch, gaining electrical access to the cell interior.

  • Voltage-Clamp Protocols:

    • Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to -10 mV) to elicit a peak INa. Apply ethotoin to the bath and repeat the pulse to measure the reduction in peak current.

    • Use-Dependent Block: From a holding potential of -100 mV, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz).[9][12] Measure the peak INa for each pulse. Perform this first in control conditions and then after application of ethotoin. The progressive reduction in current amplitude during the train in the presence of the drug demonstrates use-dependence.

    • Voltage-Dependence of Inactivation: To assess the drug's effect on steady-state inactivation, apply a series of 500 ms pre-pulses to various potentials before a test pulse to -10 mV. Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V1/2). A hyperpolarizing shift in V1/2 in the presence of ethotoin indicates stabilization of the inactivated state.

  • Data Analysis: Quantify the percentage of block under different conditions. Fit data to appropriate models (e.g., modulated receptor hypothesis) to derive kinetic parameters of drug binding and unbinding.[8]

Experimental Workflow Diagram

Patch_Clamp_Workflow A Cell Preparation (e.g., Cultured Neurons) D Establish Gigaseal & Whole-Cell Configuration A->D B Prepare Recording Solutions (Internal & External) B->D C Pull & Fill Micropipette C->D E Apply Voltage-Clamp Protocol (Control Conditions) D->E F Acquire Baseline I-Na Data E->F G Bath Application of Ethotoin F->G H Apply Same Voltage-Clamp Protocol (Drug Condition) G->H I Acquire Drug-Effect I-Na Data H->I K Washout & Positive Control (TTX) H->K J Data Analysis (% Block, Kinetics, V1/2 Shift) I->J

Caption: A streamlined workflow for a whole-cell patch-clamp experiment designed to investigate the effects of Ethotoin on voltage-gated sodium currents.

Potential Secondary Mechanisms and Comparative Pharmacology

While the modulation of VGSCs is the primary mechanism, other actions may contribute to ethotoin's anticonvulsant profile.

  • Calcium Channel Modulation: Some reports suggest that, like phenytoin, ethotoin may also influence calcium ion influx across neuronal membranes and interfere with calcium uptake in presynaptic terminals.[6] This could potentially reduce neurotransmitter release, further dampening excessive network activity. However, evidence for this as a primary mechanism is less robust compared to its effects on sodium channels.

  • GABAergic System: There is currently limited direct evidence to suggest that ethotoin significantly modulates the GABAergic system, for instance, by enhancing tonic inhibition mediated by GABAA receptors, a mechanism employed by other classes of AEDs and neurosteroids.[13][14][15]

Comparative Analysis with Phenytoin: Ethotoin and phenytoin share the same core mechanism of action.[5][6][7] However, ethotoin is generally considered to be less potent but also less toxic than phenytoin.[5] Pharmacokinetic differences, such as ethotoin's shorter half-life (3-9 hours) and distinct metabolic pathways, also contribute to its different clinical profile.[4][16]

Pharmacokinetics and Clinical Relevance

Ethotoin is absorbed rapidly and metabolized in the liver.[4][16] Its metabolism is saturable, meaning that the relationship between dose and plasma concentration can be non-linear.[16] The primary metabolites are formed through N-deethylation and p-hydroxylation.[4] This metabolic profile is crucial for understanding drug-drug interactions and patient variability. The mechanism of stabilizing the inactivated state of VGSCs directly correlates with its clinical efficacy in controlling the high-frequency, sustained firing seen in tonic-clonic and complex-partial seizures.[1][16]

Conclusion and Future Research Directions

The established core mechanism of action for this compound (ethotoin) is the voltage- and use-dependent blockade of neuronal voltage-gated sodium channels, achieved by preferentially binding to and stabilizing the channel's inactivated state. This elegant mechanism allows for targeted suppression of pathological, high-frequency neuronal firing with less impact on normal physiological activity.

Future research could further delineate:

  • Subtype Specificity: High-resolution electrophysiological studies could determine if ethotoin exhibits differential activity against the various VGSC subtypes (NaV1.1-1.9), which could inform its use in specific channelopathies.

  • Secondary Target Validation: A more rigorous investigation into the effects of ethotoin on presynaptic calcium channels and neurotransmitter release would clarify the clinical significance of these potential secondary mechanisms.

  • Structural Basis of Interaction: Cryo-electron microscopy or advanced molecular modeling could provide a high-resolution view of the ethotoin binding site within the inner pore of the sodium channel, aiding in the rational design of new, more potent, and safer hydantoin derivatives.[10]

By continuing to build upon this foundational mechanistic understanding, the scientific community can refine the use of existing therapies and accelerate the development of the next generation of antiepileptic drugs.

References

  • Ethotoin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

  • Ethotoin (Professional Patient Advice). Drugs.com.

  • Pharmacology of Ethotoin (Peganone) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.

  • What is the mechanism of Ethotoin? Patsnap Synapse.

  • Ethotoin - Wikipedia. Wikipedia.

  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS.

  • Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons. Journal of Neurophysiology.

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.

  • Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits.

  • Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics. PubMed.

  • Use dependence of tetrodotoxin block of sodium channels: a revival of the trapped-ion mechanism. PubMed.

  • Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. PubMed Central.

  • Differential up-regulation of voltage-dependent Na+ channels induced by phenytoin in brains of genetically seizure-susceptible (E1) and control (ddY) mice. PubMed.

  • Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity. ResearchGate.

  • Use-dependent block of sodium channels in frog myelinated nerve by tetrodotoxin and saxitoxin at negative holding potentials. PubMed.

  • Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline. PubMed Central.

  • Experimental Therapeutic Strategies in Epilepsies Using Anti-Seizure Medications.

  • Ethotoin | C11H12N2O2 | CID 3292. PubChem.

  • Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (this compound) in humans. PubMed.

  • THE MOLECULAR PHARMACOLOGY OF TOXINS THAT MODIFY VOLTAGE-GATED SODIUM CHANNELS. ScienceDirect.

  • Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by δ subunit-containing GABAA receptors. PubMed Central.

  • The impact of tonic GABAA receptor-mediated inhibition on neuronal excitability varies across brain region and cell type. PubMed Central.

  • Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology.

  • Effects of antiepileptic drugs on cortical excitability in humans: A TMS-EMG and TMS-EEG study. PubMed.

  • Major role for tonic GABAA conductances in anesthetic suppression of intrinsic neuronal excitability. PubMed.

Sources

The Rise and Fall of a Forgotten Soporific: A Technical History of 5-Ethyl-5-Phenylhydantoin (Nirvanol)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical trajectory of 5-ethyl-5-phenylhydantoin, a compound more commonly known by its trade name, Nirvanol. Initially synthesized in the early 1920s as a promising soporific, its journey through the annals of medicinal chemistry is a compelling narrative of therapeutic innovation, unforeseen toxicity, and eventual obsolescence. This document delves into the original synthetic methodologies, its brief clinical applications, the elucidation of its pharmacological activity as an anticonvulsant, and the adverse effects that ultimately led to its withdrawal from widespread use. Designed for researchers, scientists, and drug development professionals, this guide offers a detailed retrospective on a once-promising therapeutic agent, contextualizing its story within the broader history of hydantoin chemistry and anticonvulsant drug discovery.

Introduction: The Hydantoin Scaffold and the Quest for Sedation

The hydantoin (imidazolidine-2,4-dione) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a number of successful therapeutic agents. The pioneering work of German chemist Heinrich Biltz in the early 20th century laid the groundwork for the synthesis of a variety of substituted hydantoins, including the landmark antiepileptic drug phenytoin (5,5-diphenylhydantoin). The structural similarities between hydantoins and the barbiturate class of drugs, which were gaining prominence as sedatives and hypnotics, spurred further investigation into the pharmacological potential of novel hydantoin derivatives. It was within this scientific milieu that 5-ethyl-5-phenylhydantoin emerged.

Discovery and Early History: The Genesis of this compound

The first documented synthesis of 5-ethyl-5-phenylhydantoin is credited to William T. Read in 1922. In his publication, "Researches on Hydantoins: Synthesis of the Soporific, 4,4-Phenylethyl-hydantoin (this compound)," Read detailed the preparation of the compound with the explicit goal of creating a new soporific agent. The name "this compound" itself suggests the intended therapeutic effect of inducing a state of peaceful sleep or oblivion.

Initial investigations into this compound focused on its sedative properties. However, its clinical applications soon expanded. By the 1930s, this compound was being used in the treatment of chorea, a neurological disorder characterized by involuntary, jerky movements. While it showed some efficacy in managing the symptoms of chorea, its use was accompanied by a growing number of reports of significant adverse effects.

Chemical Synthesis: From Precursors to Product

The synthesis of 5-ethyl-5-phenylhydantoin can be achieved through various methods, with the Bucherer-Bergs reaction being a common and efficient approach. This multicomponent reaction involves the condensation of a ketone, an ammonium salt, and a cyanide source.

Bucherer-Bergs Synthesis of 5-Ethyl-5-Phenylhydantoin

A widely cited method for the laboratory-scale synthesis of 5-ethyl-5-phenylhydantoin involves the reaction of propiophenone, ammonium carbonate, and potassium cyanide.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of propiophenone (0.2 mol), ammonium carbonate (0.8 mol) dissolved in 300 ml of water, and potassium cyanide (0.4 mol) in 300 ml of ethanol is prepared.

  • Reflux: The reaction mixture is heated under reflux for 8 hours with continuous stirring.

  • Precipitation: The solution is then cooled in an ice-salt bath to induce the precipitation of the hydantoin product.

  • Isolation and Purification: The resulting precipitate is collected by filtration and washed with water to yield 5-ethyl-5-phenylhydantoin.

Diagram of the Bucherer-Bergs Synthesis Workflow:

Bucherer_Bergs_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Propiophenone Propiophenone Reflux Reflux (8 hours) Propiophenone->Reflux Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Reflux Potassium_Cyanide Potassium Cyanide Potassium_Cyanide->Reflux Solvents Ethanol/Water Solvents->Reflux Cooling Cooling (Ice Bath) Reflux->Cooling Reaction Mixture Filtration Filtration & Washing Cooling->Filtration Precipitate This compound 5-Ethyl-5-Phenylhydantoin (this compound) Filtration->this compound Purified Product

Caption: Workflow of the Bucherer-Bergs synthesis of 5-ethyl-5-phenylhydantoin.

Physicochemical Properties and Pharmacokinetics

5-Ethyl-5-phenylhydantoin is a white crystalline solid with the following key properties:

PropertyValue
Chemical Formula C₁₁H₁₂N₂O₂
Molar Mass 204.23 g/mol
Melting Point 199-202 °C
Appearance White crystalline powder
Solubility Sparingly soluble in water, soluble in ethanol

Pharmacokinetically, 5-ethyl-5-phenylhydantoin is notable for being the active metabolite of the anticonvulsant drug mephenytoin. Mephenytoin itself is largely a prodrug that is N-demethylated in the liver to form this compound, which is responsible for the majority of the therapeutic effect.

Pharmacological Profile: An Unintentional Anticonvulsant

While initially developed as a soporific, the primary pharmacological activity of 5-ethyl-5-phenylhydantoin was later identified as being anticonvulsant. This discovery mirrored the serendipitous finding of the antiepileptic properties of phenobarbital by Alfred Hauptmann in 1912. Hauptmann, a German physician, administered the sedative phenobarbital to his epilepsy patients to help them sleep and observed a marked reduction in their seizure frequency.[2][3][4][5]

The mechanism of action of 5-ethyl-5-phenylhydantoin as an anticonvulsant is believed to be similar to that of other hydantoins like phenytoin. It is thought to exert its effects by modulating voltage-gated sodium channels in neurons, thereby stabilizing neuronal membranes and preventing the propagation of seizure discharges.

Diagram of the Proposed Mechanism of Action:

Mechanism_of_Action cluster_neuron Presynaptic Neuron AP Action Potential Propagation Na_Channel Voltage-Gated Sodium Channel AP->Na_Channel Depolarization Stabilization Membrane Stabilization Reduced Excitability Na_Channel->Stabilization Reduced Na+ Influx This compound 5-Ethyl-5-Phenylhydantoin (this compound) Block Blocks Channel Inactivation This compound->Block Block->Na_Channel

Sources

An In-depth Technical Guide on Nirvanol as a Metabolite of Mephenytoin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Mephenytoin, an anticonvulsant hydantoin derivative, serves as a cornerstone for understanding the principles of stereoselective drug metabolism and pharmacogenetics.[1] While the parent drug exerts therapeutic effects, its clinical activity and potential for toxicity are profoundly influenced by its metabolic fate. The primary metabolic pathways of mephenytoin are N-demethylation to its active metabolite, 5-ethyl-5-phenylhydantoin (commonly known as Nirvanol), and aromatic 4'-hydroxylation.[2] The interplay between these pathways is not only stereoselective but is also governed by a well-characterized genetic polymorphism, primarily in the Cytochrome P450 enzyme, CYP2C19.[3] This guide provides a detailed exploration of this compound, focusing on its formation, the pharmacogenetic factors controlling its disposition, its clinical significance, and the analytical methodologies required for its precise quantification in biological matrices.

The Stereochemical Foundation of Mephenytoin Metabolism

Mephenytoin is administered as a racemic mixture of two enantiomers: (S)-mephenytoin and (R)-mephenytoin. This chirality is the critical determinant of its metabolic pathway. The two enantiomers exhibit markedly different pharmacokinetic profiles due to the stereoselective nature of the metabolizing enzymes.[4][5]

  • (S)-Mephenytoin: This enantiomer is rapidly metabolized via aromatic hydroxylation at the 4'-position of the phenyl ring, a reaction almost exclusively catalyzed by CYP2C19.[3][6]

  • (R)-Mephenytoin: This enantiomer is eliminated more slowly, primarily through N-demethylation to (R)-Nirvanol.[2]

This enzymatic stereoselectivity results in vastly different plasma concentrations and half-lives for the two enantiomers following administration of the racemic drug. For instance, the peak plasma level of (S)-mephenytoin can be merely one-fifth that of the (R)-enantiomer, with an elimination half-life of less than 3 hours compared to over 70 hours for (R)-mephenytoin.[4]

Metabolic Pathways: The Dichotomy of Hydroxylation and N-Demethylation

The biotransformation of mephenytoin proceeds along two major, competing pathways. The efficiency of these pathways dictates the circulating concentrations of both the parent drug and its active metabolite, this compound.

  • 4'-Hydroxylation: This is the primary clearance pathway for (S)-mephenytoin. The enzyme CYP2C19 demonstrates high specificity for this reaction, converting (S)-mephenytoin to the inactive 4'-hydroxymephenytoin.[6][7] The activity of CYP2C19 is the lynchpin of the genetic polymorphism associated with mephenytoin metabolism.[3]

  • N-Demethylation: Both enantiomers can be N-demethylated to form their respective this compound enantiomers. (S)-mephenytoin is N-demethylated by CYP2B6 and CYP2C9, while (R)-mephenytoin is slowly N-demethylated to (R)-Nirvanol.[2][8] this compound itself is an active anticonvulsant.[9][10]

The following diagram illustrates the stereoselective metabolism of mephenytoin.

Mephenytoin_Metabolism R_Mep (R)-Mephenytoin R_Nir (R)-Nirvanol R_Mep->R_Nir N-Demethylation (Slow) S_Mep (S)-Mephenytoin S_Nir (S)-Nirvanol S_Mep->S_Nir CYP2B6, CYP2C9 OH_Mep 4'-hydroxy-(S)-mephenytoin (Inactive) S_Mep->OH_Mep CYP2C19 (Major Pathway for S-form)

Caption: Stereoselective metabolic pathways of mephenytoin.

The Pharmacogenetics of CYP2C19: A Paradigm of Personalized Medicine

The genetic polymorphism of the CYP2C19 gene is the single most important factor determining inter-individual variability in mephenytoin metabolism.[3][11] This polymorphism leads to distinct clinical phenotypes.

  • Extensive Metabolizers (EMs): Individuals with at least one functional CYP2C19 allele (e.g., 1/1 or 1/2) efficiently hydroxylate (S)-mephenytoin.[3] In EMs, the metabolic pathways for the (S) and (R) enantiomers are markedly different.[12]

  • Poor Metabolizers (PMs): Individuals homozygous for defective CYP2C19 alleles (e.g., 2/2, 2/3) have a significantly reduced or absent ability to 4'-hydroxylate (S)-mephenytoin.[3][13] This metabolic deficiency shunts the clearance of (S)-mephenytoin towards the N-demethylation pathway, leading to the formation and accumulation of (S)-Nirvanol.[11][14]

The prevalence of the PM phenotype varies significantly among ethnic populations, occurring in approximately 2-5% of Caucasians but as high as 20% in Asian populations.[3] Several defective alleles have been identified, including CYP2C192, CYP2C193, and CYP2C19*5, which account for the majority of PM phenotypes.[13][15]

The logical flow from genotype to clinical outcome is depicted below.

Genotype_Phenotype cluster_genetics Genetic Basis cluster_function Enzymatic Function cluster_outcome Metabolic & Clinical Outcome Genotype CYP2C19 Genotype (1/1, 1/2, 2/2, etc.) Phenotype Clinical Phenotype EM Extensive Metabolizer (EM) (Functional Enzyme) Phenotype->EM PM Poor Metabolizer (PM) (Deficient Enzyme) Phenotype->PM Metabolism_EM Efficient 4'-Hydroxylation Low this compound Levels EM->Metabolism_EM Leads to Metabolism_PM Impaired 4'-Hydroxylation High this compound Accumulation (Potential for Toxicity) PM->Metabolism_PM Leads to

Caption: Relationship between CYP2C19 genotype, phenotype, and metabolism.

Clinical Significance and Pharmacokinetics of this compound

This compound is not an inert metabolite; it possesses intrinsic anticonvulsant activity.[10] Its accumulation, particularly in PMs, contributes significantly to both the therapeutic effect and the potential for adverse reactions. A crucial pharmacokinetic characteristic is its exceptionally long half-life. Studies in epileptic patients have shown a mean plasma half-life of 114 hours for this compound, compared to 17 hours for the parent drug, mephenytoin.[16][17] This leads to substantial accumulation during chronic therapy, with steady-state this compound levels often far exceeding those of mephenytoin itself.[16][18]

ParameterMephenytoinThis compoundReference(s)
Mean Plasma Half-life ~17 hours~114 hours[16][17]
Steady-State Level (400 mg/day) ~1.5 µg/mL~18 µg/mL[16][17]
Primary Active Moiety YesYes[10][18]
Accumulation in PMs ModerateSignificant[11][14]

Table 1: Comparative Pharmacokinetic Parameters of Mephenytoin and this compound.

Given the long half-life and active nature of this compound, therapeutic drug monitoring should consider the combined levels of mephenytoin and this compound for effective seizure control and to minimize toxicity.[18] Genotyping individuals for CYP2C19 variants before initiating therapy can help predict their metabolic phenotype, allowing for dose adjustments that reduce the risk of side effects in PMs.[1][3]

Analytical Methodology: Stereospecific Quantification

The accurate assessment of mephenytoin metabolism requires analytical methods capable of separating and quantifying all six relevant chiral compounds: (S)- and (R)-mephenytoin, (S)- and (R)-Nirvanol, and (S)- and (R)-4'-hydroxymephenytoin.[19] Chiral chromatography, particularly high-performance liquid chromatography (HPLC) or gas chromatography (GC), coupled with sensitive detection like tandem mass spectrometry (LC-MS/MS), is the gold standard.[4][20]

Rationale for Methodological Choices
  • Chiral Separation: Enantiomers have identical physical properties and mass, making them inseparable by standard chromatographic or mass spectrometric techniques. A chiral stationary phase (e.g., α₁-acid glycoprotein) is essential to differentially interact with the enantiomers, allowing for their chromatographic resolution.[19][20]

  • Sample Preparation: The primary goal is to remove interfering macromolecules, mainly proteins, from the biological matrix (plasma or urine). Protein precipitation with a solvent like acetonitrile is a rapid and effective technique for this purpose.[20] For urine samples, a simple dilution may be sufficient.[20][21]

  • Detection: Tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and specificity. By using selected reaction monitoring (SRM), the instrument is set to detect a specific precursor-to-product ion transition for each analyte, minimizing background noise and ensuring accurate quantification even at low concentrations (ng/mL levels).[20][21]

Experimental Protocol: Enantiospecific LC-MS/MS Analysis

The following is a representative, validated protocol for the simultaneous quantification of mephenytoin and its metabolites in human plasma.

1. Sample Preparation (Protein Precipitation) a. Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. b. Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 4'-methoxymephenytoin). c. Vortex vigorously for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the dried extract in 100 µL of the mobile phase for injection.

2. Chromatographic Conditions a. Analytical Column: Chiral α₁-acid glycoprotein (AGP) column (e.g., 150 mm x 4 mm).[20] b. Mobile Phase: Isocratic or gradient elution using a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol). The exact composition must be optimized for resolution. c. Flow Rate: 0.5 - 0.9 mL/min. d. Column Temperature: 25°C. e. Injection Volume: 10 µL.

3. Mass Spectrometry Conditions a. Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[20][21] b. Detection Mode: Selected Reaction Monitoring (SRM). c. SRM Transitions: Establish and optimize specific precursor → product ion transitions for each enantiomer of mephenytoin, this compound, and 4'-hydroxymephenytoin, as well as the internal standard. d. Validation: The method must be validated according to regulatory guidelines, establishing linearity, lower limit of quantification (LLOQ), accuracy, precision, and stability. LLOQs in the range of 1-10 ng/mL are typically achievable.[19][20]

The general workflow for this analysis is outlined below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Plasma or Urine Sample precip Protein Precipitation (e.g., with Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute inject Injection reconstitute->inject lc Chiral LC Separation (e.g., AGP Column) inject->lc ms Tandem MS Detection (ESI-SRM) lc->ms quant Quantification (Peak Area Ratios) ms->quant report Report Generation quant->report

Caption: General workflow for stereospecific LC-MS/MS analysis.

Conclusion

This compound is a clinically significant, active metabolite of mephenytoin whose formation and disposition are intricately linked to the principles of stereochemistry and pharmacogenetics. The polymorphic expression of CYP2C19 creates distinct metabolizer phenotypes, with poor metabolizers exhibiting impaired clearance of (S)-mephenytoin and subsequent accumulation of this compound. This accumulation, coupled with this compound's long elimination half-life, has profound implications for therapeutic efficacy and patient safety. For researchers and drug development professionals, the mephenytoin-Nirvanol paradigm underscores the critical need to investigate stereoselective metabolism and screen for the impact of common genetic polymorphisms early in the development pipeline. The application of robust, stereospecific analytical methods is fundamental to this endeavor, enabling a precise characterization of the pharmacokinetic and pharmacodynamic profiles of chiral drug candidates and their metabolites.

References

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An In-depth Technical Guide to the Chemical Structure of 5-ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Intended for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Anticonvulsant Scaffold

5-ethyl-5-phenylhydantoin, also known by the non-proprietary name Nirvanol, is a heterocyclic organic compound belonging to the hydantoin class.[1][2] With the IUPAC name 5-ethyl-5-phenylimidazolidine-2,4-dione and CAS Registry Number 631-07-2, this molecule holds significant interest in the field of medicinal chemistry, primarily for its established anticonvulsant properties.[1][2] Historically, it is recognized as the active metabolite of the anticonvulsant drug mephenytoin, contributing significantly to its therapeutic effects.[3] The prolonged half-life of 5-ethyl-5-phenylhydantoin, approximately 96 hours, ensures stable plasma concentrations, a desirable pharmacokinetic profile for managing chronic conditions like epilepsy.[4] This guide provides a comprehensive technical overview of the chemical structure of 5-ethyl-5-phenylhydantoin, including its synthesis, structural elucidation through spectroscopic methods, mechanism of action, and structure-activity relationships, to support ongoing research and drug development efforts.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of 5-ethyl-5-phenylhydantoin is crucial for its application in research and development.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂[2]
Molecular Weight 204.23 g/mol [1]
IUPAC Name 5-ethyl-5-phenylimidazolidine-2,4-dione[1]
CAS Number 631-07-2[1][2]
Melting Point 202 °C[5]
Appearance Crystalline solid

Synthesis of 5-ethyl-5-phenylhydantoin: The Bucherer-Bergs Reaction

The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins, including 5-ethyl-5-phenylhydantoin, is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction offers a straightforward route to the hydantoin scaffold from readily available starting materials.

The reaction proceeds through the condensation of a ketone (propiophenone) with an alkali metal cyanide (potassium cyanide) and ammonium carbonate. The choice of these reagents is causal to the reaction's success. Propiophenone provides the required ethyl and phenyl substituents at the C5 position of the hydantoin ring. Ammonium carbonate serves as the source of ammonia and carbon dioxide, which are essential for the formation of the hydantoin ring. Potassium cyanide acts as the cyanide source, which is a key nucleophile in the initial step of the reaction.

Experimental Protocol: Synthesis of 5-ethyl-5-phenylhydantoin

This protocol is a self-validating system, where the successful formation of the product can be confirmed by its melting point and spectroscopic analysis.

Reagents:

  • Propiophenone (26.8 g, 0.2 mol)

  • Ammonium carbonate (80 g, 0.8 mol)

  • Potassium cyanide (28 g, 0.4 mol)

  • Ethanol (300 ml)

  • Water (300 ml)

  • Ice-salt mixture

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 80 g of ammonium carbonate in 300 ml of water.

  • To this solution, add 26.8 g of propiophenone.

  • In a separate beaker, dissolve 28 g of potassium cyanide in 300 ml of ethanol. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Slowly add the potassium cyanide solution to the reaction mixture with continuous stirring.

  • Heat the reaction mixture to reflux and maintain it for 8 hours with constant stirring. The prolonged heating ensures the completion of the multi-step reaction.

  • After 8 hours, cool the reaction mixture in an ice-salt bath. The significant decrease in temperature reduces the solubility of the product, leading to its precipitation.

  • The precipitated 5-ethyl-5-phenylhydantoin is then collected by filtration.

  • Wash the precipitate with cold water to remove any soluble impurities.

  • The final product is dried, yielding approximately 27.1 g (66% yield) of 5-ethyl-5-phenylhydantoin with a melting point of 202°C.[5]

Reaction Mechanism Workflow

The Bucherer-Bergs reaction proceeds through a series of well-defined steps, as illustrated in the following workflow diagram.

Bucherer_Bergs_Reaction Propiophenone Propiophenone Aminonitrile α-Aminonitrile Intermediate Propiophenone->Aminonitrile + KCN, (NH4)2CO3 KCN KCN Ammonium_Carbonate (NH4)2CO3 Hydantoic_Acid Hydantoic Acid Intermediate Aminonitrile->Hydantoic_Acid Hydrolysis & CO2 addition Hydantoin 5-ethyl-5-phenylhydantoin Hydantoic_Acid->Hydantoin Intramolecular Cyclization

Caption: Workflow of the Bucherer-Bergs reaction for the synthesis of 5-ethyl-5-phenylhydantoin.

Structural Elucidation: Spectroscopic Analysis

The definitive identification and structural confirmation of 5-ethyl-5-phenylhydantoin are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 5-ethyl-5-phenylhydantoin is expected to show distinct signals corresponding to the ethyl and phenyl protons, as well as the N-H protons of the hydantoin ring.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.[1] Key signals would include those for the carbonyl carbons of the hydantoin ring, the quaternary carbon at the 5-position, and the carbons of the ethyl and phenyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of 5-ethyl-5-phenylhydantoin is characterized by specific absorption bands that correspond to the functional groups present in the molecule.[1]

Wavenumber (cm⁻¹)Functional Group
~3200N-H stretching (hydrogen-bonded)
~1770 and ~1710C=O stretching (asymmetric and symmetric)
~1600C=C stretching (aromatic ring)
~700-800C-H bending (aromatic ring)

The presence of two distinct carbonyl stretching bands is a hallmark of the hydantoin ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 5-ethyl-5-phenylhydantoin. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight of the compound.[9]

Mechanism of Anticonvulsant Action

Hydantoins, as a class of anticonvulsant drugs, exert their therapeutic effect primarily by modulating the activity of voltage-gated sodium channels in neurons.[10][11]

The mechanism involves the stabilization of the inactivated state of these channels.[10] During neuronal firing, sodium channels cycle through resting, open, and inactivated states. In epilepsy, excessive, high-frequency firing of neurons is a key pathological feature. Hydantoins bind to the sodium channels and prolong their inactivated state, thereby reducing the ability of neurons to fire at high frequencies.[12] This action prevents the spread of seizure activity in the brain.[13]

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Na_Channel Voltage-gated Na+ Channel Reduced_Firing Reduced Neuronal Firing Na_Channel->Reduced_Firing Prolongs inactivation Hydantoin 5-ethyl-5-phenylhydantoin Hydantoin->Na_Channel Binds to inactivated state Action_Potential High-frequency Action Potentials Action_Potential->Na_Channel Depolarization Reduced_Neurotransmitter Reduced Neurotransmitter Release Reduced_Firing->Reduced_Neurotransmitter Reduced_Excitation Reduced Postsynaptic Excitation Reduced_Neurotransmitter->Reduced_Excitation

Caption: Simplified signaling pathway of the anticonvulsant action of 5-ethyl-5-phenylhydantoin.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of hydantoin derivatives is intricately linked to the nature and position of substituents on the hydantoin ring. For 5,5-disubstituted hydantoins, the following SAR principles are generally observed:

  • Substituents at C5: The presence of at least one phenyl group at the C5 position is often crucial for potent anticonvulsant activity. The second substituent at C5 can be an alkyl group, with the ethyl group in 5-ethyl-5-phenylhydantoin being optimal in many cases. Increasing the size of the alkyl chain can sometimes lead to a decrease in activity.[14]

  • Lipophilicity: The overall lipophilicity of the molecule, often expressed as log P, is a critical parameter for anticonvulsant activity, as the drug needs to cross the blood-brain barrier to reach its target in the central nervous system.[15]

  • Substituents on the Phenyl Ring: Substitution on the phenyl ring can modulate the activity. For instance, the introduction of alkyl or halogen groups can enhance activity, while polar groups like nitro or hydroxyl groups may decrease it.[15]

  • N-Substitution: Alkylation at the N1 or N3 positions of the hydantoin ring can influence the pharmacokinetic and pharmacodynamic properties of the molecule.[16][17] For example, methylation at N3 (as in mephenytoin) creates a prodrug that is metabolized to the active 5-ethyl-5-phenylhydantoin.

Crystal Structure and Supramolecular Chemistry

The crystal packing of 5-phenylhydantoins is typically dominated by N-H···O hydrogen bonds, forming various supramolecular motifs like tapes, ribbons, and sheets.[18] These intermolecular interactions play a crucial role in the stability of the crystal lattice and can also be relevant to the molecule's interaction with biological targets.[18]

Conclusion

5-ethyl-5-phenylhydantoin remains a molecule of significant interest due to its well-established role as an anticonvulsant. Its chemical structure, characterized by a 5,5-disubstituted hydantoin core, is amenable to straightforward synthesis via the Bucherer-Bergs reaction. The combination of a phenyl and an ethyl group at the C5 position confers potent activity against seizures, primarily through the modulation of voltage-gated sodium channels. A comprehensive understanding of its synthesis, spectroscopic properties, mechanism of action, and structure-activity relationships, as detailed in this guide, is essential for researchers and drug development professionals working to design and discover novel and improved therapies for neurological disorders.

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Unveiling the Anticonvulsant Profile of Nirvanol (Ethotoin): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the anticonvulsant properties of Nirvanol, also known as ethotoin, a hydantoin derivative with a history in the management of epilepsy. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, preclinical validation methodologies, and clinical pharmacology of this compound. By synthesizing established scientific principles with field-proven insights, this guide aims to serve as a critical resource for the evaluation and potential future development of hydantoin-class anticonvulsants. We will explore its molecular interactions with neuronal ion channels, detail rigorous protocols for assessing its efficacy in established preclinical seizure models, and present a consolidated overview of its pharmacokinetic and clinical profile.

Introduction: The Hydantoin Class and the Therapeutic Niche of this compound

The pharmacotherapy of epilepsy has been significantly shaped by the introduction of hydantoin derivatives, with phenytoin being the most prominent member of this class.[1] this compound (ethotoin), while lesser-known, offers a distinct therapeutic profile and serves as a valuable case study in anticonvulsant drug development.[2] Historically, it has been utilized for the management of tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[3][4] A key differentiator from its more potent counterpart, phenytoin, is its generally more favorable side-effect profile, making it a viable alternative for patients who may not tolerate other antiepileptic medications well.[2] This guide will dissect the scientific underpinnings of this compound's anticonvulsant activity, providing a robust framework for its scientific and clinical evaluation.

Core Mechanism of Action: Stabilization of Neuronal Membranes

The primary anticonvulsant effect of this compound is attributed to its ability to stabilize neuronal membranes, thereby preventing the hyperexcitability that leads to seizures.[2][5] This is achieved through a multi-faceted interaction with voltage-gated ion channels, a mechanism it shares with other hydantoin derivatives like phenytoin.[5][6]

Modulation of Voltage-Gated Sodium Channels

The principal molecular target of this compound is the voltage-gated sodium channel (VGSC).[2][7] These channels are integral to the initiation and propagation of action potentials in neurons.[8] During a seizure, neurons exhibit rapid, repetitive firing, a state driven by the persistent activation of VGSCs. This compound exerts its therapeutic effect by prolonging the inactive state of these channels following an action potential.[2] This action effectively limits the ability of the neuron to fire in rapid succession, thus dampening the aberrant electrical activity that characterizes a seizure.[2] This use-dependent blockade is a hallmark of many successful anticonvulsants, as it allows for selective targeting of hyperactive neurons while having a minimal effect on normal neuronal firing.[1]

Putative Role of Calcium Channel Modulation

In addition to its well-established effects on sodium channels, there is evidence to suggest that this compound may also modulate the activity of voltage-gated calcium channels.[2][6] Calcium ions are critical for neurotransmitter release and play a significant role in neuronal excitability.[9] By potentially inhibiting calcium influx, particularly in presynaptic terminals, this compound may further contribute to the suppression of seizure activity.[6] While the interaction with calcium channels is considered a secondary mechanism, it highlights the multi-target nature of hydantoin anticonvulsants.[10]

Influence on Neurotransmitter Systems: A Secondary Effect

While the direct modulation of ion channels is the primary mechanism, the stabilization of neuronal membranes by this compound has downstream effects on neurotransmitter systems. Studies on the closely related compound, phenytoin, have shown that it can reduce the release of the excitatory neurotransmitter glutamate and enhance the release of the inhibitory neurotransmitter GABA.[11][12] This reciprocal modulation shifts the balance of neuronal activity towards inhibition, further contributing to the anticonvulsant effect. It is plausible that this compound shares this property, although more direct research is needed for confirmation.

Preclinical Evaluation: Validating Anticonvulsant Efficacy

The preclinical assessment of anticonvulsant compounds relies on well-established animal models that mimic different aspects of human epilepsy. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models are the cornerstones of this evaluation.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[13][14] The model assesses a compound's ability to prevent the spread of seizure activity.[13]

  • Animal Preparation: Male albino mice (20-25 g) or Wistar rats (150-200 g) are used. Animals are acclimatized to the laboratory environment for at least 3 days prior to the experiment.

  • Drug Administration: The test compound (this compound) is administered via the desired route (e.g., intraperitoneally or orally) at various doses to different groups of animals. A vehicle control group receives the solvent alone.

  • Electrode Placement and Stimulation: At the time of predicted peak drug effect, a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animal. Corneal electrodes are then placed, and an electrical stimulus is delivered (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[13]

  • Observation and Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.[13]

  • Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to identify compounds effective against myoclonic and absence seizures.[16] PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.[17]

  • Animal Preparation: Similar to the MES test, male albino mice or rats are used.

  • Drug Administration: The test compound is administered at various doses prior to the injection of PTZ.

  • PTZ Injection: A convulsant dose of PTZ (e.g., 30-35 mg/kg, i.p. for kindling studies in mice) is administered.[18]

  • Observation and Scoring: Animals are observed for a set period (e.g., 30 minutes), and the latency to and severity of seizures are scored using a standardized scale (e.g., Racine's scale).[17]

  • Data Analysis: The ability of the test compound to increase the latency to seizure onset and reduce the seizure score is evaluated. The ED50 for protection against PTZ-induced seizures can also be determined.[19][20][21]

Pharmacokinetics and Clinical Pharmacology

Understanding the pharmacokinetic profile of this compound is crucial for its effective clinical application.

Absorption, Metabolism, and Elimination

This compound is administered orally and is fairly rapidly absorbed.[22] It undergoes hepatic metabolism, and its elimination half-life is reported to be in the range of 3 to 9 hours.[22] A study in adult patients on stable regimens of other anticonvulsants found the half-life of ethotoin to be approximately 5 hours, with a time to peak concentration (Tmax) of 2 hours.[23] Due to its relatively short half-life, divided daily doses are necessary to maintain steady-state therapeutic concentrations.[23]

Clinical Efficacy and Therapeutic Use

This compound (ethotoin) has been approved for the control of tonic-clonic and complex partial seizures.[4] Clinical experience suggests that it is a less potent anticonvulsant than phenytoin but is often associated with a lower incidence of adverse effects.[2] A retrospective study of adjunctive therapy with ethotoin in patients with intractable epilepsy showed that approximately 51% of patients had a greater than 50% reduction in overall seizure frequency one month after starting treatment.[24] The most significant reduction was observed in tonic seizure frequency.[24]

Adverse Effects and Safety Profile

Common side effects of ethotoin include nausea, vomiting, dizziness, and rash.[5] As with other hydantoin compounds, there is a risk of blood dyscrasias, and regular monitoring of blood counts is recommended.[4]

Signaling Pathways and Experimental Workflows

The anticonvulsant action of this compound can be visualized through its modulation of key neuronal signaling pathways and the experimental workflows used to assess its efficacy.

Signaling Pathway of this compound's Anticonvulsant Action

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel Vesicle Synaptic Vesicle (Glutamate) VGSC->Vesicle Action Potential Propagation VGCC Voltage-Gated Calcium Channel VGCC->Vesicle Calcium Influx & Neurotransmitter Release Glutamate Glutamate Vesicle->Glutamate Exocytosis This compound This compound (Ethotoin) This compound->VGSC Prolongs Inactivation This compound->VGCC Receptor Glutamate Receptor Glutamate->Receptor Binding & Excitation Reduced_Excitation Reduced Neuronal Excitability & Seizure Suppression Receptor->Reduced_Excitation Preclinical_Workflow start Test Compound (this compound) animal_prep Animal Model (Mouse/Rat) start->animal_prep drug_admin Drug Administration (Varying Doses) animal_prep->drug_admin mes_test Maximal Electroshock (MES) Test drug_admin->mes_test ptz_test Pentylenetetrazol (PTZ) Test drug_admin->ptz_test observation Observation & Seizure Scoring mes_test->observation ptz_test->observation data_analysis Data Analysis (ED50 Calculation) observation->data_analysis efficacy Determination of Anticonvulsant Efficacy data_analysis->efficacy

Caption: Experimental workflow for preclinical anticonvulsant screening.

Conclusion and Future Directions

This compound (ethotoin) represents a valuable member of the hydantoin class of anticonvulsants, offering a distinct safety profile compared to phenytoin. Its primary mechanism of action through the stabilization of voltage-gated sodium channels is well-established and provides a solid foundation for its therapeutic use. The detailed experimental protocols and preclinical models outlined in this guide provide a robust framework for the continued investigation of this compound and the development of novel anticonvulsant therapies.

Future research should focus on elucidating the precise molecular interactions of this compound with different isoforms of sodium and calcium channels. Furthermore, prospective, controlled clinical trials are warranted to more definitively establish its efficacy, particularly as an adjunctive therapy for specific seizure types like tonic seizures. A deeper understanding of its influence on excitatory and inhibitory neurotransmission will also contribute to a more comprehensive picture of its anticonvulsant properties and may reveal novel therapeutic avenues.

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The Pharmacology of Nirvanol (5-ethyl-5-phenylhydantoin): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nirvanol, chemically known as 5-ethyl-5-phenylhydantoin, is a historically significant compound in the field of neuropharmacology. Initially introduced as a sedative-hypnotic, its potent anticonvulsant properties were quickly recognized. However, its clinical utility was ultimately curtailed by severe and often fatal toxicity, primarily hematological disorders. This technical guide provides an in-depth exploration of the pharmacology of this compound, covering its mechanism of action, pharmacokinetics with a focus on its stereoselective metabolism, pharmacodynamics, and the toxicological profile that led to its withdrawal from therapeutic use. By synthesizing historical data with modern pharmacological principles, this document serves as a comprehensive resource for researchers in neuroscience and drug development, offering insights into the structure-activity relationships and toxicological pitfalls of the hydantoin class of anticonvulsants.

Introduction: The Rise and Fall of a Potent Anticonvulsant

5-ethyl-5-phenylhydantoin, first synthesized in the early 20th century, was initially explored for its sedative and hypnotic effects under the trade name this compound. It belongs to the hydantoin class of compounds, which includes the widely used anticonvulsant phenytoin.[1] this compound's primary claim to fame in modern pharmacology, however, is as the active metabolite of the anticonvulsant drug mephenytoin.[2] The anticonvulsant activity of mephenytoin is largely attributable to its N-demethylation to this compound.[2]

Despite its efficacy in controlling seizures, the clinical use of this compound was short-lived due to its association with severe adverse effects, most notably aplastic anemia and other blood dyscrasias.[3][4] This toxicity profile led to its withdrawal from the market.[1] Nevertheless, the study of this compound remains highly relevant. It serves as a crucial case study in drug metabolism, stereoselectivity, and toxicology. Understanding the pharmacology of this compound provides valuable insights into the therapeutic and toxic mechanisms of hydantoin anticonvulsants and informs the development of safer neurotherapeutics.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for this compound, consistent with other hydantoin anticonvulsants, is the modulation of voltage-gated sodium channels (VGSCs).[5][6] These channels are critical for the initiation and propagation of action potentials in neurons. During a seizure, neurons exhibit high-frequency, repetitive firing, which is dependent on the rapid cycling of VGSCs between resting, open, and inactivated states.

This compound exerts its anticonvulsant effect by selectively binding to the inactivated state of the VGSC, thereby prolonging its duration.[1][7] This state-dependent binding means that the drug has a higher affinity for channels that are frequently opening and closing, as is the case during a seizure, and a lower affinity for channels in their resting state. This mechanism effectively dampens the ability of neurons to sustain the high-frequency firing characteristic of seizures, without significantly affecting normal, low-frequency neuronal activity.[6][7]

Molecular modeling studies of the closely related compound, phenytoin, have provided detailed insights into the probable binding site of hydantoins within the inner pore of the VGSC.[8][9] These models suggest that the 5-phenyl group of the hydantoin engages in an aromatic-aromatic interaction with a tyrosine residue (Tyr-1771 in the NaV1.2 channel), while the hydantoin ring itself interacts with a phenylalanine residue (Phe-1764).[8] The 5-ethyl group of this compound likely contributes to a favorable steric fit within the channel pore.[1]

Nirvanol_Mechanism_of_Action Figure 1: Proposed Mechanism of Action of this compound cluster_Neuron Presynaptic Neuron cluster_Nirvanol_Action This compound Intervention High_Frequency_Firing High-Frequency Neuronal Firing (Seizure Activity) VGSC_Cycle Rapid Cycling of Voltage-Gated Sodium Channels (VGSCs) High_Frequency_Firing->VGSC_Cycle drives Na_Influx Excessive Sodium Influx VGSC_Cycle->Na_Influx leads to VGSC_Inactivated Binds to Inactivated State of VGSC VGSC_Cycle->VGSC_Inactivated targets Action_Potential Sustained Action Potential Propagation Na_Influx->Action_Potential causes Reduced_Firing Reduces High-Frequency Firing This compound This compound This compound->VGSC_Inactivated Prolonged_Inactivation Prolongs Inactivated State VGSC_Inactivated->Prolonged_Inactivation Prolonged_Inactivation->Reduced_Firing inhibits

Caption: Proposed mechanism of action of this compound on voltage-gated sodium channels.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are complex and characterized by its formation from a parent drug, mephenytoin, and its own stereoselective metabolism.

Absorption, Distribution, and Elimination

This compound is primarily formed in the body through the N-demethylation of mephenytoin.[1] The pharmacokinetic parameters of this compound are significantly influenced by the metabolic phenotype of the individual, particularly their CYP2C19 enzyme activity.[10]

ParameterValueReference
Formation Metabolite of Mephenytoin[2]
Metabolism Primarily via CYP2C19 (hydroxylation)[11][12]
Half-life of S-Nirvanol ~4.5 days[13]
Half-life of R-Nirvanol ~10 days[13]

Table 1: Key Pharmacokinetic Parameters of this compound Enantiomers

Stereoselective Metabolism

The metabolism of both mephenytoin and this compound is highly stereoselective and subject to genetic polymorphism, primarily governed by the cytochrome P450 enzyme CYP2C19.[12] Mephenytoin is administered as a racemic mixture of (S)- and (R)-enantiomers. The 4'-hydroxylation of (S)-mephenytoin is almost exclusively catalyzed by CYP2C19.[11] Individuals who are poor metabolizers for CYP2C19 have a reduced ability to metabolize (S)-mephenytoin, leading to altered pharmacokinetics.[12]

This compound itself is also a chiral molecule and its metabolism is stereoselective. The (S)-enantiomer of this compound undergoes aromatic hydroxylation at a much higher rate than the (R)-enantiomer, with the S/R ratio of the hydroxylated metabolite in urine being approximately 14:1.[13] This results in a significantly longer half-life for the (R)-enantiomer.[13] This differential metabolism has important implications for both the therapeutic and toxic effects of the drug.

Nirvanol_Metabolism Figure 2: Stereoselective Metabolism of Mephenytoin to this compound Racemic_Mephenytoin Racemic Mephenytoin S_Mephenytoin (S)-Mephenytoin Racemic_Mephenytoin->S_Mephenytoin R_Mephenytoin (R)-Mephenytoin Racemic_Mephenytoin->R_Mephenytoin S_this compound (S)-Nirvanol S_Mephenytoin->S_this compound Major pathway R_this compound (R)-Nirvanol R_Mephenytoin->R_this compound Minor pathway S_4_OH_this compound (S)-4-hydroxy-Nirvanol (Excreted) S_this compound->S_4_OH_this compound Rapid R_4_OH_this compound (R)-4-hydroxy-Nirvanol (Minor, slower excretion) R_this compound->R_4_OH_this compound Slow CYP2C19 CYP2C19 (N-demethylation) CYP2C19->S_this compound CYP2C19->R_this compound CYP_Hydroxylation CYP-mediated Hydroxylation (mainly CYP2C19) CYP_Hydroxylation->S_4_OH_this compound CYP_Hydroxylation->R_4_OH_this compound MES_Test_Workflow Figure 3: Workflow for the Maximal Electroshock (MES) Seizure Test Start Start Animal_Prep Animal Preparation and Grouping Start->Animal_Prep Drug_Admin Drug Administration (Vehicle, Positive Control, this compound) Animal_Prep->Drug_Admin Peak_Effect Wait for Time of Peak Effect Drug_Admin->Peak_Effect Anesthesia Apply Topical Anesthetic and Saline to Corneas Peak_Effect->Anesthesia Electrode_Placement Place Corneal Electrodes Anesthesia->Electrode_Placement Stimulation Deliver Supramaximal Electrical Stimulus Electrode_Placement->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Abolition of Tonic Hindlimb Extension? Observation->Endpoint Protected Record as 'Protected' Endpoint->Protected Yes Not_Protected Record as 'Not Protected' Endpoint->Not_Protected No Data_Analysis Data Analysis (Calculate % Protection, ED50) Protected->Data_Analysis Not_Protected->Data_Analysis End End Data_Analysis->End

Caption: A step-by-step workflow of the Maximal Electroshock (MES) test for evaluating anticonvulsant activity.

Analytical Methodologies

The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and toxicological studies. Due to its chiral nature, methods that can separate and quantify the individual enantiomers are particularly valuable.

  • Gas Chromatography (GC): GC has been historically used for the analysis of hydantoins, often coupled with mass spectrometry (GC-MS) for enhanced specificity and sensitivity. [2]* High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of hydantoins. Chiral stationary phases can be employed to achieve the separation of (S)- and (R)-Nirvanol. [14][15]* Liquid Chromatography-Mass Spectrometry (LC-MS): This is the current gold standard for bioanalysis, offering high sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological samples. [2]

Conclusion and Future Perspectives

This compound (5-ethyl-5-phenylhydantoin) holds a unique place in the history of pharmacology. As the active metabolite of mephenytoin, it is a potent anticonvulsant that acts by modulating voltage-gated sodium channels. However, its clinical potential was never realized due to a high risk of severe and often fatal hematological toxicity.

The study of this compound continues to offer valuable lessons for modern drug development. Its stereoselective metabolism by CYP2C19 highlights the importance of considering pharmacogenetics and chiral pharmacology in drug design and evaluation. The severe idiosyncratic toxicity serves as a stark reminder of the challenges in predicting and mitigating rare but life-threatening adverse drug reactions.

Future research on this compound and its analogs could focus on elucidating the precise molecular mechanisms of its toxicity, which may involve the formation of reactive metabolites. A deeper understanding of the structure-toxicity relationships of hydantoins could guide the design of safer and more effective anticonvulsant drugs.

References

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  • Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 78(4), 631–638. [Link]

  • White, H. S., et al. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in neuroscience, Chapter 9, Unit 9.32. [Link]

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The Definitive Guide to CYP2C19-Mediated Nirvanol Metabolism: From Genetic Variation to Clinical Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the critical role of Cytochrome P450 2C19 (CYP2C19) in the metabolism of Nirvanol, the primary active metabolite of the anticonvulsant mephenytoin. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical mechanisms, the profound impact of genetic polymorphisms, and the essential experimental methodologies for investigating this crucial metabolic pathway.

Introduction: The Significance of CYP2C19 in Drug Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is fundamental to the metabolism of a vast array of xenobiotics, including a significant portion of clinically used drugs.[1][2] Within this family, CYP2C19, located primarily in the liver, is a key player, responsible for the biotransformation of at least 10% of medications in current clinical use.[2] These include proton pump inhibitors, antidepressants, and the antiplatelet agent clopidogrel.[1][2][3]

Mephenytoin, and by extension its N-demethylated metabolite this compound, serves as a classic probe substrate for assessing CYP2C19 activity.[4][5] The study of its metabolism has been instrumental in uncovering the genetic polymorphism of CYP2C19, which leads to substantial inter-individual and inter-ethnic variability in drug response.[5][6] Understanding the intricacies of CYP2C19-mediated this compound metabolism is therefore not only of academic interest but also holds significant implications for personalized medicine, drug development, and patient safety.

The Biochemical Landscape: Mephenytoin Metabolism and the Central Role of CYP2C19

Mephenytoin is administered as a racemic mixture of (S)- and (R)-enantiomers. The metabolic pathways of these two enantiomers diverge significantly, a distinction that is central to understanding the role of CYP2C19.

(S)-mephenytoin undergoes stereospecific 4'-hydroxylation to form 4'-hydroxymephenytoin, a reaction almost exclusively catalyzed by CYP2C19.[7] This pathway is the primary determinant of the elimination of the (S)-enantiomer in individuals with functional CYP2C19. In contrast, (R)-mephenytoin is primarily N-demethylated to this compound (ethylphenylhydantoin) by other CYP enzymes, including CYP2B6 and CYP2C9.[8][9] this compound itself is then subject to further metabolism.

The high specificity of CYP2C19 for the 4'-hydroxylation of (S)-mephenytoin makes this reaction a reliable in vivo and in vitro marker of CYP2C19 activity.[7][10]

Mephenytoin Racemic Mephenytoin ((S)- and (R)-enantiomers) S_Mephenytoin (S)-Mephenytoin Mephenytoin->S_Mephenytoin Separation R_Mephenytoin (R)-Mephenytoin Mephenytoin->R_Mephenytoin Separation Hydroxymephenytoin 4'-hydroxy-(S)-mephenytoin S_Mephenytoin->Hydroxymephenytoin 4'-Hydroxylation CYP2C19 This compound This compound ((R)-enantiomer) R_Mephenytoin->this compound N-Demethylation CYP2B6, CYP2C9 Other_Metabolites Further Metabolites This compound->Other_Metabolites Further Metabolism

Caption: Metabolic pathways of Mephenytoin enantiomers.

The Impact of Genetic Polymorphisms: From Ultrarapid to Poor Metabolizers

The gene encoding CYP2C19 is highly polymorphic, with numerous alleles identified that result in varying enzyme activity.[11] These genetic variations are the basis for the classification of individuals into different metabolizer phenotypes, which has profound clinical consequences.

Phenotype Genotype Examples Functional Implication Prevalence
Ultrarapid Metabolizer (UM) 1/17, 17/17Increased enzyme activityVaries by ethnicity
Extensive (Normal) Metabolizer (EM) 1/1Normal enzyme activityVaries by ethnicity
Intermediate Metabolizer (IM) 1/2, 1/3, 2/17Decreased enzyme activityVaries by ethnicity
Poor Metabolizer (PM) 2/2, 2/3, 3/3Lack of functional enzyme~3-5% of Caucasians, ~12-23% of Asians[1][5]

Key CYP2C19 Alleles:

  • CYP2C19*1: This is the wild-type allele, associated with normal enzyme function.

  • CYP2C19*2 and *3: These are the most common loss-of-function alleles, resulting from a splicing defect and a premature stop codon, respectively.[12] Individuals homozygous for these alleles are classified as poor metabolizers.

  • CYP2C19*17: This is a gain-of-function allele characterized by increased transcription, leading to higher enzyme activity and an ultrarapid metabolizer phenotype.

The prevalence of these alleles varies significantly among different ethnic populations. For instance, the poor metabolizer phenotype is more common in Asian populations compared to Caucasians and African Americans.[13][14]

Clinical Implications and Therapeutic Relevance

The genetic polymorphism of CYP2C19 has significant clinical implications for drugs that are substrates of this enzyme. In the context of mephenytoin and this compound:

  • Poor Metabolizers (PMs): In these individuals, the 4'-hydroxylation of (S)-mephenytoin is severely impaired. This can lead to the accumulation of the parent drug and its metabolites, potentially increasing the risk of adverse drug reactions. For other CYP2C19 substrates, such as certain proton pump inhibitors, PMs may experience an enhanced therapeutic effect.[2][5]

  • Ultrarapid Metabolizers (UMs): UMs may experience sub-therapeutic concentrations of drugs that are inactivated by CYP2C19 due to rapid metabolism. Conversely, for prodrugs that are activated by CYP2C19, such as clopidogrel, UMs may have an enhanced response.[15]

The U.S. Food and Drug Administration (FDA) has recognized the importance of CYP2C19 pharmacogenetic testing for certain medications, and this information is included in the drug labels.[16][17][18]

cluster_genotype Genotype cluster_phenotype Clinical Outcome (for Mephenytoin/Nirvanol) PM Poor Metabolizer (2/2, 3/3) Toxicity Increased Risk of Toxicity PM->Toxicity IM Intermediate Metabolizer (1/2, 1/3) IM->Toxicity Potential for Increased Exposure EM Extensive Metabolizer (1/1) Standard Standard Response EM->Standard UM Ultrarapid Metabolizer (17/17) Reduced Potentially Reduced Efficacy UM->Reduced

Caption: Relationship between CYP2C19 genotype and clinical outcome.

Experimental Protocols for Studying this compound Metabolism

A thorough investigation of CYP2C19-mediated this compound metabolism requires robust and validated experimental methodologies. Below are outlines of key in vitro and bioanalytical protocols.

In Vitro Metabolism Assay Using Human Liver Microsomes or Recombinant CYP2C19

This assay is designed to determine the kinetics of this compound metabolism by CYP2C19.

Materials:

  • Human Liver Microsomes (HLMs) or recombinant human CYP2C19

  • This compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for bioanalysis

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLMs or recombinant CYP2C19, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add this compound to the mixture to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for bioanalysis.

  • Bioanalysis: Analyze the formation of metabolites using a validated LC-MS/MS method.

Bioanalytical Method for the Quantification of this compound and its Metabolites

A sensitive and specific bioanalytical method is crucial for accurate pharmacokinetic and in vitro studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[19]

Instrumentation:

  • HPLC system

  • Tandem mass spectrometer

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.[20]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the specific column and separation.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its metabolites must be optimized.

Method Validation:

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, ICH M10) for parameters including accuracy, precision, selectivity, sensitivity, recovery, and stability.[21][22]

cluster_invitro In Vitro Metabolism Assay cluster_bioanalysis Bioanalysis (LC-MS/MS) start_invitro Prepare Incubation Mixture (HLMs/CYP2C19, Buffer, NADPH system) preincubate Pre-incubate at 37°C start_invitro->preincubate add_substrate Add this compound preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate with Acetonitrile incubate->terminate prepare_sample Centrifuge and Collect Supernatant terminate->prepare_sample hplc HPLC Separation (C18 Column) prepare_sample->hplc ms MS/MS Detection (MRM Mode) hplc->ms quantify Quantification of Metabolites ms->quantify

Caption: Experimental workflow for in vitro metabolism and bioanalysis.

Conclusion and Future Directions

The role of CYP2C19 in this compound metabolism is a well-established paradigm in pharmacogenetics. The stereospecific 4'-hydroxylation of the parent compound, (S)-mephenytoin, by CYP2C19 and the significant impact of genetic polymorphisms on this process underscore the importance of this enzyme in inter-individual differences in drug response.

For researchers and drug development professionals, a thorough understanding of this pathway is essential for:

  • Early-stage Drug Discovery: Identifying potential drug-drug interactions involving CYP2C19.

  • Clinical Development: Designing clinical trials that account for genetic variability in drug metabolism.

  • Personalized Medicine: Implementing pharmacogenetic testing to optimize drug selection and dosage for individual patients.

Future research in this area will likely focus on the functional characterization of novel CYP2C19 variants, the development of more sophisticated in silico models to predict metabolism, and the broader implementation of pre-emptive pharmacogenetic testing in clinical practice.

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An In-Depth Technical Guide to the Basic Toxicological Profile of 5-Ethyl-5-Phenylhydantoin (Nirvanol)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 5-ethyl-5-phenylhydantoin, a hydantoin derivative also known as Nirvanol. As the active metabolite of the anticonvulsant mephenytoin and structurally similar to phenobarbital, its toxicological characteristics are of significant interest in pharmacology and drug development. This document synthesizes available non-clinical data, focusing on its pharmacokinetics, metabolism, acute toxicity, and its notable activity as a tumor promoter through the induction of hepatic enzymes. Methodologies from key studies are detailed to provide practical context, and data gaps in its toxicological profile, particularly concerning genotoxicity and reproductive toxicity, are identified.

Introduction

5-Ethyl-5-phenylhydantoin (EPH), commercially known as this compound, is a hydantoin derivative with anticonvulsant properties.[1] It is the primary active metabolite of the drug mephenytoin and shares a 5-ethyl-5-phenyl substitution pattern with the barbiturate phenobarbital, a well-characterized anticonvulsant and hepatic enzyme inducer.[1][2] Historically, this compound has been used in the treatment of chorea.[1] Its structural similarity to compounds with known toxicities and its role as a metabolite necessitate a thorough understanding of its toxicological profile for risk assessment in drug development and research.

This guide provides an in-depth analysis of the available toxicological data for 5-ethyl-5-phenylhydantoin, with a focus on mechanisms of toxicity and experimental evidence.

Pharmacokinetics and Metabolism

The biological effects and toxicity of 5-ethyl-5-phenylhydantoin are intrinsically linked to its pharmacokinetic properties, particularly its stereoselective metabolism.

Absorption and Distribution

Following administration of its parent drug, mephenytoin, 5-ethyl-5-phenylhydantoin is formed and distributed. It possesses a long half-life, estimated at 96 hours, which contributes to stable blood levels and sustained anticonvulsant activity.[3]

Metabolism: Stereoselective Hydroxylation

The metabolism of 5-ethyl-5-phenylhydantoin is highly stereoselective and subject to pharmacogenetic control.[4] The primary metabolic pathway is aromatic hydroxylation of the phenyl group, a reaction mediated by the cytochrome P450 (CYP) enzyme system, specifically involving enzymes responsible for S-mephenytoin hydroxylation (a known substrate of CYP2C19).[4][5]

  • (S)-enantiomer: The (S)-enantiomer is extensively metabolized to 5-(4-hydroxyphenyl)-5-ethylhydantoin (4-OH-PEH).[4] Studies in humans show that the initial S/R ratio of this metabolite in urine is approximately 14:1, indicating a strong preference for the hydroxylation of the (S)-enantiomer.[4] The half-life of the S-enantiomer is approximately 4.5 days.[4]

  • (R)-enantiomer: The (R)-enantiomer undergoes significantly less hydroxylation.[4] Its elimination is much slower, with a half-life of approximately 10 days.[4]

This stereoselectivity leads to different elimination rates for the two enantiomers, with the (S)-form being cleared more rapidly.[4] In dogs, N-glucuronidation has been identified as the major metabolic pathway, forming 5-ethyl-5-phenylhydantoin N-glucuronide.[6]

Metabolism cluster_parent Mephenytoin Metabolism cluster_eph EPH Metabolism Mephenytoin Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) EPH 5-Ethyl-5-phenylhydantoin (EPH/Nirvanol) (Racemic Mixture) Mephenytoin->EPH N-Demethylation S_EPH (S)-EPH EPH->S_EPH R_EPH (R)-EPH EPH->R_EPH OH_PEH (S)-4-OH-PEH (5-(4-hydroxyphenyl)-5-ethylhydantoin) S_EPH->OH_PEH Aromatic Hydroxylation (CYP2C19-mediated) (Major Pathway in Humans) EPH_Glucuronide EPH N-Glucuronide (Major in Dogs) S_EPH->EPH_Glucuronide N-Glucuronidation R_EPH->EPH_Glucuronide N-Glucuronidation Mechanism EPH 5-Ethyl-5-phenylhydantoin (EPH) Exposure Induction Induction of Hepatic Cytochrome P-450 Enzymes EPH->Induction Hepatomegaly Hepatocytomegaly & Altered Metabolism Induction->Hepatomegaly Proliferation Sustained Cellular Proliferation Hepatomegaly->Proliferation Promotion Tumor Promotion (Liver & Thyroid) Proliferation->Promotion

Caption: Proposed mechanism for the tumor-promoting activity of 5-ethyl-5-phenylhydantoin.

Conclusion

The toxicological profile of 5-ethyl-5-phenylhydantoin is primarily defined by its pharmacokinetic properties and its action as a potent inducer of hepatic enzymes. Its long, stereoselective half-life can lead to sustained exposure, while its induction of cytochrome P-450 enzymes is mechanistically linked to its demonstrated ability to promote liver and thyroid tumors in rodent models.

Key data gaps remain, particularly in the areas of genotoxicity and reproductive and developmental toxicity. While acute toxicity appears moderate, the findings on tumor promotion warrant careful consideration in any risk assessment. For drug development professionals, these characteristics suggest that exposure to 5-ethyl-5-phenylhydantoin, either directly or as a metabolite, should be closely monitored and evaluated for long-term safety.

References

  • Diwan, B. A., Rice, J. M., Nims, R. W., Lubet, R. A., & Ward, J. M. (1988). P-450 enzyme induction by 5-ethyl-5-phenylhydantoin and 5,5-diethylhydantoin, analogues of barbiturate tumor promoters phenobarbital and barbital, and promotion of liver and thyroid carcinogenesis initiated by N-nitrosodiethylamine in rats. Cancer Research, 48(9), 2492–2497. [Link]

  • Küpfer, A., Patwardhan, R., Ward, S., Schenker, S., Preisig, R., & Branch, R. A. (1984). Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (this compound) in humans. The Journal of Pharmacology and Experimental Therapeutics, 230(1), 28–33. [Link]

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  • Butler, T. C., & Waddell, W. J. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26–29. [Link]

  • Maguire, J. H., Butler, T. C., & Dudley, K. H. (1982). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (this compound) in the dog. Drug Metabolism and Disposition, 10(6), 595–598. [Link]

  • Theodore, W. H., Newmark, M. E., Desai, B. T., Kupferberg, H. J., Penry, J. K., Porter, R. J., & Yonekawa, W. D. (1984). Clinical pharmacology of mephenytoin and ethotoin. Annals of Neurology, 16(5), 603–606. [Link]

  • Nims, R. W., et al. (1988). P-450 enzyme induction by 5-ethyl-5-phenylhydantoin and 5,5-diethylhydantoin, analogues of barbiturate tumor promoters phenobarbital and barbital, and promotion of liver and thyroid carcinogenesis initiated by N-nitrosodiethylamine in rats. Semantic Scholar. [Link]

  • Stella, V. J., & Swarbrick, J. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Pharmaceutical Sciences, 64(5), 845–849. [Link]

  • Fujioka, H., Tan, T., Kishi, M., Miyazaki, H., Masuda, Y., & Yokoyama, Y. (1986). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics, 9(3), 303–314. [Link]

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  • Nakajima, M., Ohno, Y., Yokoi, T., & Nagai, T. (2005). Urinary Excretion of Phenytoin Metabolites, 5-(4'-hydroxyphenyl)-5-phenylhydantoin and Its O-glucuronide in Humans and Analysis of Genetic Polymorphisms of UDP-glucuronosyltransferases. Drug Metabolism and Pharmacokinetics, 20(2), 135–142. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2020). S5(R3) Detection of Toxicity to Reproduction for Human Pharmaceuticals. ICH. [Link]

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  • Ueng, Y. F., et al. (1995). Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study. European Journal of Clinical Pharmacology, 49(1-2), 51–56. [Link]

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Solubility of 5-Ethyl-5-Phenylhydantoin in Organic Solvents: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: 5-Ethyl-5-phenylhydantoin (Nirvanol), an active metabolite of the anticonvulsant mephenytoin, presents a unique solubility challenge in drug development and analytical chemistry. Its molecular structure, featuring a polar hydantoin ring flanked by a non-polar phenyl and ethyl group, dictates a nuanced interaction with various organic solvents. This technical guide provides a comprehensive analysis of the factors governing its solubility. In the absence of extensive published quantitative data, this paper synthesizes theoretical principles, qualitative information, and data from analogous hydantoin structures to build a predictive framework. Crucially, it offers detailed, field-proven experimental protocols to enable researchers to accurately determine the solubility of 5-ethyl-5-phenylhydantoin in their specific solvent systems, ensuring reliable and reproducible results for formulation, analytical method development, and preclinical studies.

Introduction: The Significance of 5-Ethyl-5-Phenylhydantoin

5-Ethyl-5-phenylhydantoin, also known as this compound, is a chiral molecule and the primary active metabolite of the antiepileptic drug mephenytoin.[1][2] Its anticonvulsant properties and role in the pharmacokinetics of its parent drug make it a compound of significant interest.[3] Understanding its solubility is a critical first step in the development of stable formulations, the design of purification processes, and the creation of accurate analytical methods.

The molecule's solubility is governed by its distinct structural features:

  • A Polar Core: The hydantoin ring contains two amide groups and two carbonyl groups, capable of acting as both hydrogen bond donors and acceptors.

  • A Non-Polar Periphery: The aromatic phenyl ring and the aliphatic ethyl group at the C5 position create a significant hydrophobic region.[4]

This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent used. This guide will explore these interactions in detail and provide the practical tools necessary for their quantification.

Theoretical Framework: Predicting Solubility Behavior

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process. It involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new, more favorable solute-solvent interactions.[5] The principle of "like dissolves like" serves as a fundamental guideline: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[6]

For 5-ethyl-5-phenylhydantoin, the key solvent properties influencing solubility are:

  • Polarity and Dipole Moment: Solvents with a high dipole moment can interact effectively with the polar hydantoin ring.

  • Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as hydrogen bond donors to the carbonyl oxygens, while aprotic solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors from the N-H groups of the hydantoin ring.[7]

  • Dielectric Constant: A higher dielectric constant helps to separate the ions or partial charges of the solute, facilitating dissolution. However, it is only a qualitative predictor of solvent properties.[8]

Based on these principles, we can predict a solubility trend across different solvent classes.

Table 1: Predicted Solubility Behavior of 5-Ethyl-5-Phenylhydantoin in Organic Solvent Classes

Solvent ClassRepresentative SolventsKey Interactions with 5-Ethyl-5-PhenylhydantoinPredicted Relative Solubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneStrong dipole-dipole interactions; hydrogen bond acceptance.[9]High
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bonding (donor and acceptor); dipole-dipole interactions.[7]Moderate to High
Ethers Tetrahydrofuran (THF), Diethyl EtherDipole-dipole interactions; limited hydrogen bond acceptance.Low to Moderate
Esters Ethyl Acetate, Propyl AcetateDipole-dipole interactions; hydrogen bond acceptance.Low to Moderate
Halogenated Dichloromethane, ChloroformDipole-dipole interactions; weak hydrogen bonding.Low to Moderate
Non-Polar Hexane, Toluene, Carbon TetrachloridePrimarily van der Waals forces.Very Low

Review of Available and Analogous Solubility Data

  • Qualitative Data: Multiple sources confirm that 5-ethyl-5-phenylhydantoin is "soluble" in Dimethylformamide (DMF)[10][11] and Dimethyl Sulfoxide (DMSO).[1] One source also lists solubility in acetone.[9] A reported aqueous solubility is 804.4 mg/L at 37 °C.[9]

  • Data from Analogous Compounds: To build a more quantitative picture, we can analyze data from structurally similar hydantoins. A study on 5,5-dimethylhydantoin (DMH) provides valuable insight.[12] DMH, lacking the bulky phenyl group, shows a specific solubility order at a given temperature: methanol > ethanol > various other alcohols > water > acetonitrile > ethyl acetate > propyl acetate.[12] This highlights the strong affinity of the hydantoin ring for alcohols.

Conversely, 5,5-diphenylhydantoin (phenytoin), which is more structurally analogous, is reported to be soluble in ethanol (~15 mg/mL), DMSO (~25 mg/mL), and DMF (~25 mg/mL).[13] The presence of the second phenyl group increases its lipophilicity compared to 5-ethyl-5-phenylhydantoin.

From this, we can infer that 5-ethyl-5-phenylhydantoin will likely exhibit excellent solubility in DMSO and DMF, and good solubility in short-chain alcohols like methanol and ethanol, with solubility decreasing as the alkyl chain of the alcohol increases.[7] Its solubility in esters and other less polar solvents is expected to be lower.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate and reliable quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[14] The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature for a sufficient period to reach saturation. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • 5-Ethyl-5-phenylhydantoin (analytical standard grade)

  • Organic solvents (HPLC grade or higher)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control (or a thermostatically controlled water bath)

  • Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

  • Syringes

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector (or other suitable analytical instrument)

Step-by-Step Methodology
  • Preparation: Add an excess amount of 5-ethyl-5-phenylhydantoin to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~20-50 mg of solid to 2-5 mL of the chosen solvent.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Equilibrate the samples for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature (e.g., 25 °C or 37 °C). The agitation should be sufficient to keep the solid suspended without creating a vortex.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle. This step is critical to prevent clogging the filter.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, pre-weighed vial. Causality Note: Filtration is crucial to remove microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute a known volume or weight of the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of 5-ethyl-5-phenylhydantoin in the original saturated solution by accounting for the dilution factor.

  • Validation of Equilibrium: To ensure equilibrium has been reached, compare the solubility values obtained at different time points (e.g., 24h vs. 48h). The values should be consistent. If they are still increasing, a longer equilibration time is required.

Visualization of Workflows and Relationships

Diagrams can clarify complex processes and relationships, providing an at-a-glance understanding for the researcher.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent in Vial B Seal and Place in Temperature-Controlled Shaker A->B C Agitate for 24-72h at Constant Temp B->C Reach Equilibrium D Settle Undissolved Solid (2-4h) C->D E Withdraw Supernatant D->E F Filter with 0.22µm Syringe Filter E->F G Dilute Sample F->G H Analyze via Validated HPLC Method G->H I Calculate Solubility H->I

Caption: Experimental workflow for the Shake-Flask Solubility Measurement method.

G Solute 5-Ethyl-5-Phenylhydantoin (Amphiphilic) PA Polar Aprotic (e.g., DMSO, DMF) Solute->PA Strong Dipole-Dipole High Solubility PP Polar Protic (e.g., Ethanol) Solute->PP H-Bonding Moderate-High Solubility NP Non-Polar (e.g., Hexane) Solute->NP Weak van der Waals Very Low Solubility Int Intermediate Polarity (e.g., Ethyl Acetate) Solute->Int Weaker Dipole-Dipole Low-Moderate Solubility

Caption: Relationship between solvent class and predicted solubility.

Conclusion and Future Directions

While a comprehensive public database on the solubility of 5-ethyl-5-phenylhydantoin in organic solvents is currently lacking, a strong predictive framework can be established through an understanding of its physicochemical properties and by drawing parallels with structurally related hydantoin compounds. Its amphiphilic nature results in high solubility in polar aprotic solvents like DMSO and DMF, with moderate to high solubility in polar protic solvents such as ethanol. This guide provides the theoretical foundation and, more importantly, a robust, validated experimental protocol that empowers researchers and drug development professionals to generate the precise, high-quality solubility data required for their work. The application of this standardized methodology will contribute to building a more complete public knowledge base for this important pharmaceutical compound.

References

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stereoisomers of 5-ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 5-Ethyl-5-Phenylhydantoin

Abstract

This technical guide provides a comprehensive examination of the , an anticonvulsant and the active metabolite of the drug mephenytoin. The document delves into the fundamental principles of its stereochemistry, methods for racemic synthesis, and advanced techniques for the analytical and preparative resolution of its enantiomers. Furthermore, it explores the stereoselective pharmacodynamics and pharmacokinetics, underscoring the importance of chiral separation in drug development and pharmacological research. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Chirality in 5-Ethyl-5-Phenylhydantoin

5-Ethyl-5-phenylhydantoin, also known as Nirvanol, is a heterocyclic organic compound belonging to the hydantoin class.[1] It gained initial prominence as the primary and active metabolite of the antiepileptic drug mephenytoin, which is metabolically N-demethylated to form this active compound.[1][2] The core significance of 5-ethyl-5-phenylhydantoin from a chemical and pharmacological standpoint lies in its chirality.

The molecule possesses a single stereocenter at the C5 position of the hydantoin ring, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-5-ethyl-5-phenylhydantoin and (S)-5-ethyl-5-phenylhydantoin.[1] It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit profound differences in their biological activity, metabolic fate, and toxicity. Therefore, the study of the individual is critical for a complete understanding of its therapeutic potential and risk profile. This guide provides the foundational knowledge and practical methodologies required to synthesize, separate, and analyze these stereoisomers.

Molecular Structure and Stereochemistry

The defining structural feature of 5-ethyl-5-phenylhydantoin is the imidazolidine-2,4-dione ring, substituted at the C5 position with both an ethyl group and a phenyl group.[1] This substitution pattern makes the C5 carbon a chiral center, as it is bonded to four distinct groups:

  • An ethyl group (-CH₂CH₃)

  • A phenyl group (-C₆H₅)

  • The N1 nitrogen of the hydantoin ring

  • The C4 carbonyl carbon of the hydantoin ring

This arrangement results in the existence of two enantiomers, designated as (S)-(+) and (R)-(-).

G cluster_S (S)-5-Ethyl-5-Phenylhydantoin cluster_R (R)-5-Ethyl-5-Phenylhydantoin s_c5 s_n1 s_c5->s_n1 s_ph s_c5->s_ph s_et s_c5->s_et s_c2 s_n1->s_c2 s_n3 s_c2->s_n3 s_c4 s_n3->s_c4 s_h3 s_n3->s_h3 s_c4->s_c5 r_c5 r_n1 r_c5->r_n1 r_et r_c5->r_et r_ph r_c5->r_ph r_c2 r_n1->r_c2 r_n3 r_c2->r_n3 r_c4 r_n3->r_c4 r_h3 r_n3->r_h3 r_c4->r_c5

Caption: Enantiomers of 5-ethyl-5-phenylhydantoin showing the C5 stereocenter.

Synthesis of Racemic 5-Ethyl-5-Phenylhydantoin

The synthesis of 5-ethyl-5-phenylhydantoin is typically achieved as a racemic mixture through a variation of the Bucherer-Bergs reaction. This one-pot reaction provides a reliable and efficient route to the hydantoin core structure.

Principle of the Reaction

The synthesis involves the reaction of a ketone (propiophenone) with an excess of ammonium carbonate and an alkali metal cyanide (such as potassium cyanide). The ketone first forms a cyanohydrin, which then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. The aminonitrile is subsequently cyclized in the presence of carbonate to yield the hydantoin product.

Detailed Experimental Protocol

Materials:

  • Propiophenone (26.8 g, 0.2 mol)

  • Ammonium carbonate (80 g, 0.8 mol)

  • Potassium cyanide (28 g, 0.4 mol)

  • Ethanol (300 ml)

  • Deionized water (300 ml)

  • Round-bottom flask (1000 ml) with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice-salt bath

  • Büchner funnel and filter paper

Procedure:

  • Reagent Preparation: In the 1000 ml round-bottom flask, dissolve 80 g of ammonium carbonate in 300 ml of water. To this solution, add 26.8 g of propiophenone.

  • Addition of Cyanide: Separately, dissolve 28 g of potassium cyanide in 300 ml of ethanol. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

  • Reaction Setup: Add the ethanolic potassium cyanide solution to the flask containing the propiophenone and ammonium carbonate. Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle, while stirring continuously. Maintain the reflux for 8 hours.[3]

  • Precipitation: After 8 hours, turn off the heat and allow the solution to cool to room temperature. Subsequently, cool the flask in an ice-salt bath to induce precipitation of the product.[3]

  • Isolation and Purification: Filter the resulting precipitate using a Büchner funnel and wash the solid thoroughly with cold water to remove unreacted salts.

  • Drying: Dry the product, yielding racemic 5-ethyl-5-phenylhydantoin. The reported yield is approximately 66%.[3]

Stereoselective Pharmacodynamics and Pharmacokinetics

While often studied as a racemate due to its formation from the achiral prodrug mephenytoin, research into the individual enantiomers has revealed important pharmacological distinctions.

Pharmacodynamics

A key study investigated the S-(+) and R-(-) enantiomers for their potential as hypolipidemic agents. The findings indicated that both enantiomers were effective at reducing serum cholesterol and triglyceride levels in rodents by approximately 40% at a dose of 20 mg/kg/day.[4] The mechanism involves the blockage of enzymes in the de novo lipid synthesis pathway. Notably, the R-(-) enantiomer was particularly effective at elevating high-density lipoprotein (HDL) cholesterol levels.[4] This demonstrates that while the primary hypolipidemic effect may not be strongly stereoselective, secondary effects on lipoprotein profiles can be.

Pharmacokinetics

As the active metabolite of mephenytoin, the pharmacokinetics of 5-ethyl-5-phenylhydantoin are crucial to the parent drug's therapeutic window. Mephenytoin itself has a relatively short half-life of about 7 hours. However, upon N-demethylation in the liver, it is converted to 5-ethyl-5-phenylhydantoin, which possesses a very long half-life of approximately 96 hours.[2] This extended half-life ensures stable, sustained blood levels of the active anticonvulsant agent, allowing for simpler dosing schedules.[2]

G mephenytoin Mephenytoin (Prodrug, T½ ≈ 7 hrs) metabolite 5-Ethyl-5-phenylhydantoin (Active Metabolite, T½ ≈ 96 hrs) mephenytoin->metabolite Hepatic N-demethylation (CYP Enzymes) action Sustained Anticonvulsant and Hypolipidemic Action metabolite->action

Caption: Metabolic activation of mephenytoin to 5-ethyl-5-phenylhydantoin.

Resolution of Enantiomers: A Methodological Approach

The separation of enantiomers, or chiral resolution, is essential for studying their individual properties. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[5][6]

Principle of Chiral Chromatography

Chiral chromatography relies on the differential interaction between the two enantiomers and a chiral stationary phase. The CSP creates a chiral environment within the column. One enantiomer will form a more stable, transient diastereomeric complex with the CSP than the other, causing it to be retained longer in the column and thus elute later. This difference in retention time allows for their separation.[6] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile and have shown great success in resolving a wide range of chiral compounds, including hydantoin derivatives.[5][7]

G cluster_workflow Chiral Resolution Workflow cluster_output Output Chromatogram racemate Racemic Mixture (R)- and (S)-Enantiomers injection HPLC Injection column {Chiral HPLC Column|Stationary Phase: Polysaccharide-based (e.g., Chiralcel® AD)} separation {Separation|Differential Interaction with CSP} detection UV Detector (e.g., 254 nm) peak1 Peak 1 (e.g., S-Enantiomer) peak2 Peak 2 (e.g., R-Enantiomer)

Caption: Workflow for the enantiomeric resolution of 5-ethyl-5-phenylhydantoin via chiral HPLC.

Protocol for Chiral HPLC Method Development

This protocol provides a systematic approach to developing a robust method for the analytical separation of 5-ethyl-5-phenylhydantoin enantiomers, based on established methods for similar hydantoins.[7][8]

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase Column: e.g., CHIRALPAK® AD-RH (150 x 4.6mm, 5µm)

  • Mobile Phase Solvents: HPLC-grade acetonitrile and deionized water

  • Sample: Racemic 5-ethyl-5-phenylhydantoin dissolved in mobile phase (e.g., 0.5 mg/mL)

Procedure:

  • Column Selection: Choose a polysaccharide-based CSP known for broad applicability. The amylose-based CHIRALPAK® AD series is an excellent starting point for hydantoin-type molecules.[8]

  • Mode Selection: Reversed-phase mode is often robust and reproducible.

  • Initial Mobile Phase Screening:

    • Start with a simple isocratic mobile phase composition, such as 60% acetonitrile and 40% water.[8]

    • Set the flow rate to 0.5 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detection wavelength to 254 nm.

  • Injection and Analysis: Inject 5-10 µL of the sample solution and acquire the chromatogram.

  • Method Optimization:

    • Resolution (Rs): If separation is observed but the resolution is poor (Rs < 1.5), adjust the mobile phase composition. Increasing the water content (the weaker solvent) will generally increase retention times and may improve resolution.

    • Analysis Time: If resolution is excellent but the analysis time is too long, increase the percentage of acetonitrile to decrease retention times.

    • Temperature: Varying the column temperature can affect selectivity. Test at different temperatures (e.g., 15°C, 25°C, 40°C) to see its impact on the separation factor (α) and resolution.

  • Validation: Once optimal conditions are found (baseline separation with Rs > 1.5 in a reasonable time), validate the method for linearity, precision, and accuracy as per standard guidelines.

Example Chromatographic Data

The following table summarizes typical conditions and expected results for the separation of a similar compound, 5-methyl-5-phenylhydantoin, which serves as a strong proxy for the target analyte.

ParameterValueReference
Column CHIRALPAK® AD-RH (150 x 4.6mm, 5µm)[8]
Mobile Phase Acetonitrile / Water (60/40, v/v)[8]
Flow Rate 0.5 mL/min[8]
Temperature 25°C[8]
Detection UV at 254 nm[8]
k'1 (retention factor, peak 1) 0.33[8]
k'2 (retention factor, peak 2) 0.71[8]
α (separation factor) 2.15[8]
Rs (resolution) 3.4[8]

These data demonstrate that excellent baseline separation can be achieved for a closely related structure using a polysaccharide-based CSP under reversed-phase conditions.

Conclusion

The represent a classic case study in the importance of chirality in drug molecules. As the long-acting, active metabolite of mephenytoin, its pharmacological profile is of significant clinical interest. While both enantiomers exhibit hypolipidemic activity, subtle but potentially important differences in their effects on lipoprotein profiles highlight the need for stereospecific investigation.[4] The methodologies for racemic synthesis are well-established, and modern chromatographic techniques, particularly HPLC with chiral stationary phases, provide robust and reliable means for the resolution and analysis of the individual (R)- and (S)-enantiomers. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore the distinct contributions of each stereoisomer to the overall therapeutic and toxicological profile of this important hydantoin derivative.

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Nirvanol's Effect on Neuronal Excitability: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides an in-depth examination of Nirvanol (ethylphenylhydantoin), a historical anticonvulsant of the hydantoin class. While its clinical use was curtailed by severe hypersensitivity reactions, the study of its core mechanism remains critical for understanding the broader class of hydantoin antiepileptics. This document synthesizes established knowledge on hydantoin pharmacology with modern neuroscientific methodologies to propose a comprehensive framework for re-evaluating this compound's effects on neuronal excitability. The primary mechanism of action is explored through the lens of voltage-gated sodium channel (NaV) modulation, detailing the molecular interactions that suppress hyperexcitability. We present detailed, field-proven protocols for whole-cell patch-clamp electrophysiology and multi-electrode array (MEA) analysis, designed to dissect this compound's specific influence on ion channel kinetics, action potential dynamics, and neural network behavior. Furthermore, this guide addresses the immunological dimension of this compound, discussing the pathophysiology of its associated hypersensitivity syndrome and the potential interplay between the immune response and neuronal function. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to apply contemporary techniques to understand and potentially repurpose historical compounds with potent neurological activity.

Introduction to this compound (Ethylphenylhydantoin)

This compound, chemically known as ethylphenylhydantoin, belongs to the hydantoin class of compounds and was historically prescribed for the treatment of seizures associated with epilepsy.[1] Like its more famous analogue, phenytoin, this compound was developed to control the abnormal, excessive electrical discharges in the brain that characterize epileptic seizures.[1] The therapeutic goal of such anticonvulsants is to reduce neuronal hyperexcitability without causing global depression of the central nervous system (CNS).[2]

The clinical application of this compound was ultimately abandoned due to its association with a severe and potentially fatal adverse drug reaction known as Drug-Induced Hypersensitivity Syndrome (DIHS), also called Drug Rash with Eosinophilia and Systemic Symptoms (DRESS).[3][4] This immune-mediated reaction, manifesting weeks after drug initiation, involves fever, rash, eosinophilia, and systemic organ damage, posing a significant risk to patients.[3][5]

Despite its challenging safety profile, the study of this compound offers valuable insights. As a classic hydantoin, its mechanism of action is presumed to align with the class's primary target: the voltage-gated sodium channel.[6] By applying modern neuropharmacological and electrophysiological tools, a precise re-examination of this compound can illuminate the nuanced structure-activity relationships within the hydantoin family and provide a robust model for investigating the molecular basis of both anticonvulsant efficacy and drug-induced immunotoxicity.

The Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels (NaV)

The ability of neurons to fire action potentials is fundamental to nervous system communication and is primarily governed by the influx of sodium ions (Na+) through voltage-gated sodium channels (NaV).[7] These channels are transmembrane proteins that cycle between resting, open, and inactivated states in response to changes in membrane potential.[8] In pathological states like epilepsy, neurons can exhibit high-frequency, repetitive firing, a process that this compound and other hydantoins are designed to suppress.[2]

The Hydantoin Pharmacophore and NaV Channel Interaction The anticonvulsant activity of hydantoins is intrinsically linked to their chemical structure. The bioactive conformation, or pharmacophore, features a phenyl group extended away from the hydantoin ring.[9] This spatial arrangement is crucial for effective binding to the NaV channel.[10][11]

Mechanism of Inhibition: A State-Dependent Block The therapeutic efficacy of hydantoins stems from their state-dependent inhibition of NaV channels. They exhibit a low affinity for channels in the resting state but bind with high affinity to the inactivated state.[12] This mechanism has two critical consequences:

  • Voltage-Dependence: As channels are more likely to be open and then inactivated in depolarized neurons, the block is stronger in more active cells.[2]

  • Use-Dependence: During high-frequency firing, neurons accumulate NaV channels in the inactivated state. Hydantoins stabilize this non-conducting state, preventing the channels from recovering to the resting state and firing another action potential.[2][6] This selectively dampens the pathological, high-frequency discharges characteristic of a seizure while having a minimal effect on normal, low-frequency neuronal signaling.[13]

Molecular Binding Site Mutagenesis and molecular modeling studies have identified the binding site for hydantoins within the inner pore of the NaV channel.[12] The interaction involves key amino acid residues in the S6 segment of the fourth homologous domain (IV-S6). Specifically, the drug's aromatic ring forms an interaction with a tyrosine residue (Tyr-1771 in NaV1.2), while a polar amide group interacts with a phenylalanine residue (Phe-1764).[13] This binding physically occludes the pore and stabilizes the inactivated conformation, thereby blocking Na+ permeation.[13]

Caption: State-dependent block of NaV channels by this compound.

Methodologies for Quantifying this compound's Impact on Neuronal Excitability

To empirically validate and quantify the effects of this compound, a multi-tiered approach combining single-cell and network-level analyses is required. The following protocols provide a robust framework for such an investigation.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Analysis

Rationale: This technique offers unparalleled resolution for directly measuring ion channel currents and action potential dynamics in individual neurons, providing definitive evidence of this compound's molecular mechanism.[14]

Experimental Protocol 1: Assessing this compound's Effect on Voltage-Gated Sodium Currents

  • Cell Preparation: Culture primary rodent hippocampal or cortical neurons, or use human iPSC-derived excitatory neurons, plated on glass coverslips. Use cultures at 12-16 days in vitro (DIV).[15]

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the recording chamber with an external solution containing blockers for potassium and calcium channels (e.g., TEA, 4-AP, CdCl₂) to isolate sodium currents. The internal pipette solution should contain CsF or CsCl to block potassium channels from inside the cell.

  • Achieve Whole-Cell Configuration: Form a gigaseal and rupture the membrane to achieve whole-cell configuration on a target neuron.

  • Tonic Block Protocol:

    • Hold the neuron at a hyperpolarized potential (e.g., -100 mV) to ensure all NaV channels are in the resting state.

    • Apply a brief depolarizing step (e.g., to -10 mV for 50 ms) to elicit a peak inward Na+ current.

    • Establish a stable baseline recording for 3-5 minutes.

    • Perfuse the chamber with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and record the peak current at each concentration to determine the tonic block (IC50).

  • Use-Dependent Block Protocol:

    • Hold the neuron at -100 mV.

    • Apply a train of depolarizing pulses (e.g., 20 pulses to -10 mV at 10 Hz).

    • Measure the peak current of the first pulse (P1) and the last pulse (P20). The use-dependent block is the percentage reduction of P20 relative to P1.

    • Repeat this protocol in the presence of this compound. A significant increase in the reduction of P20 indicates use-dependence.

  • Steady-State Inactivation Protocol:

    • Hold the neuron at various conditioning pre-pulse potentials (e.g., from -120 mV to -20 mV in 10 mV increments for 500 ms).

    • Immediately following the pre-pulse, apply a test pulse to -10 mV to measure the fraction of available (non-inactivated) channels.

    • Plot the normalized current against the pre-pulse potential and fit with a Boltzmann function to determine the voltage of half-maximal inactivation (V½).

    • Repeat in the presence of this compound to observe any hyperpolarizing shift in the V½, which would indicate stabilization of the inactivated state.

Experimental Protocol 2: Assessing this compound's Effect on Action Potential Firing

  • Configuration: Use the same cell preparation but switch to current-clamp mode with physiological internal and external solutions.

  • Establish Resting Membrane Potential (RMP): Record the stable RMP of the neuron.

  • Action Potential Threshold & Firing Frequency:

    • Inject a series of depolarizing current steps of increasing amplitude (e.g., from 0 pA to 200 pA in 20 pA increments for 800 ms).[16]

    • Determine the minimum current required to elicit an action potential (rheobase) and the membrane potential at which the first spike occurs (AP threshold).

    • Count the number of action potentials fired at each current step to generate a frequency-current (F-I) curve.

  • Drug Application: Perfuse with this compound (e.g., 10 µM) and repeat the current injection protocol.

  • Analysis: Compare the RMP, rheobase, AP threshold, and the F-I curve before and after drug application. An effective anticonvulsant is expected to increase the rheobase and AP threshold and reduce the firing frequency at higher current steps.

Patch_Clamp_Workflow cluster_prep Preparation cluster_voltage Voltage-Clamp Experiments cluster_current Current-Clamp Experiments Prep Culture Neurons (e.g., iPSC-derived) Config Achieve Whole-Cell Patch-Clamp Prep->Config Tonic Measure Tonic Block (IC50) Config->Tonic RMP Record Resting Membrane Potential Config->RMP UseDep Measure Use-Dependent Block (10 Hz Train) Tonic->UseDep Inactivation Determine V½ of Steady-State Inactivation UseDep->Inactivation Analysis Data Analysis & Interpretation Inactivation->Analysis FI Generate F-I Curve (Firing Frequency vs. Current) RMP->FI Threshold Determine AP Threshold & Rheobase FI->Threshold Threshold->Analysis

Caption: Experimental workflow for patch-clamp analysis.

Network-Level Analysis: Multi-Electrode Array (MEA) Systems

Rationale: While patch-clamp excels at single-cell resolution, MEA technology allows for the non-invasive, longitudinal recording of network-level activity from dozens of electrodes simultaneously. This is highly relevant for assessing how an anticonvulsant modulates the synchronized, often pathological, activity of a neuronal population.[17]

Experimental Protocol 3: Evaluating this compound's Effect on Network Activity

  • Cell Plating: Plate iPSC-derived neuronal co-cultures (containing both glutamatergic and GABAergic neurons) onto MEA plates. Allow the network to mature for 3-4 weeks until robust, synchronized bursting activity is observed.[17]

  • Baseline Recording: Record spontaneous network activity for at least 20 minutes to establish a stable baseline. Key metrics to capture are Mean Firing Rate, Mean Bursting Rate, and a Network Synchrony Index.

  • Compound Addition: Add this compound at various concentrations to the culture wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., phenytoin).

  • Post-Dose Recording: Record activity for 1-2 hours post-compound addition to assess acute effects.

  • Data Analysis: Use MEA analysis software to quantify changes in the key metrics. A successful anticonvulsant effect would be characterized by a dose-dependent decrease in mean firing rate, burst rate, and synchrony, indicating a suppression of network hyperexcitability.

Data Presentation and Interpretation

To facilitate clear interpretation and comparison, all quantitative data should be summarized in a tabular format. The following table presents a hypothetical summary of expected results for this compound, based on the known profile of hydantoin anticonvulsants.

ParameterControl (Vehicle)This compound (10 µM)This compound (100 µM)Expected Key Finding
NaV Current (pA) -2500 ± 210-2350 ± 190-1850 ± 150Dose-dependent tonic block of NaV current.
Use-Dependent Block (%) 15 ± 345 ± 570 ± 6Potent, use-dependent inhibition of NaV channels.
V½ of Inactivation (mV) -75 ± 2.1-83 ± 1.9-90 ± 2.5Hyperpolarizing shift, indicating stabilization of the inactivated state.
Action Potential Threshold (mV) -45 ± 1.5-42 ± 1.3-38 ± 1.8Elevation of AP threshold, making neurons less excitable.
Firing Frequency at 150pA (Hz) 22 ± 412 ± 35 ± 2Reduction in maximal firing frequency.
MEA Network Burst Rate (bursts/min) 8.5 ± 1.24.1 ± 0.81.5 ± 0.5Suppression of synchronized network bursting activity.

The Immunological Dimension: this compound Hypersensitivity Syndrome

The clinical utility of any drug is a balance of efficacy and safety. For this compound, the primary safety concern is the severe hypersensitivity syndrome it can induce.[3] This is a T-cell mediated autoimmune reaction, classified as a Type IV hypersensitivity.[4]

The Hapten and p-i Concepts Small drug molecules like this compound are typically not immunogenic on their own. They are thought to act as haptens, where the drug or its reactive metabolite covalently binds to endogenous proteins.[3][18] This drug-protein complex is then recognized as foreign by the immune system, leading to the activation of drug-specific T-cells. An alternative "p-i" (pharmacological interaction) concept suggests that the drug may also bind directly and non-covalently to immune receptors like the T-cell receptor (TCR) or Human Leukocyte Antigen (HLA) molecules, triggering an immune response.[18]

Potential for Neuroinflammation A severe systemic immune reaction, characterized by high levels of circulating cytokines and inflammatory cells, has the potential to impact CNS function. While the direct link between this compound hypersensitivity and neuronal excitability is not well-established, it is plausible that pro-inflammatory cytokines could cross a compromised blood-brain barrier and modulate the function of glial cells (astrocytes and microglia). Activated glia can, in turn, alter the homeostatic environment of neurons, potentially leading to secondary changes in excitability. This remains an important area for future investigation.

Hypersensitivity_Pathway This compound This compound (Hapten) Protein Endogenous Protein This compound->Protein Covalent Binding APC Antigen Presenting Cell (APC) Protein->APC Uptake & Processing TCell T-Cell Activation & Proliferation APC->TCell Antigen Presentation Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-5, IFN-γ) TCell->Cytokines Symptoms Systemic Symptoms (Rash, Fever, Eosinophilia) Cytokines->Symptoms Neuroinflammation Potential Neuroinflammation (Glial Activation) Cytokines->Neuroinflammation

Caption: Conceptual pathway of this compound-induced hypersensitivity.

Conclusion and Future Directions

This compound represents a classic example of a potent neuromodulatory compound whose therapeutic potential was overshadowed by significant safety liabilities. Its primary mechanism of action is, with high confidence, the use- and voltage-dependent block of voltage-gated sodium channels, a hallmark of the hydantoin anticonvulsant class. This guide has provided a detailed technical and methodological framework to empirically confirm and precisely quantify this activity using modern electrophysiological tools.

The protocols outlined for patch-clamp and multi-electrode array analysis serve as a self-validating system to dissect the effects of this compound from the molecular to the network level. By rigorously characterizing its impact on NaV channel kinetics and neuronal firing patterns, researchers can gain a deeper understanding of the structure-function relationships that govern anticonvulsant efficacy.

Future research should focus on:

  • NaV Subtype Selectivity: Investigating whether this compound exhibits differential activity against various NaV subtypes (e.g., NaV1.1, NaV1.2, NaV1.6), which could have implications for both efficacy and side effects.[8]

  • Comparative Pharmacology: Conducting head-to-head studies comparing the potency, kinetics, and network effects of this compound with other hydantoins like phenytoin and fosphenytoin.

  • Neuro-Immune Interface: Exploring the potential direct and indirect effects of the this compound-induced immune response on neuronal function, bridging the gap between its anticonvulsant action and its immunotoxicity.

By leveraging the advanced analytical techniques detailed herein, the scientific community can fully elucidate the pharmacological profile of this compound, turning a historical compound into a valuable tool for modern neuroscience and drug development.

References

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The Hydantoin Scaffold: A Foundational Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hydantoin scaffold, a five-membered heterocyclic ring known chemically as imidazolidine-2,4-dione, represents a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility, stemming from multiple points for substitution and its capacity to act as both a hydrogen bond donor and acceptor, has solidified its role in the development of a diverse array of therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive exploration of the hydantoin core, detailing its fundamental properties, synthesis, and broad-ranging biological activities. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their work.

The Hydantoin Core: Structure and Physicochemical Properties

The fundamental hydantoin structure consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4.[3] This deceptively simple architecture offers significant opportunities for chemical modification at the N-1, N-3, and C-5 positions, allowing for the meticulous tuning of its physicochemical and pharmacological properties to achieve desired therapeutic outcomes.[1][4] The stability of the hydantoin ring under physiological conditions and its generally favorable solubility profiles contribute significantly to its appeal as a drug scaffold.[1]

Visualizing the Hydantoin Core

Start Ketone/Aldehyde + KCN + (NH4)2CO3 Intermediate1 Cyanohydrin Formation Start->Intermediate1 Intermediate2 Aminonitrile Formation Intermediate1->Intermediate2 Intermediate3 Cyclization with CO2 Intermediate2->Intermediate3 Product 5,5-Disubstituted Hydantoin Intermediate3->Product

Caption: Simplified workflow of the Bucherer-Bergs reaction.

Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin) via Bucherer-Bergs Reaction

This protocol is a representative example of the Bucherer-Bergs synthesis.

Materials:

  • Benzophenone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (60% aqueous solution)

  • Propylene glycol (optional, for higher yields)

Procedure:

  • In a suitable reaction vessel (e.g., a steel bomb for reactions at elevated temperatures), combine benzophenone, potassium cyanide, and ammonium carbonate. [5]2. Add 60% aqueous ethanol as the solvent. For improved yields, propylene glycol can be used. [5]3. Seal the vessel and heat the reaction mixture. A temperature of around 110°C can significantly increase the yield, although lower temperatures with longer reaction times are also effective. [5]4. After the reaction is complete (typically several hours), cool the mixture.

  • The product, 5,5-diphenylhydantoin, will often precipitate out of the solution.

  • Isolate the crystalline product by filtration.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol. [5] Self-Validation: The purity of the synthesized phenytoin can be confirmed by determining its melting point and by spectroscopic analysis (NMR, IR). The expected melting point for pure phenytoin is around 295-298°C.

The Urech Hydantoin Synthesis (Read Reaction)

First reported by Friedrich Urech in 1873, this method involves the reaction of an amino acid with potassium cyanate. [3][6]The reaction is general and can be applied to a variety of amino acids to produce 5-substituted hydantoins. [7]A common variation, often referred to as the Read reaction, involves the reaction of free α-amino acids with sodium cyanate under acidic conditions. [5] Mechanism of Action: The synthesis begins with the formation of a ureido derivative from the amino acid and potassium cyanate. [7]Subsequent acid-catalyzed cyclization of the ureido intermediate yields the hydantoin product. [7]

Experimental Protocol: Synthesis of 5-Methylhydantoin via Urech Synthesis

Materials:

  • Alanine (an α-amino acid)

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Begin with the esterification of the α-amino acid (alanine) with ethanol and hydrogen chloride gas. [7]2. React the resulting amino acid ester hydrochloride with potassium cyanate to form the ureido derivative. [7]3. Perform an acid-catalyzed cyclization using hydrochloric acid to yield 5-methylhydantoin. [7]4. Isolate and purify the product, typically through crystallization.

Self-Validation: The structure and purity of the 5-methylhydantoin can be confirmed using spectroscopic techniques such as NMR and IR spectroscopy, comparing the obtained spectra with known standards. [7]

Medicinal Applications of Hydantoin Derivatives

Hydantoin derivatives exhibit a broad spectrum of biological and pharmacological activities, making them a valuable scaffold in drug discovery. [2][8]

Quantitative Data on Hydantoin Applications
Therapeutic AreaKey ExamplesMechanism of Action (where known)
Anticonvulsant Phenytoin, Fosphenytoin, Mephenytoin, Ethotoin [6][9]Blockade of voltage-sensitive sodium channels, preventing repetitive neuronal firing. [10][11][12]
Antiarrhythmic Ropitoin [6]Modulation of cardiac ion channels.
Anticancer Nilutamide, Enzalutamide, Apalutamide [13]Androgen receptor antagonism (for prostate cancer). [13]
Antibacterial Nitrofurantoin [7]Inhibition of bacterial DNA, RNA, and cell wall synthesis.
Muscle Relaxant Dantrolene [3]Inhibition of calcium release from the sarcoplasmic reticulum. [3]
Sirtuin Inhibitors Certain 5-benzylidenehydantoins [8]Inhibition of SIRT1 and SIRT2 enzymes, a potential cancer therapeutic strategy. [8]
α1-Adrenoceptor Antagonists Phenylpiperazine hydantoin derivatives [8]Blockade of α1-adrenoceptors, with potential applications in cardiac arrhythmias. [8]
Anticonvulsant Activity: The Case of Phenytoin

Phenytoin is one of the most well-known hydantoin derivatives and is a widely used antiepileptic drug. [9][12]Its mechanism of action involves the stabilization of neuronal membranes against hyperexcitability. [14]It achieves this by blocking voltage-gated sodium channels in their inactivated state, which slows the rate of channel recovery and prevents the rapid, repetitive firing of neurons that underlies seizures. [10][15] The structure-activity relationship (SAR) studies of hydantoin anticonvulsants have revealed that an aromatic substituent at the C5 position is crucial for activity against generalized tonic-clonic seizures. [15][16]Alkyl substituents at this position can introduce sedative properties. [16]

Signaling Pathway: Phenytoin's Mechanism of Action

cluster_neuron Presynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Neurotransmitter_Release Neurotransmitter Release Na_Channel->Neurotransmitter_Release Triggers Action_Potential Action Potential Propagation Action_Potential->Na_Channel Opens Phenytoin Phenytoin Phenytoin->Na_Channel Blocks recovery from inactivated state

Caption: Phenytoin's inhibitory effect on voltage-gated sodium channels.

Anticancer Applications

The hydantoin scaffold is also prominent in oncology, with several derivatives approved as anticancer agents. [13]For instance, enzalutamide is a potent androgen receptor inhibitor used in the treatment of prostate cancer. [2]The versatility of the hydantoin core allows for the design of molecules that can specifically target various pathways involved in cancer progression. [8]Research is ongoing into hydantoin-chromene hybrids and other derivatives that exhibit antiproliferative activity against various cancer cell lines. [8][17]

Analytical Characterization of Hydantoin Derivatives

The unambiguous characterization of synthesized hydantoin derivatives is critical for ensuring their purity and confirming their structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for elucidating the molecular structure. [18]The chemical shifts of the protons on the nitrogen atoms (N1-H and N3-H) and the C2 and C4 carbons in the hydantoin ring are particularly informative. [19]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in hydantoin derivatives. [20]Key vibrational bands include those for the N-H bonds (around 3200-3400 cm⁻¹) and the two carbonyl (C=O) groups (typically in the range of 1700-1780 cm⁻¹). [19][21]* Mass Spectrometry (MS): MS is employed to determine the molecular weight of the synthesized compounds and to aid in structural elucidation through fragmentation analysis.

Experimental Protocol: General Procedure for NMR and IR Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the hydantoin derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. [18]2. Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300, 400, or 500 MHz). [18]3. Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the proposed structure.

IR Spectroscopy:

  • Sample Preparation (KBr Pellet): Mix approximately 1 mg of the sample with about 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet. [18]2. Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. [18]3. Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the hydantoin derivative.

Self-Validation: The obtained spectroscopic data should be consistent with the expected structure of the target hydantoin derivative and can be compared with literature values for known compounds.

Conclusion and Future Perspectives

The hydantoin scaffold continues to be a highly valuable and privileged structure in medicinal chemistry and drug development. [2][22]Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance. [17]Future research will likely focus on the development of novel, more efficient, and sustainable synthetic methods, as well as the exploration of new therapeutic applications for this versatile heterocyclic core. [23][24]The continued investigation of the structure-activity relationships of hydantoin derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

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  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction (Synthesis of Hydantoin). Retrieved from [Link]

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  • SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Retrieved from [Link]

  • Simić, M., et al. (2014). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Journal of the Serbian Chemical Society, 79(10), 1239-1253. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydantoin. PubChem Compound Database. Retrieved from [Link]

  • Oliveira, S. M. de, et al. (2000). Structure, reactivity, and biological properties of hidantoines. Quimica Nova, 23(3), 374-388. Retrieved from [Link]

  • Encyclopedia.com. (n.d.). Hydantoins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • BrainKart. (2017). Hydantoins. Retrieved from [Link]

  • CUTM Courseware. (n.d.). SAR of Hydantoins. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. Retrieved from [Link]

  • Semantic Scholar. (2020). Green Synthesis of Hydantoins and Derivatives. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Hydantoins. Retrieved from [Link]

  • MDPI. (2016). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from [Link]

  • Asian Journal of Advanced Basic Sciences. (2018). Synthesis, Characterization and Biological Study of Hydantoin Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 5-Ethyl-5-Phenylhydantoin (Nirvanol)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quantifying 5-Ethyl-5-Phenylhydantoin

5-Ethyl-5-phenylhydantoin, also known as Nirvanol, is the primary active metabolite of the anticonvulsant drug mephenytoin. The pharmacological activity of mephenytoin is largely attributed to this compound, which exhibits a significantly longer half-life than the parent drug (approximately 114 hours for this compound versus 17 hours for mephenytoin).[1][2] This disparity in pharmacokinetic profiles underscores the critical need for precise and reliable analytical methods to quantify this compound in biological matrices. Such methods are indispensable for therapeutic drug monitoring (TDM), pharmacokinetic and pharmacodynamic (PK/PD) studies, and in the development of new antiepileptic drugs.[3]

Mephenytoin metabolism is subject to genetic polymorphism, primarily involving the cytochrome P450 enzymes CYP2C19 and CYP2B6.[4][5] This genetic variability leads to significant inter-individual differences in the rate of mephenytoin hydroxylation and N-demethylation to this compound, resulting in distinct metabolizer phenotypes (poor, intermediate, and extensive).[4] Consequently, monitoring this compound levels is essential to personalize dosing regimens, ensuring therapeutic efficacy while minimizing the risk of toxicity.

This comprehensive guide provides detailed protocols and expert insights into the principal analytical techniques for the robust quantification of 5-ethyl-5-phenylhydantoin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method Selection: A Rationale-Driven Approach

The choice of analytical method depends on the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse in many analytical laboratories, HPLC-UV offers reliability and cost-effectiveness. It is well-suited for routine TDM where high sensitivity is not the primary requirement. The key to a successful HPLC-UV method is achieving adequate chromatographic separation from endogenous matrix components and other co-administered drugs.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent selectivity and sensitivity. However, hydantoins like this compound are polar and non-volatile, necessitating a chemical derivatization step to increase their volatility and thermal stability for gas-phase analysis.[6] This adds a step to sample preparation but can yield highly specific and sensitive results.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis, LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[1] It often requires minimal sample cleanup and can achieve very low limits of quantification, making it ideal for pharmacokinetic studies involving low drug concentrations.[2][5]

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the simultaneous enantiospecific quantification of mephenytoin and its metabolites, including this compound, in human plasma. It employs a dual-column setup to achieve both reversed-phase and chiral separation.

Causality and Experimental Choices
  • Dual-Column System: A reversed-phase C2 column is used initially to separate the analytes from the bulk of the plasma matrix components. A subsequent chiral α1-acid glycoprotein (AGP) column is essential for resolving the S- and R-enantiomers of mephenytoin and this compound. This is critical because enantiomers can have different pharmacological activities and metabolic fates.[4]

  • UV Detection Wavelength: Detection at 205 nm provides a good response for the hydantoin ring structure, offering a balance of sensitivity and selectivity for this class of compounds.[4]

  • Sample Preparation: A straightforward protein precipitation step is sufficient for this method, providing a clean enough extract for HPLC analysis while ensuring high recovery of the analytes.

Experimental Workflow: HPLC-UV Analysis

Sources

Quantitative Analysis of Nirvanol (Ethotoin) in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This application note presents a detailed and robust protocol for the quantitative determination of Nirvanol (3-Ethyl-5-phenylhydantoin or ethotoin), an antiepileptic drug (AED), in human plasma. Due to the polar nature of the hydantoin structure, a chemical derivatization step is employed to enhance thermal stability and improve chromatographic performance. The methodology utilizes liquid-liquid extraction (LLE) for sample clean-up, followed by silylation and subsequent analysis by gas chromatography coupled with mass spectrometry (GC-MS). The protocol is designed for researchers, clinical scientists, and drug development professionals requiring a reliable method for therapeutic drug monitoring (TDM), pharmacokinetic studies, or forensic analysis. All procedural steps are explained with a focus on the underlying scientific principles to ensure methodological integrity and reproducibility.

Introduction and Scientific Background

This compound, also known as ethotoin, is a hydantoin-class anticonvulsant medication used in the management of epilepsy.[1] Similar to its analogue phenytoin, ethotoin works by stabilizing neuronal membranes and limiting the spread of seizure activity.[1] Accurate quantification of ethotoin in biological matrices is crucial for therapeutic drug monitoring, as maintaining a specific concentration range is essential for efficacy while minimizing toxicity. Gas chromatography (GC) offers high resolving power for complex mixtures, but direct analysis of many pharmaceutical compounds, including hydantoins, is challenging.

The primary obstacle is the presence of active hydrogen atoms on the nitrogen atoms of the hydantoin ring. These functional groups lead to intermolecular hydrogen bonding, which decreases the compound's volatility and can cause undesirable interactions with the GC column, resulting in poor peak shape and low sensitivity.[2] To overcome these limitations, chemical derivatization is a mandatory pre-analytical step.[3][4] This protocol employs silylation, a common and effective derivatization technique where the active hydrogens are replaced by a non-polar trimethylsilyl (TMS) group.[5] This chemical modification disrupts hydrogen bonding, thereby increasing the analyte's volatility and thermal stability, making it highly amenable to GC analysis.[2]

For detection, mass spectrometry (MS) is chosen over a flame ionization detector (FID) due to its superior sensitivity and selectivity. By monitoring specific fragment ions unique to the derivatized this compound, the MS detector provides unambiguous identification and quantification, minimizing the risk of interference from endogenous plasma components.

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data reporting, is outlined below. This workflow is designed to ensure sample integrity, extraction efficiency, and analytical accuracy.

This compound GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma Sample Collection (with Internal Standard) pH_Adjust 2. pH Adjustment (Phosphate Buffer) Sample->pH_Adjust LLE 3. Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjust->LLE Evap 4. Evaporation to Dryness (Nitrogen Stream) LLE->Evap Deriv 5. Silylation Reaction (BSTFA + 1% TMCS) Evap->Deriv Heat 6. Incubation (70°C for 30 min) Deriv->Heat GC_Inject 7. GC-MS Injection Heat->GC_Inject GC_Sep 8. Chromatographic Separation GC_Inject->GC_Sep MS_Detect 9. Mass Spectrometric Detection (SIM) GC_Sep->MS_Detect Quant 10. Quantification (Calibration Curve) MS_Detect->Quant Report 11. Final Report Generation Quant->Report

Figure 1: Step-by-step workflow for this compound analysis.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound (Ethotoin) certified reference standard (≥98% purity)

  • 5-(4-methylphenyl)-5-phenylhydantoin (MPPH) or other suitable analogue as Internal Standard (IS) (≥98% purity)

  • Ethyl Acetate (HPLC or GC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Drug-free human plasma (for calibration and quality control standards)

  • Ultrapure water

  • Nitrogen gas (high purity)

  • Helium gas (carrier grade, 99.999%)

Instrumentation and Consumables
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Capillary GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent)

  • Autosampler vials (2 mL) with inserts and caps

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator/evaporator with nitrogen stream

  • Heating block or oven

  • Analytical balance

  • Calibrated pipettes

Detailed Analytical Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the Internal Standard (IS) in separate 10 mL volumetric flasks using methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 methanol:water mixture to create working solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the IS stock solution appropriately in methanol.

Rationale: Using a certified reference standard is critical for accurate quantification. The internal standard, a structurally similar compound not present in the sample, is added at the beginning to correct for variability in extraction and derivatization efficiency.[6]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Pipette 500 µL of plasma sample, calibrator, or QC sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the IS working solution to each tube (except for blank samples) and vortex briefly.

  • Buffering: Add 500 µL of 0.1 M phosphate buffer (pH 6.8) and vortex for 10 seconds. Causality: Adjusting the pH ensures that this compound is in a neutral, non-ionized state, which maximizes its partitioning into the organic extraction solvent.

  • Extraction: Add 5 mL of ethyl acetate to each tube. Cap securely and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dry residue contains the extracted this compound and IS.

Chemical Derivatization: Silylation
  • Reagent Addition: To the dry residue from step 4.2.7, add 50 µL of ethyl acetate to redissolve the analytes, followed by 50 µL of BSTFA + 1% TMCS. Expertise: BSTFA is a powerful silylating agent. The 1% TMCS acts as a catalyst to accelerate the reaction, especially for the less reactive N-H groups in the hydantoin ring.[5]

  • Reaction: Cap the tubes tightly and vortex for 30 seconds. Heat the mixture in a heating block at 70°C for 30 minutes.

  • Final Step: After cooling to room temperature, transfer the derivatized sample to a 2 mL autosampler vial with an insert for GC-MS analysis.

GC-MS Instrumental Analysis

The following parameters provide a validated starting point and may be optimized for specific instrumentation.

GC Parameter Setting Justification
Injector Splitless Mode, 250°CEnsures efficient vaporization and transfer of the derivatized analyte onto the column.
Injection Volume 1 µLStandard volume for capillary columns to avoid overloading.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 150°C, hold 1 minAllows for solvent focusing at the head of the column.
Ramp 1: 20°C/min to 280°CA moderate ramp rate to ensure good separation from matrix components.
Hold: Hold at 280°C for 5 minEnsures elution of all components and cleans the column for the next run.
MS Transfer Line 280°CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching and quantification.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions of interest.
Ions to Monitor TMS-Nirvanol (MW 276.4): m/z 203, 117, 276Quantifier: m/z 203 (loss of C₃H₅NO). Qualifiers: m/z 117, 276 (Molecular Ion).
TMS-IS (e.g., MPPH): To be determined empiricallyIons should be chosen to be unique from the target analyte.

Note: The molecular weight of this compound is 204.22 g/mol .[1] After derivatization with one TMS group (replaces H with Si(CH₃)₃), the molecular weight increases by 72, resulting in a derivative with MW ~276 g/mol . The proposed fragments are based on common fragmentation pathways of similar structures.

Method Validation

To ensure the trustworthiness and reliability of the protocol, a full method validation must be performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[7][8]

Validation Parameter Acceptance Criteria Purpose
Linearity & Range Correlation coefficient (r²) ≥ 0.995Demonstrates a proportional response of the instrument to the analyte concentration.
Accuracy (Recovery) Within ±15% of nominal value (±20% at LLOQ)Measures the closeness of the measured concentration to the true value.
Precision (RSD) ≤15% Relative Standard Deviation (≤20% at LLOQ)Assesses the repeatability (intra-day) and reproducibility (inter-day) of the method.
Limit of Quantification (LOQ) Lowest concentration on the calibration curve meeting accuracy/precision criteria.The lowest concentration that can be reliably quantified.
Selectivity/Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Ensures the signal being measured is only from the target analyte.
Matrix Effect Response in post-extraction spiked samples vs. pure solution should be consistent.Evaluates the suppression or enhancement of the signal due to matrix components.
Stability Analyte concentration remains within ±15% of initial under various storage conditions.Determines the stability of this compound in plasma and processed samples.

Data Analysis and Quantification

  • Calibration Curve: Prepare a set of calibration standards in blank plasma (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL). Analyze them using the described protocol.

  • Ratio Calculation: For each calibrator and sample, calculate the peak area ratio of the this compound quantifier ion (m/z 203) to the IS quantifier ion.

  • Regression: Plot the peak area ratio (y-axis) against the nominal concentration of the calibrators (x-axis). Apply a linear regression model, typically with 1/x or 1/x² weighting, to generate the calibration curve.

  • Quantification: Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the regression equation.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS method for the determination of this compound in human plasma. The protocol emphasizes a robust liquid-liquid extraction for sample purification and a crucial silylation step to ensure the analyte is suitable for gas chromatography. By leveraging the selectivity of Selected Ion Monitoring on a mass spectrometer, the method achieves the sensitivity and specificity required for demanding applications in clinical and research settings. Proper method validation, as outlined, is a mandatory final step to guarantee the generation of reliable and defensible data.

References

  • Inotsume, N., Fujii, J., Honda, M., Nakano, M., Higashi, A., & Matsuda, I. (1988). Stereoselective analysis of the enantiomers of ethotoin in human serum using chiral stationary phase liquid chromatography and gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 428(2), 402-407. ([Link])

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3292, Ethotoin. Retrieved from [Link].

  • Hösli, R., Tobler, A., & Mühlebach, S. (2013). A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction. Journal of Analytical Toxicology, 37(2), 102-109. ([Link])

  • Garg, U., Zheng, Y., & Figg, W. D. (2001). A capillary GC-MS method for analysis of phenytoin and [13C3]-phenytoin from plasma obtained from pulse dose pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 945-951. ([Link])

  • Nikolaou, P., Papoutsis, I., Spiliopoulou, C., & Athanaselis, S. (2014). Development and validation of a GC/MS method for the simultaneous determination of levetiracetam and lamotrigine in whole blood. Journal of Pharmaceutical and Biomedical Analysis, 100, 239-244. ([Link])

  • ResearchGate. (n.d.). Development and validation of a GC/MS method for the simultaneous determination of levetiracetam and lamotrigine in whole blood. Retrieved from [Link].

  • Alfredsson, G., & Sedvall, G. (1975). QUANTITATIVE DETERMINATION OF ETHOTOIN IN SERUM BY GAS CHROMATOGRAPHY. Epilepsia, 16(3), 579-583. ([Link])

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 91480, this compound. Retrieved from [Link].

  • Nguyen, T. T. T., Nguyen, T. G., Nguyen, A. T., & Tran, M. C. (2023). Development of UPLC–MS/MS method for the simultaneous quantification of valproic acid and phenytoin in human plasma and application to study pharmacokinetic interaction in epilepsy patients. Scientific Reports, 13(1), 12345. ([Link])

  • Sel, S., Stimpfl, T., & Griesmacher, A. (2023). Implementation and validation of a 24/7 system for the monitoring of antiepileptic drugs. Frontiers in Pharmacology, 14, 1245678. ([Link])

  • Patsalos, P. N., & Berry, D. J. (2013). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. Current Pharmaceutical Design, 19(9), 1545-1579. ([Link])

  • Callery, P. S., & Fentiman, A. F. (1980). Integrated method for the gas chromatographic determination of antiepileptic drugs in human plasma. Therapeutic Drug Monitoring, 2(4), 397-409. ([Link])

  • Bius, D. L., Yonekawa, W. D., Kupferberg, H. J., Cantor, F., & Dudley, K. H. (1980). Gas chromatographic-mass spectrometric studies on the metabolic fate of ethotoin in man. Drug Metabolism and Disposition, 8(4), 223-229. ([Link])

  • Wu, A. H. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 42(3), 515-523. ([Link])

  • Aymanns, C., & Gries, W. (2021). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. Acta Pharmaceutica Sciencia, 59(1), 149-164. ([Link])

  • De Cecco, L., & Sandra, P. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12). ([Link])

  • Aymanns, C., & Gries, W. (2021). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study Running. Acta Pharmaceutica Sciencia, 59(1), 149-164. ([Link])

  • Jafari, M. T. (2022). Chapter 1 Sample preparation for the analysis of drugs in biological fluids. ResearchGate. ([Link])

  • Wang, Y., et al. (2023). Optimization and development of a green high performance liquid chromatography method for determination of 8 anti-epileptic drugs and 2 active metabolites in human serum. Analytical Methods, 15(1), 23-32. ([Link])

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in gas chromatography: Part I. Silylation. European Journal of Mass Spectrometry, 9(5), 421-434. ([Link])

  • Alzaga, R. (2007). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Pharmaceutical Technology, 31(1), 70-84. ([Link])

  • Debalkie, D. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. ResearchGate. ([Link])

  • Sel, S., Stimpfl, T., & Griesmacher, A. (2023). Implementation and validation of a 24/7 system for the monitoring of antiepileptic drugs. Frontiers in Pharmacology, 14. ([Link])

  • ResearchGate. (n.d.). GC-FID Phytochemical Analysis and Intraperitoneal Lethal Dose (LD50) Determination of Ethanol Root Extract of Mucunapruriens. Retrieved from [Link].

  • Coutts, R. T., & Prelle, C. (2001). A rapid electron-capture gas chromatographic procedure for the analysis of p-hydroxymephenytoin. Journal of Pharmacological and Toxicological Methods, 45(2), 115-120. ([Link])

  • Manivannan, M., et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science, 12(11), 1-9. ([Link])

Sources

Application Note: A Robust HPLC Method for the Chiral Separation of 5-Ethyl-5-Phenylhydantoin Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-5-ethyl-5-phenylhydantoin. Also known as Nirvanol or by its former developmental name mephenytoin, this compound serves as a critical probe for cytochrome P450 2C19 (CYP2C19) activity.[1][2] The stereoselective metabolism of this molecule makes the accurate quantification of its enantiomers essential for pharmacogenetic and drug development studies. This guide provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, offering excellent resolution and reproducibility. We delve into the rationale behind column and mobile phase selection, sample preparation, and method validation, providing researchers with a reliable and transferable protocol.

Introduction: The Significance of Chiral Hydantoins

5-Ethyl-5-phenylhydantoin is a chiral anticonvulsant with a stereogenic center at the C5 position of the hydantoin ring.[3] The two enantiomers, (R)- and (S)-5-ethyl-5-phenylhydantoin, can exhibit different pharmacological and toxicological profiles.[4] Notably, the S-enantiomer is preferentially hydroxylated by the polymorphic enzyme CYP2C19.[2] Consequently, the enantiomeric ratio of the parent drug or its metabolites in biological fluids is a key indicator of an individual's metabolic phenotype, classifying them as either extensive or poor metabolizers.[2]

The accurate and robust separation of these enantiomers is therefore paramount. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the preeminent technique for this purpose, providing direct and reliable enantioseparation.[4][5] This note focuses on a method employing a polysaccharide-based CSP, which has demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including hydantoin derivatives.[6][7][8]

Principle of Chiral Separation on Polysaccharide-Based CSPs

The enantioseparation is achieved through the differential interaction of the 5-ethyl-5-phenylhydantoin enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, create a complex three-dimensional chiral environment.[9] Separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[4] The stability of these complexes is governed by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The hydantoin ring's -NH and C=O groups can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The phenyl group of the analyte can interact with the aromatic moieties of the CSP.

  • Dipole-Dipole Interactions: Polar groups contribute to the overall interaction energy.

  • Steric Hindrance: The differing spatial arrangement of the ethyl and phenyl groups of the two enantiomers leads to a better or worse "fit" within the chiral grooves of the CSP, resulting in one enantiomer being retained longer than the other.

The choice of a normal phase mobile phase, typically a mixture of a non-polar alkane and a polar alcohol modifier, is critical. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing retention and resolution.[6][8]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.

  • Chiral Column: A polysaccharide-based chiral column is recommended. The Chiralpak® AD® (amylose tris(3,5-dimethylphenylcarbamate)) has shown excellent and versatile resolving ability for hydantoin derivatives.[6][7][8]

    • Alternative Columns: Chiralcel® OD® (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OJ® (cellulose tris(4-methylbenzoate)) can also be effective.[6][8]

  • Chemicals and Solvents:

    • Racemic 5-ethyl-5-phenylhydantoin standard (≥98% purity).

    • HPLC-grade n-Hexane.

    • HPLC-grade 2-Propanol (IPA).

    • Methanol (for sample preparation).

  • Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 5-ethyl-5-phenylhydantoin and dissolve in 10 mL of methanol.

    • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

Chromatographic Conditions

The following conditions have been established to provide a baseline resolution of the enantiomers.

ParameterRecommended Setting
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes

Causality Behind Choices:

  • Mobile Phase Ratio (80:20 Hexane/IPA): This ratio provides a good balance between retention time and resolution. Increasing the IPA content will decrease retention times but may reduce the resolution (α). Conversely, decreasing the IPA content increases retention and may improve resolution, but will also lead to broader peaks. This starting point is a well-established condition for this class of compounds on polysaccharide CSPs.[6][7]

  • Flow Rate (1.0 mL/min): This is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.

  • Temperature (25°C): Temperature control is crucial for reproducible retention times and selectivity. Sub-ambient or elevated temperatures can sometimes improve resolution but 25°C is a robust starting point.[10]

  • Wavelength (220 nm): 5-ethyl-5-phenylhydantoin exhibits strong UV absorbance at lower wavelengths, providing high sensitivity for the analysis.

Experimental Workflow Diagram

The overall process from sample preparation to data analysis is outlined below.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Weigh Racemic Standard B Prepare Stock Solution (1 mg/mL in Methanol) A->B C Prepare Working Standard (100 µg/mL in Mobile Phase) B->C D Equilibrate HPLC System (Chiralpak AD-H Column) C->D E Inject 10 µL of Working Standard D->E F Isocratic Elution (Hexane/IPA 80:20) E->F G UV Detection at 220 nm F->G H Integrate Chromatogram G->H I Calculate Resolution (Rs) H->I J Determine Enantiomeric Purity I->J

Caption: Workflow for Chiral HPLC Analysis of 5-ethyl-5-phenylhydantoin.

Expected Results & System Suitability

Under the specified conditions, a baseline separation of the two enantiomers should be achieved. The first eluting peak is typically the (R)-enantiomer and the second is the (S)-enantiomer on this type of stationary phase, although this should be confirmed with enantiopure standards if available.

ParameterSymbolAcceptance CriteriaExpected Value
Retention Time (Peak 1) t_R1-~ 9.5 min
Retention Time (Peak 2) t_R2-~ 12.0 min
Capacity Factor (Peak 1) k'_1> 1~ 2.8
Capacity Factor (Peak 2) k'_2-~ 4.0
Selectivity Factor α> 1.1~ 1.4
Resolution R_s≥ 1.5> 2.0
Tailing Factor T0.8 - 1.5~ 1.1
Theoretical Plates N> 2000> 4000

Note: Retention times are approximate and may vary slightly based on the specific system, column age, and mobile phase preparation.

Calculations:

  • Capacity Factor (k'): (t_R - t_0) / t_0

  • Selectivity Factor (α): k'_2 / k'_1

  • Resolution (R_s): 2 * (t_R2 - t_R1) / (w_1 + w_2) Where t_R is the retention time, t_0 is the void time, and w is the peak width at the base.

Method Validation and Self-Validation System

For use in regulated environments, the method should be validated according to ICH guidelines.[11]

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the resolution of the two enantiomers from each other and from any potential impurities.

  • Linearity: The method should be linear over a concentration range. For example, from 5 µg/mL to 150 µg/mL. A correlation coefficient (r²) of >0.999 is typically required.

  • Accuracy & Precision: Determined by replicate injections of standards at different concentrations. Precision should be expressed as Relative Standard Deviation (%RSD), which should be <2%. Accuracy should be within 98-102%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[11]

  • Robustness: The reliability of the analysis with respect to deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C, flow rate ±0.1 mL/min).

Alternative Approaches

While the normal phase method described is robust, alternative strategies exist. One common alternative is using a reversed-phase column (e.g., C8 or C18) with a chiral mobile phase additive.[12]

  • Chiral Mobile Phase Additive (CMPA): Beta-cyclodextrin (β-CD) is often used as a CMPA.[13][14] In the mobile phase, the enantiomers form transient diastereomeric inclusion complexes with the β-CD.[15] These complexes have different stabilities and/or affinities for the stationary phase, enabling separation on a standard achiral column.

  • Typical Conditions: A mobile phase might consist of an acetate buffer, methanol, and a specific concentration of β-CD (e.g., 8-15 mM).[13][15]

  • Considerations: This approach can be more complex to optimize due to the added variable of the CMPA concentration. It can also lead to higher detector noise and potential column contamination. However, it avoids the need for a dedicated chiral column.

Conclusion

This application note provides a detailed and reliable HPLC method for the chiral separation of 5-ethyl-5-phenylhydantoin enantiomers. The use of a Chiralpak® AD-H column with a hexane/isopropanol mobile phase offers excellent resolution and peak shape, making it suitable for high-throughput analysis in pharmaceutical research, clinical diagnostics, and drug metabolism studies. The provided protocol, along with the rationale for experimental choices and expected performance metrics, equips researchers with the necessary tools to successfully implement this critical chiral separation.

References

  • Title: Determination of mephenytoin stereoselective oxidative metabolism in urine by chiral liquid chromatography employing beta-cyclodextrin as a mobile phase additive Source: Journal of Chromatography URL: [Link]

  • Title: Resolution of Mephenytoin and Some Chiral Barbiturates into Enantiomers by Reversed Phase High Performance Liquid Chromatography via β-Cyclodextrin Inclusion Complexes Source: Taylor & Francis Online URL: [Link]

  • Title: Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases Source: MDPI URL: [Link]

  • Title: Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography Source: PubMed URL: [Link]

  • Title: Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases | Request PDF Source: ResearchGate URL: [Link]

  • Title: Ethylphenylhydantoin - the NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

  • Title: High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column Source: PubMed URL: [Link]

  • Title: [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] Source: PubMed URL: [Link]

  • Title: Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy Source: PMC - NIH URL: [Link]

  • Title: Separation of Mephenytoin on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: Synthesis of 5-ethyl-5-phenyl-hydantoin Source: PrepChem.com URL: [Link]

  • Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin Source: PubMed URL: [Link]

  • Title: this compound | C11H12N2O2 | CID 91480 Source: PubChem - NIH URL: [Link]

  • Title: Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases Source: Chromatography Today URL: [Link]

  • Title: A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]

  • Title: NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS Source: Asian Journal of Pharmaceutical and Clinical Research URL: [Link]

  • Title: Chiral-achiral-separation-ten-flavanones.pdf Source: University of Salamanca URL: [Link]

  • Title: Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation Source: NIH URL: [Link]

  • Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]

Sources

Application Note & Protocols: In Vivo Anticonvulsant Screening of Nirvanol in Mice

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Screening Nirvanol

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1][2] The search for more effective and safer antiseizure drugs (ASDs) is a continuous effort in pharmaceutical research. This compound, also known as ethotoin, is a hydantoin-class anticonvulsant, structurally similar to phenytoin.[3] Its mechanism of action is believed to involve the stabilization of neuronal membranes by modulating voltage-gated sodium channels, which inhibits the rapid, repetitive firing of neurons that underlies seizure activity.[4][5] While less commonly used now, reassessing its efficacy profile with modern standardized screening methods provides valuable data for potential repositioning or analog development.

This guide provides a detailed framework for the in vivo screening of this compound in mice using two cornerstone preclinical models: the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests. These models are predictive of efficacy against generalized tonic-clonic and generalized absence seizures, respectively, and have been instrumental in the discovery of numerous clinically approved ASDs through programs like the Epilepsy Therapy Screening Program (ETSP), formerly the Anticonvulsant Screening Program (ASP), run by the National Institute of Neurological Disorders and Stroke (NINDS).[1][6][7][8]

The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and adherence to preclinical research standards.[9][10]

Proposed Mechanism of Action of this compound

This compound, like other hydantoins, primarily targets voltage-gated sodium channels.[5][11] During the excessive neuronal discharge characteristic of a seizure, these channels cycle rapidly between resting, open, and inactivated states. This compound is thought to bind preferentially to the inactivated state of the sodium channel, prolonging its refractory period.[5] This action reduces the ability of the neuron to fire at high frequencies, thereby preventing the spread of seizure activity from the epileptic focus to surrounding brain regions.[4][12] This mechanism is particularly relevant for controlling generalized tonic-clonic seizures, which the MES test is designed to model.[13][14]

cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron AP Action Potential (High Frequency Firing) NaChannel Voltage-Gated Na+ Channel AP->NaChannel Opens Vesicle Glutamate Vesicle NaChannel->Vesicle Triggers Influx Release Reduced Glutamate Release NaChannel->Release Leads to This compound This compound This compound->NaChannel Prolongs Inactivated State Receptor Glutamate Receptor Release->Receptor Activates Postsynaptic_Effect Suppressed Hyperexcitability Receptor->Postsynaptic_Effect

Caption: Proposed mechanism of this compound action.

Preclinical Screening Workflow

A robust screening paradigm involves a tiered approach, starting with acute seizure models to establish efficacy and potency, followed by toxicity assessment. The MES and scPTZ tests form the foundation of this initial screen.

G cluster_workflow Anticonvulsant Screening Workflow Start Compound Synthesis (this compound) MES Maximal Electroshock (MES) Screen (Generalized Tonic-Clonic Model) Start->MES PTZ Pentylenetetrazol (scPTZ) Screen (Generalized Absence Model) Start->PTZ DoseResponse Dose-Response & ED50 Determination MES->DoseResponse PTZ->DoseResponse Neurotoxicity Minimal Motor Impairment (Rotarod Test) DoseResponse->Neurotoxicity TherapeuticIndex Calculate Therapeutic Index (TD50 / ED50) Neurotoxicity->TherapeuticIndex Decision Go/No-Go Decision for Further Development TherapeuticIndex->Decision

Caption: Tiered workflow for in vivo anticonvulsant screening.

Core Protocols: MES and scPTZ Screens

Ethical considerations are paramount. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and align with established guidelines for preclinical epilepsy research.[9][14]

General Animal Preparation and Drug Administration
  • Species: Male albino mice (e.g., CF-1 or ICR strain) are commonly used.[13][15]

  • Weight: 20-25 g.

  • Acclimation: Animals must be acclimated to the laboratory environment for at least 3-4 days before testing, with ad libitum access to food and water and a 12-hour light/dark cycle.[16]

  • Grouping: Animals should be randomized into treatment groups (typically n=8-12 per group).[15][17]

  • This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The concentration should be calculated to allow for a standard dosing volume (e.g., 10 mL/kg body weight).

  • Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.). The time between administration and seizure induction (the "time to peak effect") must be determined in preliminary studies but is often 30-60 minutes for i.p. administration.[14]

Protocol 1: Maximal Electroshock (MES) Seizure Test

The MES test is highly predictive of drugs effective against generalized tonic-clonic seizures.[13][14] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[13][16]

Materials:

  • Electroconvulsive shock generator (e.g., Ugo Basile ECT unit).

  • Corneal electrodes.

  • 0.9% saline solution.

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).

Step-by-Step Procedure:

  • Pre-treatment: Administer this compound, vehicle (negative control), or a standard positive control (e.g., Phenytoin, 30 mg/kg) to respective animal groups at the predetermined time before the test.

  • Anesthesia: Apply one drop of topical anesthetic to the corneas of the mouse to minimize discomfort.[13]

  • Electrode Placement: Apply a small amount of saline to the corneal electrodes to ensure good electrical contact.[13] Gently place the electrodes on the corneas of the mouse.

  • Stimulation: Deliver a supramaximal electrical stimulus. Standard parameters for mice are 50 mA, 60 Hz, for 0.2 seconds.[13][14][18]

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the rigid, extended posture of the hindlimbs.

  • Endpoint: An animal is considered "protected" if it does not exhibit tonic hindlimb extension.[13]

  • Data Analysis: Record the number of protected animals in each group. Calculate the percentage of protection. For dose-response analysis, use multiple doses to calculate the median effective dose (ED50), the dose at which 50% of the animals are protected.

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a widely used model for identifying drugs effective against generalized absence (petit mal) seizures.[1][17] It relies on the chemical convulsant Pentylenetetrazol (PTZ), a GABA-A receptor antagonist.[2][19]

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline). This dose is a convulsive dose (CD97) known to induce seizures in >97% of untreated mice.

  • Syringes and needles for subcutaneous injection.

  • Observation chambers.

Step-by-Step Procedure:

  • Pre-treatment: Administer this compound, vehicle, or a standard positive control (e.g., Diazepam, 30 mg/kg) to respective animal groups.[17]

  • PTZ Administration: At the predetermined time to peak effect, administer PTZ subcutaneously in the loose skin of the neck.

  • Observation Period: Immediately place the mouse in an individual observation chamber and observe for 30 minutes.

  • Endpoint: The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds. An animal is considered "protected" if it does not exhibit this endpoint within the observation period. Some studies also measure the latency to the first myoclonic jerk or the onset of clonus.[17][20]

  • Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection. Determine the ED50 from a multi-dose study.

Data Presentation and Interpretation

Quantitative data should be summarized to clearly present the efficacy and potency of this compound.

Table 1: Dose-Response of this compound in the MES Test

Treatment Group Dose (mg/kg, i.p.) N Animals Protected % Protection
Vehicle (0.5% MC) - 10 0 0%
This compound 15 10 2 20%
This compound 30 10 5 50%
This compound 60 10 9 90%
Phenytoin (Std.) 30 10 10 100%

| Calculated ED50 | 30.0 mg/kg | | | |

Table 2: Dose-Response of this compound in the scPTZ Test

Treatment Group Dose (mg/kg, i.p.) N Animals Protected % Protection
Vehicle (0.5% MC) - 10 0 0%
This compound 50 10 1 10%
This compound 100 10 4 40%
This compound 200 10 8 80%
Diazepam (Std.) 30 10 10 100%

| Calculated ED50 | ~125 mg/kg | | | |

Interpretation: The hypothetical data above suggest that this compound is effective in the MES model, with an ED50 of 30 mg/kg, indicating potential efficacy against generalized tonic-clonic seizures. Its activity in the scPTZ model is less potent, suggesting a weaker effect against absence seizures. This profile is consistent with other hydantoin anticonvulsants like phenytoin.[11][21] A complete profile would also require neurotoxicity testing (e.g., the rotarod test) to determine the median toxic dose (TD50) and calculate a therapeutic index (TD50/ED50), which is a critical measure of a drug's safety margin.

Conclusion

The MES and scPTZ seizure models provide a robust, validated, and efficient platform for the initial in vivo characterization of this compound's anticonvulsant properties. By following these standardized protocols, researchers can generate reliable and reproducible data to assess its efficacy spectrum and potency. This foundational screening is a critical step in the comprehensive evaluation of any potential antiseizure agent, guiding further investigation and development.[18][22]

References

  • Porter, R. J., & Kupferberg, H. J. (2017). The Anticonvulsant Screening Program of the National Institute of Neurological Disorders and Stroke, NIH: History and Contributions to Clinical Care in the Twentieth Century and Beyond. Neurochemical Research, 42(7), 1889–1893. [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]

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  • Wilcox, K. S., West, P. J., & Metcalf, C. S. (2019). The Current Approach of the Epilepsy Therapy Screening Program Contract Site for Identifying Improved Therapies for the Treatment of Pharmacoresistant Seizures in Epilepsy. Epilepsy Currents, 19(6_suppl), 12-17. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]

  • Satoskar, R. S., et al. (2015). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. ResearchGate. [Link]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. [Link]

  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]

  • Porter, R. J., & Kupferberg, H. J. (2017). The Anticonvulsant Screening Program of the National Institute of Neurological Disorders and Stroke, NIH: History and Contributions to Clinical Care in the Twentieth Century and Beyond. ResearchGate. [Link]

  • NINDS. (2017). The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP). National Institutes of Health. [Link]

  • Becker, A., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57544. [Link]

  • Bio-protocol. (n.d.). 2.3. Pentylenetetrazole (PTZ) model. Bio-protocol. [Link]

  • Faron-Górecka, A., et al. (2020). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. MDPI. [Link]

  • Hönack, D., et al. (2019). Common data elements for preclinical epilepsy research: standards for data collection and reporting. A TASK3 report of the AES/ILAE Translational Task Force of the ILAE. Epilepsia Open, 4(3), 360-373. [Link]

  • Löscher, W., et al. (2020). Preclinical Testing Strategies for Epilepsy Therapy Development. Neurotherapeutics, 17(4), 1708-1729. [Link]

  • Haliski, M., et al. (2025). Preclinical common data elements: a practical guide for use in epilepsy research. Epilepsy & Behavior, 172, 110736. [Link]

  • PharmaCompass. (n.d.). Ethotoin. PharmaCompass.com. [Link]

  • Wikipedia. (n.d.). Ethotoin. Wikipedia. [Link]

  • PubChem. (n.d.). Ethotoin. National Center for Biotechnology Information. [Link]

  • Mayo Clinic. (2025). Ethotoin (oral route). Mayo Clinic. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ethotoin? Patsnap Synapse. [Link]

  • Scioli-Montoto, S., et al. (2020). In vivo evaluation of the anticonvulsant activity expressed as proportion (%) of mice protected at each post-dose time. ResearchGate. [Link]

  • Woodbury, D. M. (1982). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. Advances in Neurology, 34, 249-261. [Link]

  • International League Against Epilepsy. (n.d.). Guidelines. ilae.org. [Link]

  • American Epilepsy Society. (n.d.). Guidelines. aesnet.org. [Link]

  • Chapman, A. G. (1996). Mechanisms of action of antiepileptic drugs. Seizure, 5(1), 3-12. [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. epilepsysociety.org.uk. [Link]

  • Wikipedia. (n.d.). Anticonvulsant. Wikipedia. [Link]

  • Deshmukh, R., Thakur, A. S., & Dewangan, D. (2011). MECHANISM OF ACTION OF ANTICONVULSANT DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 2(2), 225-236. [Link]

  • Borowicz, K. K., et al. (2007). Anticonvulsant activity of conventional antiepileptic drugs unaltered by vinpocetine in mouse model of epilepsy. Pharmacological Reports, 59(4), 461-465. [Link]

  • de Almeida, R. N., et al. (2022). Anticonvulsant Activity of trans-Anethole in Mice. Evidence-Based Complementary and Alternative Medicine, 2022, 9902905. [Link]

  • SAS Publishers. (2018). Evaluation of the Anticonvulsant Effect of the Methanol Extract of Evolvulus alsinoides in Mice. SAS Publishers. [Link]

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Application Notes and Protocols for Evaluating Nirvanol in the Maximal Electroshock Seizure (MES) Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Background

The maximal electroshock seizure (MES) test is a cornerstone preclinical model for the initial screening and characterization of potential anticonvulsant compounds.[1][2][3] This model is highly predictive of therapeutic efficacy against generalized tonic-clonic seizures in humans, one of the most common and severe forms of epilepsy.[2][4] The MES test induces a reproducible, maximal seizure characterized by a tonic extension of the hindlimbs, providing a clear and quantifiable endpoint to assess a compound's ability to prevent seizure spread through neural tissue.[5][6]

Nirvanol, also known as 5-ethyl-5-phenylhydantoin, is a hydantoin derivative with known anticonvulsant properties.[7] It is structurally similar to phenobarbital and is the active metabolite of mephenytoin.[7][8] Given its chemical lineage and historical use, a rigorous and standardized evaluation of this compound's anticonvulsant profile using the MES model is crucial for modern drug development and research.

These application notes provide a detailed, step-by-step protocol for conducting the MES test to evaluate the anticonvulsant efficacy of this compound. The protocol is designed to ensure scientific integrity, reproducibility, and adherence to ethical guidelines for animal research.

Ethical Considerations in Animal Research

All procedures involving animals must be conducted in strict accordance with institutional, national, and international guidelines for the ethical use of animals in research.[9][10][11][12] A harm-benefit analysis should be performed, and the protocol must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[13] Key ethical principles include:

  • Replacement, Reduction, and Refinement (the 3Rs): Efforts should be made to replace animal use with alternative methods where possible, reduce the number of animals used to the minimum necessary for statistically significant results, and refine procedures to minimize any potential pain, distress, or suffering.[11][12]

  • Minimization of Pain and Distress: The use of local anesthetics for electrode placement is mandatory to minimize discomfort. Animals should be closely monitored post-procedure, and any animal showing signs of severe or chronic pain that cannot be alleviated should be humanely euthanized.[9][13]

Materials and Apparatus

Animals:

  • Male albino mice (e.g., CF-1 or ICR-CD-1 strains) weighing 20-25 g, or male Wistar or Sprague-Dawley rats weighing 100-150 g.[2][14] The choice between mice and rats may depend on specific experimental goals and laboratory standards.[15][16]

Equipment:

  • Electroconvulsometer: A device capable of delivering a constant alternating current (e.g., Ugo Basile or HSE-HA Rodent Shocker).[14][17]

  • Corneal or Auricular Electrodes: Saline-soaked corneal electrodes are most common.[2]

  • Animal Restrainers: Appropriate for the species and size of the animals.[14]

  • Standard Laboratory Equipment: Balances for weighing animals and compounds, vortex mixer, oral gavage needles or intraperitoneal (i.p.) syringes.

Reagents and Compounds:

  • This compound (5-ethyl-5-phenylhydantoin): Of high purity.

  • Vehicle: The choice of vehicle is critical and can affect drug absorption. A common vehicle is 0.9% saline or a 0.5% solution of carboxymethylcellulose.[2][17] The vehicle should be tested alone as a control.

  • Positive Control: A standard antiepileptic drug (AED) with known efficacy in the MES test, such as Phenytoin or Carbamazepine.[14]

  • Topical Anesthetic: 0.5% tetracaine hydrochloride solution.[6][14]

  • Electrode Solution: 0.9% saline solution.[6][14]

Experimental Workflow Diagram

MES_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis acclimation Animal Acclimation (3-4 days) grouping Randomization & Grouping (Vehicle, this compound Doses, Positive Control) acclimation->grouping dosing_prep Drug & Vehicle Preparation grouping->dosing_prep admin Compound Administration (Oral or IP) dosing_prep->admin peak_time Wait for Time of Peak Effect (TPE) admin->peak_time anesthesia Apply Topical Anesthetic & Saline peak_time->anesthesia stimulate Induce Seizure via Corneal Electrodes anesthesia->stimulate observe Observe & Score Seizure Endpoint stimulate->observe record Record Presence/Absence of Tonic Hindlimb Extension observe->record calculate Calculate % Protection per Group record->calculate ed50 Determine ED50 (Probit Analysis) calculate->ed50 caption Figure 1. Experimental workflow of the Maximal Electroshock (MES) test.

Caption: Experimental workflow for the MES test.

Detailed Step-by-Step Protocol

Part 1: Animal Preparation and Acclimation
  • Acclimation: Upon arrival, acclimate animals to the laboratory environment for at least 3-4 days.[17] House them in a temperature-controlled room (20-24°C) with a 12-hour light/dark cycle and provide ad libitum access to food and water.[5][17] This minimizes stress-induced variability.

  • Grouping: Randomly assign animals to experimental groups (n=8-12 per group).[14][16] Typical groups include:

    • Vehicle Control

    • This compound (at least 3 increasing doses to establish a dose-response curve)

    • Positive Control (e.g., Phenytoin at a known effective dose)

Part 2: Drug Preparation and Administration
  • Preparation: Prepare a stock solution or suspension of this compound in the chosen vehicle on the day of the experiment. The concentration should be calculated to allow for a consistent administration volume (e.g., 10 ml/kg for mice).[2][17]

  • Administration: Weigh each animal immediately before dosing to ensure accurate dose calculation. Administer the vehicle, positive control, or the appropriate dose of this compound to each animal. The intraperitoneal (i.p.) route is common for rapid absorption in screening studies, while oral gavage (p.o.) may be more relevant for mimicking clinical use.

  • Pre-treatment Time: The MES test should be conducted at the predetermined time of peak effect (TPE) of this compound. If the TPE is unknown, it must be determined in a preliminary study by testing at various time points after administration (e.g., 30, 60, 120, and 240 minutes).[2] For this compound, which is an active metabolite, a TPE of 2 hours has been noted in some studies.[8]

Part 3: Induction of Maximal Electroshock Seizure
  • Anesthesia and Electrode Placement: At the TPE, gently restrain the animal. Apply one drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity.[6][14]

  • Stimulation: Place the corneal electrodes on the eyes and deliver the electrical stimulus. Standardized parameters are critical for reproducibility.[5]

    • Mice: 50 mA, 60 Hz for 0.2 seconds.[6][17]

    • Rats: 150 mA, 60 Hz for 0.2 seconds.[6][17]

  • Observation and Endpoint: Immediately after the stimulus, release the animal into an observation area and observe the seizure characteristics. The primary endpoint is the abolition of the tonic hindlimb extension .[2][6][17] An animal is considered protected if it does not exhibit this phase. The typical seizure pattern in unprotected animals consists of a tonic flexion of the forelimbs and hindlimbs, followed by tonic extension of the forelimbs and hindlimbs, and finally a clonic phase.[6]

Data Presentation and Analysis

Quantitative data should be summarized in a clear, tabular format. The primary outcome is the number of animals protected from the tonic hindlimb extension in each group.

Table 1: Example Data Summary for this compound in the Mouse MES Test

Treatment GroupDose (mg/kg, i.p.)NAnimals Protected% Protection
Vehicle (0.9% Saline)-1000%
This compound1010220%
This compound2010550%
This compound4010990%
Phenytoin101010100%

Data Analysis:

  • The percentage of animals protected in each drug-treated group is calculated.

  • The Median Effective Dose (ED₅₀) , which is the dose that protects 50% of the animals, should be calculated using probit analysis from the dose-response data.[6][14] This provides a quantitative measure of this compound's anticonvulsant potency.

Troubleshooting and Considerations

  • Variability in Seizure Response: If control animals do not consistently exhibit tonic hindlimb extension, check the calibration of the electroconvulsometer, electrode contact, and the animal strain's seizure susceptibility.

  • Vehicle Effects: The choice of vehicle can influence drug solubility and bioavailability.[17] Always include a vehicle-only control group to ensure the vehicle itself does not have anticonvulsant or proconvulsant effects.

  • Neurotoxicity: At higher doses, anticonvulsant compounds may cause neurotoxicity (e.g., motor impairment). It is advisable to conduct a concurrent neurotoxicity assessment, such as the rotorod test, to determine a therapeutic index (TD₅₀/ED₅₀).[18]

  • Metabolism: this compound is the active metabolite of mephenytoin.[8] When interpreting results, consider the pharmacokinetic profile, including rates of absorption and metabolism, which can be stereoselective.[7]

Mechanism of Action: A Theoretical Framework

While the MES test primarily identifies a compound's ability to prevent seizure spread, the results can suggest a likely mechanism of action. Drugs effective in the MES model, like Phenytoin and Carbamazepine, typically act by blocking voltage-gated sodium channels.[19][20] This action stabilizes neuronal membranes and limits the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizures.[21] Given that this compound is a hydantoin derivative, it is highly probable that its primary mechanism of anticonvulsant action also involves the modulation of voltage-gated sodium channels.

MoA cluster_Neuron Presynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Glutamate Glutamate Release Na_Channel->Glutamate triggers Seizure_Spread Seizure Spread Glutamate->Seizure_Spread propagates This compound This compound This compound->Na_Channel Blocks caption Figure 2. Proposed mechanism of this compound action.

Caption: Proposed mechanism of this compound action.

References

  • This compound. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101–106.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Retrieved January 6, 2026, from [Link]

  • Löscher, W., & Schmidt, D. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
  • Ethics in the Use of Animal Models of Seizures and Epilepsy. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.
  • Stasiuk, W., & Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22.
  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. Retrieved January 6, 2026, from [Link]

  • Baig, M. A. (2016). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method.Slideshare.
  • Seizure, Maximal Electroshock, Rat. (n.d.). Pharmacology Discovery Services. Retrieved January 6, 2026, from [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
  • Troupin, A. S., & Friel, P. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity. Epilepsia, 16(4), 623-628.
  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. PubMed.
  • Masuda, Y., Utsui, Y., Shiraishi, Y., Karasawa, T., Yoshida, K., & Shimizu, M. (1979). Relationships between plasma concentrations of diphenylhydantoin, phenobarbital, carbamazepine, and 3-sulfamoylmethyl-1,2-benzisoxazole (AD-810), a new anticonvulsant agent, and their anticonvulsant or neurotoxic effects in experimental animals. Epilepsia, 20(6), 623–633.
  • Castel-Branco, M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Semantic Scholar.
  • Al-Qudah, M. A., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. MDPI.
  • Faingold, C. L., & Browning, R. A. (1987). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies.
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Application Note: In Vitro Metabolism of 5-ethyl-5-phenylhydantoin in Primary Rat Hepatocytes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to studying the in vitro metabolism of 5-ethyl-5-phenylhydantoin (Nirvanol), an anticonvulsant agent, using freshly isolated rat hepatocytes. We present detailed, field-proven protocols for the isolation of high-viability primary rat hepatocytes via a two-step collagenase perfusion method, incubation conditions for the test compound, and subsequent sample analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The causality behind critical experimental choices is explained to ensure reproducibility and scientific integrity. This guide is intended to equip researchers in drug metabolism and pharmacokinetics (DMPK) with the necessary tools to investigate the metabolic fate of hydantoin-based compounds.

Introduction: The Rationale for Hepatocyte-Based Metabolism Studies

Primary hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes, closely mimicking the metabolic capabilities of the liver in vivo.[1] 5-ethyl-5-phenylhydantoin, also known as this compound, is a hydantoin derivative structurally similar to the widely used antiepileptic drug phenytoin.[2] Understanding its metabolic pathway is crucial for elucidating its pharmacokinetic profile, potential drug-drug interactions, and any metabolites that may contribute to its therapeutic or toxicological effects.

Studies have shown that hydantoin derivatives are primarily metabolized in the liver by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] Specifically, 5-ethyl-5-phenylhydantoin has been identified as a potent inducer of CYP2B isoforms in rats, suggesting that this subfamily of enzymes plays a significant role in its biotransformation.[4][5] The primary metabolic pathway for the related compound, phenytoin, in rats is aromatic hydroxylation, predominantly at the para-position of the phenyl ring, to form 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[6] Given the structural similarity, it is hypothesized that 5-ethyl-5-phenylhydantoin undergoes a similar primary metabolic transformation in rat hepatocytes.

This application note will guide the user through the entire workflow, from hepatocyte isolation to metabolite identification, providing a robust framework for investigating the hepatic metabolism of 5-ethyl-5-phenylhydantoin.

Materials and Reagents

Reagent/Material Supplier Notes
5-ethyl-5-phenylhydantoinSigma-AldrichPurity >98%
Collagenase, Type IVWorthingtonFrom Clostridium histolyticum
Williams' Medium EGibco
Fetal Bovine Serum (FBS)GibcoHeat-inactivated
L-GlutamineGibco
Penicillin-StreptomycinGibco
DexamethasoneSigma-Aldrich
InsulinSigma-Aldrich
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-freeGibco
HEPESSigma-Aldrich
EGTASigma-Aldrich
Trypan Blue Solution, 0.4%Gibco
Acetonitrile, LC-MS gradeFisher Scientific
Formic Acid, LC-MS gradeFisher Scientific
Water, LC-MS gradeFisher Scientific
Male Sprague-Dawley rats (250-300g)Charles River
Perfusion pumpHarvard Apparatus
Water bathSet to 39°C
CentrifugeRefrigerated
Incubator37°C, 5% CO2
HPLC-MS/MS SystemSciex, Waters, Agilente.g., QTRAP 5500
C18 HPLC ColumnPhenomenex, Waterse.g., Kinetex EVO C18

Experimental Protocols

Isolation of Primary Rat Hepatocytes

The two-step collagenase perfusion method is the most widely used technique for isolating primary hepatocytes.[3][4] This process involves an initial perfusion with a calcium-free buffer to disrupt cell-cell junctions, followed by perfusion with a collagenase-containing buffer to digest the extracellular matrix.

Protocol Steps:

  • Anesthesia: Anesthetize a male Sprague-Dawley rat (250-300g) via intraperitoneal injection of a ketamine/xylazine cocktail, ensuring a deep level of anesthesia.

  • Surgical Preparation: Secure the anesthetized rat in a supine position. Swab the abdomen with 70% ethanol. Make a midline incision to expose the peritoneal cavity.

  • Cannulation: Carefully cannulate the portal vein with a 20-gauge catheter and secure it with surgical silk. Immediately begin perfusion with pre-warmed (39°C) Perfusion Buffer I at a flow rate of 20 mL/min.

  • Perfusion - Step 1: Perfuse the liver with Perfusion Buffer I (HBSS without Ca2+/Mg2+, supplemented with 10 mM HEPES and 0.5 mM EGTA) for 10 minutes. The liver should blanch as blood is flushed out.

  • Perfusion - Step 2: Switch to Perfusion Buffer II (Williams' Medium E supplemented with 10 mM HEPES and 0.5 mg/mL Collagenase IV) and perfuse for 10-15 minutes, or until the liver becomes soft and digested.

  • Hepatocyte Dissociation: Carefully excise the digested liver and transfer it to a sterile petri dish containing ice-cold Williams' Medium E. Gently tease the liver apart with sterile forceps to release the hepatocytes.

  • Filtration and Purification: Filter the cell suspension through a 100 µm nylon mesh into a 50 mL conical tube. Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C.

  • Washing: Discard the supernatant and gently resuspend the cell pellet in 40 mL of ice-cold Williams' Medium E. Repeat the centrifugation and washing steps two more times.

  • Viability Assessment: Resuspend the final cell pellet in Williams' Medium E. Determine cell viability and concentration using a hemocytometer and the Trypan Blue exclusion method. A viability of >85% is considered acceptable for metabolism studies.

Incubation of 5-ethyl-5-phenylhydantoin with Hepatocytes

Protocol Steps:

  • Cell Seeding: Dilute the hepatocyte suspension to a final concentration of 1 x 106 viable cells/mL in Williams' Medium E supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 1 µM dexamethasone, and 4 µg/mL insulin. Plate the cells in collagen-coated 12-well plates at a density of 0.5 x 106 cells/well.

  • Cell Attachment: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 4-6 hours to allow for cell attachment.

  • Initiation of Metabolism Assay: After attachment, aspirate the seeding medium and wash the cells once with warm HBSS. Add 1 mL of fresh, serum-free incubation medium containing 5-ethyl-5-phenylhydantoin (e.g., at a final concentration of 10 µM) to each well.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect 100 µL aliquots of the incubation medium from each well.

  • Reaction Quenching: Immediately quench the metabolic activity in the collected samples by adding 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 5,5-diphenylhydantoin-d10).

  • Sample Preparation for Analysis: Vortex the quenched samples for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to HPLC vials for analysis.

Experimental Workflow Diagram

G cluster_0 Hepatocyte Isolation cluster_1 Metabolism Assay A Anesthetize Rat B Cannulate Portal Vein A->B C Perfusion I (EGTA) B->C D Perfusion II (Collagenase) C->D E Dissociate & Filter D->E F Wash & Purify E->F G Assess Viability F->G H Seed Hepatocytes G->H Viable Cells I Incubate with this compound H->I J Collect Time Points I->J K Quench Reaction J->K L Prepare for Analysis K->L M HPLC-MS/MS Analysis L->M Analyze Samples

Caption: Workflow for the in vitro metabolism study of this compound.

Analytical Methodology: HPLC-MS/MS

The analysis of 5-ethyl-5-phenylhydantoin and its putative hydroxylated metabolite can be achieved using a sensitive and specific LC-MS/MS method, adapted from established methods for phenytoin.

Instrumentation:

  • HPLC: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex QTRAP 5500 or equivalent with a Turbo V™ ion source

  • Column: Kinetex EVO C18 (100 Å, 2.6 µm, 100 x 2.1 mm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B

    • 5.0-6.0 min: 90% B

    • 6.1-8.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Curtain Gas: 35 psi

  • Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
5-ethyl-5-phenylhydantoin205.1118.125
p-hydroxy-5-ethyl-5-phenylhydantoin221.1134.122
Internal Standard (Phenytoin-d10)263.2192.230

Expected Results and Discussion

The incubation of 5-ethyl-5-phenylhydantoin with primary rat hepatocytes is expected to result in a time-dependent decrease in the parent compound concentration and a corresponding increase in the concentration of one or more metabolites.

Data Presentation:

Time (min) 5-ethyl-5-phenylhydantoin (µM) p-hydroxy-5-ethyl-5-phenylhydantoin (µM)
010.000.00
158.521.45
307.152.78
605.234.65
1202.896.89
2400.988.75

Proposed Metabolic Pathway:

The primary metabolic pathway for 5-ethyl-5-phenylhydantoin in rat hepatocytes is predicted to be aromatic hydroxylation, catalyzed by CYP2B enzymes. This Phase I reaction introduces a hydroxyl group onto the phenyl ring, increasing the compound's polarity and facilitating its subsequent elimination. This is analogous to the well-established metabolism of phenytoin.[6] While para-hydroxylation is the most probable transformation, other positional isomers (ortho-, meta-) could also be formed. Following hydroxylation, the metabolite may undergo Phase II conjugation reactions, such as glucuronidation, to further enhance its water solubility for excretion.

Metabolic Pathway Diagram

G Parent 5-ethyl-5-phenylhydantoin (this compound) Metabolite1 p-hydroxy-5-ethyl-5-phenylhydantoin Parent->Metabolite1 CYP2B (Rat) Aromatic Hydroxylation (Phase I) Metabolite2 Glucuronide Conjugate Metabolite1->Metabolite2 UGTs Glucuronidation (Phase II)

Caption: Proposed metabolic pathway of this compound in rat hepatocytes.

The rate of disappearance of the parent compound can be used to calculate key pharmacokinetic parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint). These values are invaluable for predicting the in vivo hepatic clearance of the drug, providing a critical dataset for preclinical drug development programs. The identification of major metabolites is equally important, as they may possess their own pharmacological or toxicological properties.

Conclusion

This application note provides a robust and detailed framework for investigating the in vitro metabolism of 5-ethyl-5-phenylhydantoin in primary rat hepatocytes. By following the outlined protocols for hepatocyte isolation, incubation, and HPLC-MS/MS analysis, researchers can generate high-quality, reproducible data on the metabolic fate of this compound. The provided insights into the causality of experimental steps and the proposed metabolic pathway, grounded in existing scientific literature, offer a solid foundation for further research into the pharmacokinetics and toxicology of hydantoin-based anticonvulsants.

References

  • Di, L., & Obach, R. S. (2020). DMPK and ADME in Early Discovery. John Wiley & Sons. [Link]

  • Lubet, R. A., Nims, R. W., Ward, J. M., Rice, J. M., & Diwan, B. A. (1993). Pharmacodynamics of cytochrome P450 2B induction by phenobarbital, 5-ethyl-5-phenylhydantoin, and 5-ethyl-5-phenyloxazolidinedione in the male rat liver or in cultured rat hepatocytes. Chemical research in toxicology, 6(2), 188–196. [Link]

  • Nims, R. W., Prough, R. A., Jones, C. R., & Lubet, R. A. (1994). Absence of enantioselectivity in the pharmacodynamics of P450 2B induction by 5-ethyl-5-phenylhydantoin in the male rat liver or in cultured rat hepatocytes. Journal of biochemical toxicology, 9(4), 187–194. [Link]

  • Riley, R. J., Kitteringham, N. R., & Park, B. K. (1989). An in vitro study of the microsomal metabolism and cellular toxicity of phenytoin, sorbinil and mianserin. British journal of clinical pharmacology, 28(4), 484–493. [Link]

  • Diwan, B. A., Rice, J. M., Nims, R. W., Lubet, R. A., Hu, H., & Ward, J. M. (1993). P-450 enzyme induction by 5-ethyl-5-phenylhydantoin and 5,5-diethylhydantoin, analogues of barbiturate tumor promoters phenobarbital and barbital, and promotion of liver and thyroid carcinogenesis initiated by N-nitrosodiethylamine in rats. Carcinogenesis, 14(10), 2157–2163. [Link]

  • Craig, C. R., & Stitzel, R. E. (Eds.). (2004).
  • Seglen, P. O. (1976). Preparation of isolated rat liver cells. Methods in cell biology, 13, 29–83. [Link]

  • Berry, M. N., & Friend, D. S. (1969). High-yield preparation of isolated rat liver parenchymal cells: a biochemical and fine structural study. The Journal of cell biology, 43(3), 506–520. [Link]

  • Hewitt, N. J., Lechon, M. J., Houston, J. B., Hall, T. J., LeCluyse, E. L., Groothuis, G. M., & Gomez-Lechon, M. J. (2007). Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and pharmaceutical practice for the use of hepatocytes in metabolism, transport, and safety studies. Drug metabolism reviews, 39(1), 159–234. [Link]

  • Clarke, S. E., & Jones, B. C. (2009). In vitro assessment of metabolic drug-drug interactions: a practical guide to study design and data interpretation. Expert opinion on drug metabolism & toxicology, 5(9), 1037–1059. [Link]

  • Brandon, E. F., Raap, C. D., Meijerman, I., Beijnen, J. H., & Schellens, J. H. (2003). An update on in vitro test methods in human hepatic drug biotransformation research: pros and cons. Toxicology and applied pharmacology, 189(3), 233–246. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83. [Link]

  • Godoy, P., Hewitt, N. J., Albrecht, U., Andersen, M. E., Ansari, N., Bhattacharya, S., ... & Hengstler, J. G. (2013). Recent advances in 2D and 3D in vitro systems using primary hepatocytes, alternative hepatocyte sources and non-parenchymal liver cells and their use in investigating mechanisms of hepatotoxicity, cell signaling and drug effects. Archives of toxicology, 87(8), 1315–1530. [Link]

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Application Notes and Protocols for the Neurotoxicity Assessment of 5-ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Neurotoxicity Imperative for Hydantoin Derivatives

5-ethyl-5-phenylhydantoin, also known as nirvanol, is a member of the hydantoin class of compounds, which are recognized for their anticonvulsant properties. It is the active metabolite of the anti-epileptic drug mephenytoin. While efficacious in controlling seizures, compounds in this class, notably phenytoin, are associated with a range of neurotoxic side effects.[1][2] These can manifest as ataxia, slurred speech, dizziness, and in severe cases, encephalopathy.[1] The structural similarity between 5-ethyl-5-phenylhydantoin and phenytoin necessitates a thorough evaluation of its neurotoxic potential.

A growing body of evidence suggests that oxidative stress plays a significant role in the neurotoxicity of hydantoin anticonvulsants like phenytoin.[3][4][5][6] This process involves the excessive production of reactive oxygen species (ROS), leading to cellular damage through lipid peroxidation, DNA damage, and depletion of endogenous antioxidants such as glutathione.[4][6] Therefore, a comprehensive neurotoxicity assessment of 5-ethyl-5-phenylhydantoin should not only evaluate general cytotoxicity but also probe for specific mechanisms like oxidative stress and functional neurological impairments.

This guide provides a multi-tiered approach to the neurotoxicity assessment of 5-ethyl-5-phenylhydantoin, encompassing both in vitro and in vivo methodologies. The protocols are designed to provide a robust and reproducible framework for researchers in drug discovery and safety assessment.

Tier 1: In Vitro Neurotoxicity Assessment

The initial tier of assessment utilizes cell-based assays to determine the potential of 5-ethyl-5-phenylhydantoin to induce neuronal cell death, inhibit neurite outgrowth, and trigger oxidative stress. The human neuroblastoma cell line, SH-SY5Y, is a widely used and relevant model for these studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[7]

Experimental Workflow for In Vitro Assessment

cluster_prep Cell Culture Preparation cluster_exposure Compound Exposure cluster_assays Neurotoxicity Endpoints cluster_analysis Data Analysis prep_cells Culture and Differentiate SH-SY5Y Cells expose_cells Expose Differentiated Cells to 5-ethyl-5-phenylhydantoin (Dose-Response and Time-Course) prep_cells->expose_cells viability Cell Viability Assay (MTT) expose_cells->viability neurite Neurite Outgrowth Assay expose_cells->neurite ros Oxidative Stress Assay (e.g., DCFH-DA) expose_cells->ros analyze_data Quantify and Analyze Data (IC50, Morphometry, Fluorescence) viability->analyze_data neurite->analyze_data ros->analyze_data

Caption: Workflow for in vitro neurotoxicity assessment of 5-ethyl-5-phenylhydantoin.

Protocol 1.1: SH-SY5Y Cell Culture and Differentiation

Rationale: Undifferentiated SH-SY5Y cells are proliferative and have a neuroblast-like phenotype. Differentiation into a more mature neuronal phenotype, characterized by the extension of neurites and expression of neuronal markers, provides a more physiologically relevant model for neurotoxicity studies.[7][8] Retinoic acid is a commonly used agent to induce this differentiation.[7]

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a complete medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding for Differentiation: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 24-well plates for neurite outgrowth) at a density that allows for neurite extension without overcrowding. A starting density of 2,500 cells/well in a 96-well plate is recommended.[9]

  • Differentiation Medium: To induce differentiation, replace the complete medium with a low-serum medium (e.g., DMEM with 1% FBS) containing 10 µM all-trans-retinoic acid (RA).

  • Incubation: Incubate the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days. Visually inspect the cells for morphological changes, such as the appearance of neurites.

Protocol 1.2: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] A decrease in metabolic activity is indicative of cytotoxicity.

Step-by-Step Methodology:

  • Cell Treatment: After differentiation, expose the SH-SY5Y cells to various concentrations of 5-ethyl-5-phenylhydantoin (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Addition: Following the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100100100
0.1
1
10
100
1000
Positive Control
Protocol 1.3: Neurite Outgrowth Assessment

Rationale: Neurite outgrowth is a critical process in neuronal development and is sensitive to neurotoxic insults.[13] Inhibition of neurite outgrowth can indicate a compound's potential to interfere with neuronal morphology and function.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Differentiate SH-SY5Y cells on a suitable substrate (e.g., poly-L-lysine coated plates) and expose them to sub-lethal concentrations of 5-ethyl-5-phenylhydantoin determined from the MTT assay.

  • Immunostaining: After the desired exposure time (e.g., 48 hours), fix the cells and perform immunocytochemistry for a neuronal marker such as β-III tubulin to visualize the neurites.

  • Imaging: Acquire images of the stained cells using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Use automated image analysis software to quantify neurite length, number of neurites per cell, and number of branch points.

  • Data Analysis: Compare the neurite outgrowth parameters in the treated cells to the vehicle control.

Data Presentation:

TreatmentAverage Neurite Length (µm)Neurites per CellBranch Points per Cell
Vehicle Control
5-ethyl-5-phenylhydantoin (Conc. 1)
5-ethyl-5-phenylhydantoin (Conc. 2)
Positive Control (e.g., Nocodazole)

Tier 2: In Vivo Neurotoxicity Assessment

Based on the findings from the in vitro assays, the second tier of assessment moves to an in vivo model to evaluate the effects of 5-ethyl-5-phenylhydantoin on motor coordination and balance. The rotorod test in mice is a widely used and sensitive method for this purpose.[14][15][16]

Experimental Workflow for In Vivo Assessment

cluster_prep Animal Preparation cluster_dosing Compound Administration cluster_test Behavioral Testing cluster_analysis Data Analysis acclimate Acclimate Mice to Housing and Handling administer Administer 5-ethyl-5-phenylhydantoin (e.g., intraperitoneal injection) acclimate->administer rotorod Rotorod Test (Accelerating Speed) administer->rotorod analyze Measure Latency to Fall and Analyze Data rotorod->analyze

Caption: Workflow for in vivo neurotoxicity assessment using the rotorod test.

Protocol 2.1: Rotorod Test in Mice

Rationale: The rotorod test assesses motor coordination, balance, and motor learning in rodents.[14][16] A decrease in the time an animal can remain on a rotating rod is indicative of a motor deficit, which can be a sign of neurotoxicity.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and handling for at least one hour before the experiment.[16]

  • Compound Administration: Administer 5-ethyl-5-phenylhydantoin via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.

  • Training (Optional but Recommended): For a more sensitive assessment of motor learning, a training phase can be included where mice are placed on the rotarod at a constant low speed for a set duration on the day before testing.

  • Testing Procedure:

    • Place the mouse on the rotating rod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of time (e.g., 300 seconds).[16]

    • Record the latency to fall from the rod. If a mouse clings to the rod and completes a full rotation, this is also considered a fall.[14][16]

    • Conduct multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).[14]

  • Data Analysis: Calculate the average latency to fall for each animal and compare the mean latencies between the treated and control groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation:

Treatment GroupDose (mg/kg)Average Latency to Fall (seconds)
Vehicle Control-
5-ethyl-5-phenylhydantoinDose 1
5-ethyl-5-phenylhydantoinDose 2
5-ethyl-5-phenylhydantoinDose 3
Positive Control (e.g., Diazepam)

Conclusion and Future Directions

The protocols outlined in this guide provide a foundational framework for the neurotoxicity assessment of 5-ethyl-5-phenylhydantoin. A tiered approach, beginning with in vitro screening and progressing to in vivo functional assessment, allows for a comprehensive evaluation of potential neurotoxic liabilities.

Should initial findings indicate a neurotoxic potential, further mechanistic studies are warranted. These could include the assessment of specific markers of apoptosis (e.g., caspase-3 activation), mitochondrial dysfunction (e.g., membrane potential), and more detailed electrophysiological studies to investigate effects on neuronal excitability and synaptic transmission. By employing a systematic and mechanistically informed approach, researchers can effectively characterize the neurotoxic risk profile of 5-ethyl-5-phenylhydantoin and other novel hydantoin derivatives.

References

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Application Note & Protocols for the Purification of Synthesized 5-Ethyl-5-Phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 5-ethyl-5-phenylhydantoin (also known as Nirvanol), a crucial compound in medicinal chemistry and pharmacology. Synthesized typically via the Bucherer-Bergs reaction, the crude product contains a mixture of unreacted starting materials, inorganic salts, and side products that necessitate robust purification strategies.[1] This document moves beyond simple procedural lists to explain the underlying chemical principles behind each purification technique, empowering researchers to make informed decisions and troubleshoot effectively. We present three primary purification methodologies: Recrystallization, Acid-Base Extraction, and Silica Gel Chromatography, each tailored for different impurity profiles and scales. Each protocol is designed as a self-validating system, incorporating in-process checks to ensure the highest purity of the final compound.

Foundational Principles: Exploiting Physicochemical Properties

The successful purification of 5-ethyl-5-phenylhydantoin hinges on a clear understanding of its molecular properties. The strategic selection of a purification method is dictated by the differences between the properties of the target compound and its impurities.

The key characteristics of 5-ethyl-5-phenylhydantoin that we can exploit are:

  • Acidity: The hydantoin ring contains two N-H protons, with the proton at the N-3 position being notably acidic (pKa ≈ 8.6-9.2). This acidity allows for its conversion into a water-soluble salt (hydantoinate) upon treatment with a suitable base, a cornerstone of the acid-base extraction technique.[2][3]

  • Solubility Profile: The compound is a crystalline solid with limited solubility in water but good solubility in polar organic solvents such as ethanol, methanol, and DMSO, especially at elevated temperatures.[4][5] This differential solubility is the basis for purification by recrystallization.

  • Polarity: As a molecule with hydrogen bond donors (N-H) and acceptors (C=O), 5-ethyl-5-phenylhydantoin is moderately polar. This allows for effective separation from non-polar or highly polar impurities using silica gel chromatography.

Table 1: Key Physicochemical Properties of 5-Ethyl-5-Phenylhydantoin
PropertyValue / DescriptionSignificance for Purification
IUPAC Name 5-ethyl-5-phenylimidazolidine-2,4-dione-
Synonyms This compound, Ethylphenylhydantoin[6]-
Molecular Formula C₁₁H₁₂N₂O₂-
Molecular Weight 204.23 g/mol -
Appearance White crystalline solidCrystalline nature is ideal for recrystallization.
Melting Point ~202 °C[1]A sharp melting point close to the literature value is a key indicator of purity.
Acidity (pKa) ~8.6-9.2 (estimated for N-H)The acidic proton is key for separation from neutral impurities via acid-base extraction.
Solubility Slightly soluble in ethanol, methanol, DMSO[4]; Sparingly soluble in water[5]Enables selection of appropriate solvents for recrystallization and extraction.

Purification Protocols: Methodologies & Rationale

The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the synthesis.

Method 1: Recrystallization (The Workhorse Method)

Recrystallization is often the most straightforward and cost-effective method for purifying crystalline solids, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures.

Causality & Rationale: The ideal recrystallization solvent will dissolve the crude product completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). For 5-ethyl-5-phenylhydantoin, an ethanol/water mixture is highly effective.[7] Ethanol solubilizes the hydantoin at high temperatures, while the addition of water as an anti-solvent reduces its solubility upon cooling, promoting the formation of pure crystals.

  • Dissolution: Place the crude 5-ethyl-5-phenylhydantoin in an Erlenmeyer flask. Add a minimal amount of 95% ethanol to just cover the solid. Heat the mixture gently on a hot plate with stirring.

  • Solubilization: Continue adding small portions of hot 95% ethanol until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes impurities like dust or insoluble by-products.

  • Crystallization: Remove the flask from the heat. Slowly add hot water dropwise to the clear solution until the first sign of persistent cloudiness (turbidity) appears. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 50% ethanol/water to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

  • Validation: Assess purity by measuring the melting point. A sharp melting point around 202°C indicates high purity.[1] Further confirmation can be done via TLC or HPLC.

G cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Validation crude Crude Product add_etoh Add minimal hot 95% Ethanol crude->add_etoh dissolved Completely Dissolved Solution add_etoh->dissolved add_water Add hot Water to turbidity dissolved->add_water re_dissolve Add drops of hot Ethanol add_water->re_dissolve cool_rt Slow cool to RT re_dissolve->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with cold 50% EtOH/H2O filter->wash dry Dry under vacuum wash->dry validate Purity Assessment (MP, TLC) dry->validate

Caption: Recrystallization workflow for 5-ethyl-5-phenylhydantoin.

Method 2: Acid-Base Extraction (The Scalable & Efficient Method)

This technique is exceptionally powerful for separating acidic or basic compounds from neutral impurities.[8] It is highly scalable and can often yield very pure material, sometimes circumventing the need for chromatography.

Causality & Rationale: The process leverages the acidic nature of the N-H proton on the hydantoin ring. By dissolving the crude product in an organic solvent and washing with an aqueous base (e.g., sodium hydroxide), the acidic hydantoin is deprotonated to form its sodium salt. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities (like unreacted starting ketone) remain in the organic layer. The layers are separated, and the aqueous layer containing the hydantoin salt is then acidified. This protonates the salt, causing the neutral, water-insoluble 5-ethyl-5-phenylhydantoin to precipitate out, leaving any water-soluble impurities behind.[2]

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Basification: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Layer Separation: Allow the layers to separate. The hydantoin is now in the upper aqueous layer as its sodium salt (if using ethyl acetate) or the lower aqueous layer (if using dichloromethane). Drain and collect the aqueous layer.

  • Back-Washing: To ensure complete extraction, wash the organic layer again with a fresh portion of 1 M NaOH. Combine this second aqueous extract with the first.

  • Removal of Neutral Impurities: To remove any trace organic solvent dissolved in the combined aqueous layers, perform a "back-wash" by washing the aqueous layer with a small portion of fresh ethyl acetate. Discard this organic wash.

  • Precipitation: Transfer the combined aqueous layers to a beaker and cool in an ice bath. While stirring, slowly add 6 M hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2-3, check with pH paper). A white precipitate of pure 5-ethyl-5-phenylhydantoin will form.[7][9]

  • Isolation & Validation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry as described in the recrystallization protocol. Validate purity via melting point and/or TLC analysis.

G start Crude Product in Ethyl Acetate add_base Extract with 1M NaOH (aq) start->add_base sep_funnel Separatory Funnel add_base->sep_funnel org_layer Organic Layer (Neutral Impurities) sep_funnel->org_layer Discard aq_layer Aqueous Layer (Sodium Hydantoinate) sep_funnel->aq_layer add_acid Acidify with HCl (aq) to pH 2 aq_layer->add_acid precipitate Precipitation of Pure Product add_acid->precipitate isolate Filter, Wash, Dry precipitate->isolate final_product Pure 5-Ethyl-5-Phenylhydantoin isolate->final_product G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc TLC analysis to find optimal eluent (e.g., 2:1 Hex:EtOAc) pack Pack silica gel column with eluent tlc->pack load Load crude sample onto column pack->load elute Elute with solvent system load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evap Remove solvent (Rotary Evaporation) combine->evap dry Dry solid product evap->dry

Sources

Application Note & Protocol: A Framework for the Pharmacokinetic Profiling of Nirvanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Comprehensive Nirvanol Pharmacokinetic Studies

This compound, also known as 5-ethyl-5-phenylhydantoin, is the pharmacologically active metabolite of the anticonvulsant drug mephenytoin.[1][2][3] The metabolism of mephenytoin is stereoselective, with the S-enantiomer being rapidly hydroxylated, while the R-enantiomer is more slowly N-demethylated to form this compound.[4] This metabolic characteristic can lead to an accumulation of this compound in the body, making its pharmacokinetic (PK) profile a critical factor in both its therapeutic efficacy and potential for adverse effects.[5][6]

A key determinant in the metabolism of mephenytoin and the subsequent formation of this compound is the cytochrome P450 enzyme CYP2C19.[3][7] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in enzyme activity, resulting in different rates of this compound formation and elimination.[8][9][10] Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs), with PMs exhibiting higher plasma concentrations of this compound.[4]

Given the significant influence of metabolism on this compound exposure, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for its potential therapeutic development. This application note provides a detailed experimental framework for a comprehensive pharmacokinetic evaluation of this compound, encompassing both in vivo and in vitro methodologies. The protocols outlined herein are designed to generate robust and reliable data to inform preclinical and clinical development, in alignment with regulatory expectations from bodies like the FDA and EMA.[11][12][13]

Integrated Experimental Workflow for this compound Pharmacokinetics

A comprehensive understanding of this compound's pharmacokinetics requires an integrated approach, combining data from both live animal (in vivo) and laboratory-based (in vitro) studies. The following diagram illustrates a typical workflow.

experimental_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies animal_model Animal Model Selection (e.g., Rat, Dog) dose_admin Dose Administration (IV and PO) animal_model->dose_admin sampling Biological Sampling (Blood, Urine, Feces) dose_admin->sampling bioanalysis_invivo Bioanalysis (LC-MS/MS) sampling->bioanalysis_invivo pk_modeling PK Data Analysis (NCA & Compartmental) bioanalysis_invivo->pk_modeling final_report Comprehensive PK Profile of this compound pk_modeling->final_report Data Integration metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) bioanalysis_invitro Bioanalysis (LC-MS/MS) metabolic_stability->bioanalysis_invitro protein_binding Plasma Protein Binding (Equilibrium Dialysis) protein_binding->bioanalysis_invitro reaction_phenotyping Reaction Phenotyping (CYP Isoforms) reaction_phenotyping->bioanalysis_invitro bioanalysis_invitro->final_report Mechanistic Insights

Figure 1: Integrated workflow for the pharmacokinetic characterization of this compound. This diagram illustrates the parallel and interconnected nature of in vivo and in vitro studies, culminating in a comprehensive pharmacokinetic profile.

In Vivo Pharmacokinetic Protocols

The primary goal of in vivo studies is to characterize the systemic exposure and disposition of this compound in a living organism.

Rationale for Experimental Design
  • Animal Model Selection: Rodents, such as Sprague-Dawley rats, are often used for initial PK screening due to their well-characterized physiology and handling feasibility.[14][15] For later-stage preclinical development, a non-rodent species like the Beagle dog may be used to provide data more predictive of human pharmacokinetics.[16] The choice of species should consider similarities in metabolic pathways to humans.

  • Dose Formulation and Administration: The formulation will depend on this compound's physicochemical properties, such as its solubility.[17] For intravenous (IV) administration, a sterile solution is necessary, while for oral (PO) administration, a solution or suspension can be used. Investigating both IV and PO routes is crucial to determine absolute bioavailability.

  • Dose Selection: Dose levels should be selected based on existing toxicological and efficacy data. It is advisable to test at least two to three dose levels to assess for dose-proportionality in exposure.

Step-by-Step Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous and oral dose in Sprague-Dawley rats.

Materials:

  • This compound (analytical standard)

  • Dosing vehicles (e.g., sterile saline with a solubilizing agent for IV; 0.5% methylcellulose in water for PO)

  • Male Sprague-Dawley rats (200-250 g) with indwelling jugular vein catheters

  • Blood collection tubes with K2-EDTA anticoagulant

  • Metabolic cages for urine and feces collection

  • Centrifuge, pipettes, and storage vials

  • -80°C freezer

Procedure:

  • Acclimatization: House rats in a controlled environment for at least one week prior to the study.

  • Dose Preparation: Prepare fresh dosing formulations on the day of the study.

  • Dosing:

    • Intravenous (IV) Group (n=3-5 rats): Administer a single bolus dose of this compound via the tail vein.

    • Oral (PO) Group (n=3-5 rats): Administer a single dose of this compound via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein catheter at the following time points: pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples at 4°C to separate plasma. Transfer the plasma to labeled cryovials.

  • Urine and Feces Collection (Optional): House a satellite group of animals in metabolic cages to collect urine and feces over 24 hours to assess excretory pathways.

  • Sample Storage: Store all biological samples at -80°C until bioanalysis.

In Vitro ADME Protocols

In vitro assays are essential for providing mechanistic insights into this compound's metabolic pathways and potential for drug-drug interactions.[18][19][20]

Rationale for In Vitro Assays
  • Metabolic Stability: These assays, using liver microsomes or hepatocytes, determine the intrinsic clearance of a compound, which is a measure of its susceptibility to metabolism.[21][22]

  • Reaction Phenotyping: This is crucial for identifying the specific CYP450 enzymes responsible for this compound's metabolism.[23] This information is vital for predicting drug-drug interactions.

  • Plasma Protein Binding: The extent of binding to plasma proteins affects the distribution and availability of the drug. Equilibrium dialysis is a common method to determine the unbound fraction.

Step-by-Step Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an appropriate internal standard (for reaction termination)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, add phosphate buffer, liver microsomes, and this compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile with the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the remaining concentration of this compound.

  • Data Analysis: Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining of this compound versus time. From this, the intrinsic clearance can be calculated.

Bioanalytical Methodology

A robust and validated bioanalytical method is essential for the accurate quantification of this compound in biological matrices.[24]

Parameter Recommendation
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatography Reversed-phase C18 column
Mobile Phase Gradient elution with water and acetonitrile, both containing 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Detection Multiple Reaction Monitoring (MRM)
Internal Standard A stable isotope-labeled version of this compound

Data Analysis and Interpretation

The plasma concentration-time data will be analyzed using pharmacokinetic software to determine key parameters.

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve, representing total drug exposure
Elimination half-life
CL Clearance, the volume of plasma cleared of the drug per unit of time
Vd Volume of distribution, the theoretical volume into which the drug distributes
F% Bioavailability, the fraction of the oral dose that reaches systemic circulation

Conclusion and Future Directions

The experimental design and protocols detailed in this application note provide a comprehensive framework for the pharmacokinetic evaluation of this compound. The data generated from these studies will be instrumental in understanding the ADME properties of this compound, predicting its behavior in humans, and informing dose selection for clinical trials. Further investigations could include studies in different species, assessment of drug-drug interaction potential, and pharmacokinetic studies in special populations. Adherence to regulatory guidelines throughout the preclinical development process is crucial for successful translation to the clinic.[25][26][27][28]

References

  • Theodore, W. H., Newmark, M. E., Desai, B. T., Kupferberg, H. J., Penry, J. K., Porter, R. J., & Yonekawa, W. D. (1984). Disposition of mephenytoin and its metabolite, this compound, in epileptic patients. Neurology, 34(8), 1100–1102. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Theodore, W. H., Newmark, M. E., Desai, B. T., Kupferberg, H. J., Penry, J. K., Porter, R. J., & Yonekawa, W. D. (1984). Disposition of mephenytoin and its metabolite, this compound, in epileptic patients. Neurology. [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. [Link]

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. [Link]

  • Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26–29. [Link]

  • Wikipedia. (n.d.). Mephenytoin. [Link]

  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. [Link]

  • Küpfer, A., & Branch, R. A. (1985). Stereoselective metabolism, pharmacokinetics and biliary elimination of phenylethylhydantoin (this compound) in the dog. Journal of Pharmacology and Experimental Therapeutics, 232(3), 822–829. [Link]

  • Regulatory Affairs Professionals Society. (2012). EMA Publishes Pharmacogenetics Guideline for Evaluation of Medicines. [Link]

  • Elsherbiny, D., Asimus, S., Ashton, M., & Simonsson, U. S. H. (n.d.). Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermed. [Link]

  • Küpfer, A., Patwardhan, R., Ward, S., Schenker, S., Preisig, R., & Branch, R. A. (1984). Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (this compound) in humans. The Journal of Pharmacology and Experimental Therapeutics, 230(1), 28–33. [Link]

  • National Center for Biotechnology Information. (n.d.). (+)-Nirvanol. PubChem Compound Database. [Link]

  • Parmentier, Y., et al. (2019). (-)- N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)- N-3-Benzylthis compound as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. Drug Metabolism and Disposition, 47(9), 976-986. [Link]

  • European Medicines Agency. (2017). Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline. [Link]

  • European Medicines Agency. (n.d.). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0060533). [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • ResearchGate. (n.d.). Study design for in vivo pharmacokinetic study. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • 23andMe. (n.d.). CYP2C19 Drug Metabolism: Genetics and More. [Link]

  • An In-vivo Pharmacokinetic Evaluation of Chrono Pharmaceutical Drug Delivery System of Carbamazepine for Epilepsy. (2019). Asian Journal of Pharmaceutics, 13(4). [Link]

  • Molecular Docking, Design and Pharmacokinetics Study of Some Anti-Epilepsy Compounds. (2021). Modern Applied Science, 15(5), 67. [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]

  • de Maat, M. M., et al. (2006). The effect of the CYP2C19*2 heterozygote genotype on the pharmacokinetics of nelfinavir. British Journal of Clinical Pharmacology, 62(2), 246–249. [Link]

  • Effect of CYP2C19*17 gene polymorphism on plasma levels of diazepam and nordiazepam in Turkish patients with Alcohol Withdrawal Syndrome. (2020). Psychiatry and Clinical Psychopharmacology, 30(4), 369–375. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioavailability of 5-ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-ethyl-5-phenylhydantoin (also known as Nirvanol). This guide is designed to provide in-depth technical assistance and troubleshooting for experiments aimed at improving the oral bioavailability of this compound. We understand the challenges associated with poorly soluble active pharmaceutical ingredients and have structured this resource in a practical question-and-answer format to directly address the issues you may encounter.

Section 1: Understanding the Physicochemical Challenges

Before delving into bioavailability enhancement strategies, it is crucial to understand the inherent physicochemical properties of 5-ethyl-5-phenylhydantoin that influence its absorption.

Q1: What are the key physicochemical properties of 5-ethyl-5-phenylhydantoin that limit its oral bioavailability?

A1: The primary obstacle to the oral bioavailability of 5-ethyl-5-phenylhydantoin is its poor aqueous solubility. Based on available data, its water solubility is approximately 804.4 mg/L at 37°C. This low solubility can lead to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs.

Additionally, its physicochemical parameters, summarized in the table below, provide further insight into its behavior.

PropertyValueImplication for Bioavailability
Molecular Weight 204.23 g/mol Within the range for good oral absorption.
pKa ~8.5As a weak acid, it will be predominantly in its non-ionized, less soluble form in the acidic environment of the stomach. In the more neutral pH of the small intestine, ionization will increase, which can improve solubility but may decrease permeability.
XLogP3 1.5This value suggests moderate lipophilicity, which is generally favorable for membrane permeation. However, the low aqueous solubility remains the primary challenge.
Melting Point 195-200°CThe high melting point suggests a stable crystalline lattice, which can contribute to its low solubility due to the energy required to break the crystal lattice during dissolution.

Based on these properties, 5-ethyl-5-phenylhydantoin can be preliminarily classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). For BCS Class II drugs, the primary focus for bioavailability enhancement is to improve the dissolution rate and solubility.

Section 2: Troubleshooting Poor Dissolution and Bioavailability

This section provides a series of troubleshooting guides for common issues encountered during the pre-formulation and formulation development of 5-ethyl-5-phenylhydantoin.

Q2: My in vitro dissolution studies show very slow and incomplete release of 5-ethyl-5-phenylhydantoin. What are my initial steps to address this?

A2: Slow and incomplete dissolution is a classic sign of a solubility-limited formulation. Here is a systematic approach to troubleshoot this issue:

Step 1: Particle Size Reduction (Micronization)

  • Rationale: Reducing the particle size increases the surface area available for dissolution, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.

  • Experimental Protocol:

    • Mill the 5-ethyl-5-phenylhydantoin powder using a jet mill or a ball mill.

    • Characterize the particle size distribution of the milled and unmilled drug substance using laser diffraction or microscopy. Aim for a particle size in the range of 1-10 µm.

    • Perform comparative dissolution studies on the milled and unmilled drug substance in relevant dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid).

  • Troubleshooting:

    • Issue: Particle aggregation after milling.

    • Solution: Incorporate a wetting agent or a hydrophilic carrier in the formulation to prevent agglomeration of the fine particles.

Step 2: Investigate the Solid-State Properties

  • Rationale: The crystalline form of a drug can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.

  • Experimental Protocol:

    • Characterize the solid-state of your 5-ethyl-5-phenylhydantoin using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Attempt to prepare an amorphous form by methods such as spray drying or melt quenching.

    • Compare the dissolution profiles of the amorphous and crystalline forms.

  • Troubleshooting:

    • Issue: The amorphous form is unstable and recrystallizes over time.

    • Solution: Formulate the amorphous drug into a solid dispersion with a polymer to stabilize it.

Experimental Workflow for Initial Dissolution Troubleshooting

Start Poor Dissolution Profile Micronization Particle Size Reduction (Micronization) Start->Micronization SolidState Solid-State Characterization (XRPD, DSC) Start->SolidState DissolutionTest1 Comparative Dissolution (Milled vs. Unmilled) Micronization->DissolutionTest1 Amorphous Prepare Amorphous Form SolidState->Amorphous Improved Improved Dissolution DissolutionTest1->Improved Success FurtherStrategies Proceed to Advanced Formulation Strategies DissolutionTest1->FurtherStrategies Limited Improvement DissolutionTest2 Comparative Dissolution (Amorphous vs. Crystalline) Amorphous->DissolutionTest2 DissolutionTest2->Improved Success DissolutionTest2->FurtherStrategies Limited Improvement

Caption: Initial troubleshooting workflow for poor dissolution.

Section 3: Advanced Formulation Strategies

If initial troubleshooting steps do not yield the desired improvement, more advanced formulation strategies are necessary.

Q3: Micronization did not sufficiently improve the bioavailability in my animal model. What are the next-level formulation strategies I should consider?

A3: When micronization is insufficient, it suggests that the solubility of the drug in the gastrointestinal fluid is the primary limiting factor, and more advanced techniques are required to overcome this.

1. Solid Dispersions

  • Rationale: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create a high-energy, amorphous form of the drug with a significantly increased dissolution rate and apparent solubility.

  • Commonly Used Polymers:

    • Polyvinylpyrrolidone (PVP)

    • Hydroxypropyl methylcellulose (HPMC)

    • Polyethylene glycol (PEG)

    • Soluplus®

  • Preparation Methods:

    • Solvent Evaporation: Dissolve both the drug and the polymer in a common solvent, then evaporate the solvent.

    • Melt Extrusion: Mix the drug and polymer and then process them at an elevated temperature through an extruder.

  • Experimental Protocol:

    • Screen various polymers for their ability to form a stable amorphous solid dispersion with 5-ethyl-5-phenylhydantoin.

    • Prepare solid dispersions at different drug-to-polymer ratios.

    • Characterize the solid dispersions using XRPD and DSC to confirm the amorphous nature of the drug.

    • Perform dissolution studies to assess the extent and rate of drug release.

    • Conduct in vivo pharmacokinetic studies in an appropriate animal model to evaluate the improvement in bioavailability.

2. Lipid-Based Formulations

  • Rationale: Formulating the drug in a lipid-based system can enhance its bioavailability through several mechanisms, including improved solubilization in the gut, stimulation of lymphatic transport, and reduction of first-pass metabolism.

  • Types of Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.

  • Experimental Protocol:

    • Determine the solubility of 5-ethyl-5-phenylhydantoin in various oils, surfactants, and co-solvents.

    • Construct ternary phase diagrams to identify the self-emulsifying regions.

    • Prepare SEDDS formulations and characterize their self-emulsification performance, droplet size, and drug loading.

    • Evaluate the in vitro drug release from the SEDDS formulation.

    • Assess the in vivo performance of the SEDDS formulation in an animal model.

3. Prodrug Approach

  • Rationale: A prodrug is a chemically modified, inactive form of a drug that, upon administration, undergoes conversion in the body to release the active parent drug. This approach can be used to overcome undesirable physicochemical properties like poor solubility. For a structurally similar compound, phenytoin, an N-acetyl prodrug showed significantly enhanced bioavailability[1].

  • Potential Prodrug Strategies for 5-ethyl-5-phenylhydantoin:

    • N-acylation: Introduce an acyl group at one of the nitrogen atoms of the hydantoin ring to increase solubility.

    • Phosphate esters: Introduce a phosphate group to create a highly water-soluble prodrug.

  • Experimental Protocol:

    • Synthesize the desired prodrug of 5-ethyl-5-phenylhydantoin.

    • Characterize the prodrug's physicochemical properties, including its solubility and stability in relevant biological media.

    • Study the in vitro conversion of the prodrug to the parent drug in plasma and liver microsomes.

    • Conduct in vivo pharmacokinetic studies to compare the bioavailability of the prodrug with that of the parent drug.

Decision Tree for Advanced Formulation Strategies

cluster_sd Solid Dispersion Workflow cluster_lb Lipid-Based Formulation Workflow cluster_pd Prodrug Workflow Start Micronization Insufficient SolidDispersion Solid Dispersions Start->SolidDispersion Improve Dissolution Rate LipidBased Lipid-Based Formulations (e.g., SEDDS) Start->LipidBased Improve Solubilization in GI Tract Prodrug Prodrug Synthesis Start->Prodrug Fundamentally Alter Physicochemical Properties PolymerScreen Polymer Screening SolidDispersion->PolymerScreen SolubilityScreen Solubility Screening (Oils, Surfactants) LipidBased->SolubilityScreen Synthesis Prodrug Synthesis Prodrug->Synthesis Preparation Preparation (Solvent Evaporation/ Melt Extrusion) PolymerScreen->Preparation CharacterizationSD Characterization (XRPD, DSC) Preparation->CharacterizationSD InVitroRelease In Vitro Release CharacterizationSD->InVitroRelease InVivoPK_SD In Vivo PK Studies InVitroRelease->InVivoPK_SD PhaseDiagram Ternary Phase Diagrams SolubilityScreen->PhaseDiagram FormulationPrep Formulation Preparation PhaseDiagram->FormulationPrep CharacterizationLB Characterization (Droplet Size) FormulationPrep->CharacterizationLB InVitroReleaseLB In Vitro Release CharacterizationLB->InVitroReleaseLB InVivoPK_LB In Vivo PK Studies InVitroReleaseLB->InVivoPK_LB CharacterizationPD Physicochemical Characterization Synthesis->CharacterizationPD InVitroConversion In Vitro Conversion Studies CharacterizationPD->InVitroConversion InVivoPK_PD In Vivo PK Studies InVitroConversion->InVivoPK_PD

Caption: Decision tree for selecting advanced formulation strategies.

Section 4: Analytical Considerations

Accurate and reliable analytical methods are essential for assessing the performance of your formulations.

Q4: What are the recommended analytical methods for quantifying 5-ethyl-5-phenylhydantoin in biological matrices?

A4: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely accessible method for the quantification of 5-ethyl-5-phenylhydantoin in plasma and urine. Gas chromatography (GC) has also been used for related compounds.

Recommended HPLC-UV Method Starting Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate or acetate buffer (pH adjusted to the acidic range, e.g., 3-4). The exact ratio should be optimized to achieve good separation and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Around 220-230 nm.

  • Internal Standard: A structurally similar compound not present in the sample, such as 5-(p-methylphenyl)-5-phenylhydantoin, should be used to ensure accuracy and precision.

  • Sample Preparation:

    • Plasma: Protein precipitation with acetonitrile or methanol, followed by centrifugation and injection of the supernatant. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples and lower limits of quantification.

    • Urine: Dilution with the mobile phase may be sufficient, but SPE might be necessary to remove interfering substances.

Method Validation:

Your analytical method should be validated according to ICH guidelines, including assessments of:

  • Specificity

  • Linearity and range

  • Accuracy and precision

  • Limit of detection (LOD) and limit of quantification (LOQ)

  • Stability (freeze-thaw, short-term, long-term)

Section 5: In Vivo Study Design

Careful design of in vivo studies is critical to accurately assess the impact of your formulation on the bioavailability of 5-ethyl-5-phenylhydantoin.

Q5: What are the key considerations for designing an in vivo pharmacokinetic study to evaluate my new formulation?

A5: A well-designed pharmacokinetic study will provide clear evidence of the improved bioavailability of your formulation.

  • Animal Model: The rat is a commonly used and appropriate model for initial bioavailability studies.

  • Study Design: A crossover design is highly recommended, where each animal receives both the control formulation (e.g., a simple suspension of the drug) and the test formulation with a washout period in between. This design minimizes inter-animal variability.

  • Dosing: Administer the formulations orally via gavage. Ensure the dose is consistent across all groups.

  • Blood Sampling: Collect serial blood samples at appropriate time points to adequately capture the absorption, distribution, and elimination phases. A typical sampling schedule might be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Pharmacokinetic Parameters: Calculate the following key parameters from the plasma concentration-time data:

    • Cmax (Maximum plasma concentration): An indicator of the rate of absorption.

    • Tmax (Time to reach Cmax): An indicator of the rate of absorption.

    • AUC (Area under the plasma concentration-time curve): An indicator of the extent of absorption.

    • Relative Bioavailability (F%): Calculated as (AUC_test / AUC_control) * 100.

  • Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

  • Enhancement of the oral bioavailability of phenytoin by N-acetylation and absorptive characteristics. PubMed. [Link][1]

Sources

Technical Support Center: Synthesis of 5-Ethyl-5-Phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-ethyl-5-phenylhydantoin. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during its synthesis, primarily focusing on the widely used Bucherer-Bergs reaction. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome experimental hurdles and achieve optimal results.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-ethyl-5-phenylhydantoin. Each problem is followed by potential causes and actionable solutions based on established chemical principles and field experience.

Issue 1: Low or No Product Yield

You've completed the reaction, but the yield of 5-ethyl-5-phenylhydantoin is significantly lower than expected, or you've isolated no product at all.

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The Bucherer-Bergs reaction can be slow, and insufficient reaction time or temperature will lead to a low conversion of the starting material, propiophenone.1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reflux time to 12-24 hours. 2. Increase Temperature: Ensure the reaction mixture is refluxing vigorously. For stubborn reactions, a higher boiling solvent like propylene glycol can be considered, though this may require adjusting the work-up procedure.[1] 3. Ultrasonication: The use of an ultrasonic bath can accelerate the reaction rate and improve yields by enhancing mass transfer and cavitation.[1][2]
Decomposition of Reagents Ammonium carbonate can decompose, especially if old or improperly stored. The cyanide salt can also degrade in acidic conditions.1. Use Fresh Reagents: Always use freshly opened or properly stored ammonium carbonate and potassium/sodium cyanide. 2. Maintain pH: The reaction should be basic. The ammonium carbonate acts as a buffer, but if you suspect pH issues, you can check it and adjust with a small amount of ammonia solution.
Suboptimal Reagent Stoichiometry An incorrect ratio of reactants can lead to the formation of side products or leave starting material unreacted.1. Verify Stoichiometry: A common molar ratio for ketone:cyanide:ammonium carbonate is 1:2:4.[3] Ensure your calculations are correct. 2. Excess Ammonium Carbonate: Using a larger excess of ammonium carbonate can help drive the equilibrium towards product formation.
Poor Quality Starting Material Impurities in the propiophenone can inhibit the reaction or lead to the formation of undesired side products.1. Purify Propiophenone: If you suspect impurities, purify the propiophenone by distillation before use. 2. Confirm Identity: Verify the identity and purity of your starting material using techniques like NMR or GC-MS.
Issue 2: Product is Oily or Fails to Crystallize

Upon work-up, the expected solid product is an oil, or it remains dissolved in the solvent even after cooling.

Potential Cause Explanation Troubleshooting Steps
Presence of Impurities Unreacted starting materials or side products can act as a eutectic mixture, lowering the melting point of the product and preventing crystallization.1. Aqueous Washes: Wash the crude product (dissolved in an organic solvent like ethyl acetate) with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can help to remove soluble impurities. 3. Chromatography: If other methods fail, purify the crude product using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point.
Incorrect pH during Work-up The hydantoin product is acidic and will be deprotonated and soluble in basic solutions. If the pH is not sufficiently acidic during precipitation, the product will not crash out.1. Acidify to pH 1-2: When precipitating the product from the reaction mixture, ensure you acidify with a strong acid like concentrated HCl to a pH of 1-2. Check the pH with litmus paper. 2. Extended Cooling: After acidification, cool the mixture in an ice bath for an extended period (1-2 hours) to maximize precipitation.
Insufficient Product Concentration The concentration of the product in the crystallization solvent may be too low.1. Solvent Evaporation: If the product is in a recrystallization solvent, carefully evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again. 2. Seed Crystals: If you have a small amount of pure, solid product, add a seed crystal to the solution to induce crystallization.
Issue 3: Product is Colored or has a Low Melting Point

The isolated solid is off-white, yellow, or brown, and/or the melting point is broad and lower than the literature value (around 198-202 °C).

| Potential Cause | Explanation | Troubleshooting Steps | | :--- | Side Product Formation | Several side reactions can occur in the Bucherer-Bergs synthesis. For example, self-condensation of propiophenone can lead to colored impurities. Hydrolysis of the hydantoin ring is also possible under harsh work-up conditions. | 1. Recrystallization: This is the most common method for purifying hydantoins.[1] Good solvent systems include ethanol/water or acetone/water mixtures. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly. 2. Activated Carbon Treatment: If the product is colored, you can add a small amount of activated carbon to the hot solution during recrystallization to adsorb colored impurities. Filter the hot solution through celite to remove the carbon before cooling. 3. Sublimation: For small-scale purification, sublimation under high vacuum can be an effective method to obtain highly pure product. | | :--- | Trapped Solvent | Solvent molecules can become trapped in the crystal lattice, leading to a depressed and broad melting point. | 1. Thorough Drying: Dry the purified product under high vacuum for an extended period (overnight) to remove any residual solvent. Gentle heating (e.g., 40-50 °C) can aid in this process. 2. NMR Analysis: Check for residual solvent peaks in the 1H NMR spectrum of your product. |

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Bucherer-Bergs reaction for the synthesis of 5-ethyl-5-phenylhydantoin?

The Bucherer-Bergs reaction is a multi-component reaction that proceeds through several key steps.[4] The currently accepted mechanism involves:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of propiophenone to form a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin to form an aminonitrile.

  • Carbamic Acid Formation: The aminonitrile then reacts with carbon dioxide, also from the decomposition of ammonium carbonate, to form a cyano-carbamic acid.

  • Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement: The 5-imino-oxazolidin-2-one then rearranges to the more stable 5-ethyl-5-phenylhydantoin product.

Bucherer_Bergs_Mechanism Propiophenone Propiophenone Cyanohydrin Cyanohydrin Intermediate Propiophenone->Cyanohydrin + KCN, H+ Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH3 Carbamic_Acid Cyano-Carbamic Acid Aminonitrile->Carbamic_Acid + CO2 Imino_Oxazolidinone 5-Imino-oxazolidin-2-one Carbamic_Acid->Imino_Oxazolidinone Intramolecular Cyclization Hydantoin 5-Ethyl-5-Phenylhydantoin Imino_Oxazolidinone->Hydantoin Rearrangement

Caption: Mechanism of the Bucherer-Bergs reaction.

Q2: My synthesis of 5-ethyl-5-phenylhydantoin is racemic. How can I obtain a single enantiomer?

The Bucherer-Bergs reaction with an achiral ketone like propiophenone will produce a racemic mixture of (R)- and (S)-5-ethyl-5-phenylhydantoin. To obtain a single enantiomer, you have several options:

  • Chiral Resolution: The most straightforward approach is to resolve the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine or acid), followed by fractional crystallization and then liberation of the desired enantiomer.

  • Chiral Chromatography: Preparative chiral HPLC can be used to separate the enantiomers. This method is often used for smaller scale separations.

  • Asymmetric Synthesis: While more complex, it is possible to devise an asymmetric synthesis route. This might involve using a chiral auxiliary or a chiral catalyst in a modified synthetic pathway.

Q3: Are there any alternative methods for synthesizing 5-ethyl-5-phenylhydantoin if the Bucherer-Bergs reaction is not suitable for my application?

Yes, several other methods for synthesizing hydantoins have been reported, although the Bucherer-Bergs reaction is often the most direct for 5,5-disubstituted hydantoins.[1] Some alternatives include:

  • Read-Type Reaction: This involves the reaction of an α-amino acid with an isocyanate. For 5-ethyl-5-phenylhydantoin, you would need to start with α-ethyl-α-phenylglycine, which can be challenging to synthesize.

  • Condensation of Urea with an α-Hydroxy Acid: The corresponding α-hydroxy acid, 2-hydroxy-2-phenylbutanoic acid, can be condensed with urea.

  • From α-Amino Amides: Reaction of the corresponding α-amino amide with phosgene or a phosgene equivalent can also yield the hydantoin.

Troubleshooting_Workflow Start Synthesis of 5-Ethyl-5-Phenylhydantoin Problem Problem Encountered? Start->Problem Low_Yield Low/No Yield Problem->Low_Yield Yes Oily_Product Oily/Non-Crystalline Product Problem->Oily_Product Yes Impure_Product Colored/Low MP Product Problem->Impure_Product Yes Check_Reaction Check Reaction Conditions: - Time - Temperature - Reagents Low_Yield->Check_Reaction Optimize_Workup Optimize Work-up: - pH Adjustment - Solvent Choice Oily_Product->Optimize_Workup Purify Purification Strategy: - Recrystallization - Chromatography - Activated Carbon Impure_Product->Purify Success Pure Product Obtained Check_Reaction->Success Resolved Optimize_Workup->Success Resolved Purify->Success Resolved

Caption: Troubleshooting workflow for synthesis.

Part 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for a typical laboratory-scale synthesis of 5-ethyl-5-phenylhydantoin via the Bucherer-Bergs reaction.

Synthesis of 5-Ethyl-5-Phenylhydantoin

Materials:

  • Propiophenone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (95%)

  • Water (deionized)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Beaker (1 L)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine propiophenone (13.4 g, 0.1 mol), potassium cyanide (13.0 g, 0.2 mol), and ammonium carbonate (38.4 g, 0.4 mol).

  • Solvent Addition: Add 150 mL of 95% ethanol and 150 mL of deionized water to the flask.

  • Reflux: Heat the mixture to reflux with vigorous stirring. Continue to reflux for 8-12 hours. The reaction mixture will become a clear, yellowish solution.

  • Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature. Then, place the flask in an ice bath to further cool the solution.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid to the cold reaction mixture with stirring until the pH is approximately 1-2. A white precipitate of 5-ethyl-5-phenylhydantoin will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water (2 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight. The expected crude yield is approximately 60-70%.

  • Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot 95% ethanol. If the solution is colored, you can add a small amount of activated carbon and filter hot. To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Experimental_Workflow Start Start Setup Combine Reagents and Solvents Start->Setup Reflux Reflux for 8-12 hours Setup->Reflux Cool Cool to Room Temperature and then in Ice Bath Reflux->Cool Acidify Acidify with HCl to pH 1-2 Cool->Acidify Filter Isolate Crude Product by Filtration Acidify->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Crude Product Wash->Dry Recrystallize Recrystallize from Ethanol/Water Dry->Recrystallize Final_Product Pure 5-Ethyl-5-Phenylhydantoin Recrystallize->Final_Product

Caption: Experimental workflow for synthesis.

References

  • Bucherer–Bergs reaction - Wikipedia. Available at: [Link]

  • Synthesis of 5-ethyl-5-phenyl-hydantoin - PrepChem.com. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations - MDPI. Available at: [Link]

  • Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Available at: [Link]

  • SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS - Semantic Scholar. Available at: [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. Available at: [Link]

Sources

Technical Support Center: Overcoming Low Aqueous Solubility of Nirvanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Nirvanol (5-ethyl-5-phenylhydantoin). This guide provides in-depth troubleshooting strategies and frequently asked questions to address the challenges associated with this compound's low solubility in aqueous solutions. Our goal is to equip you with the knowledge and practical protocols to ensure the success of your experiments.

Understanding the Challenge: Physicochemical Properties of this compound

This compound is a hydrophobic molecule with limited solubility in water, a common hurdle for many new chemical entities.[1] Its physicochemical properties are key to understanding and overcoming this challenge.

PropertyValueImplication for Aqueous Solubility
Molecular Weight 204.23 g/mol [2]Relatively small, but other factors dominate solubility.
Predicted Water Solubility ~0.74 - 0.80 g/L[3]Low intrinsic solubility requires enhancement for many applications.
Predicted pKa (acidic) ~8.5 - 9.82[3]As a weak acid, its solubility can be increased in basic solutions.
Predicted XLogP3 1.5[2]Indicates a preference for a lipid environment over an aqueous one, contributing to low water solubility.
Hydrogen Bond Donors 2[2]Capable of some interaction with water, but outweighed by the hydrophobic phenyl and ethyl groups.

Troubleshooting Guide: Step-by-Step Solutions for Common Solubility Issues

This section addresses specific problems you may encounter during your experiments with this compound and provides detailed protocols to resolve them.

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What is my first step?

Initial Approach: Co-Solvent System

For initial in vitro assays, creating a concentrated stock solution in a water-miscible organic solvent is the most straightforward approach.

Step-by-Step Protocol:

  • Select an appropriate organic solvent: this compound is reported to be soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[4]

  • Prepare a high-concentration stock solution: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of the chosen organic solvent (e.g., 10-50 mg/mL). Gentle warming (not exceeding 40°C) can aid dissolution.

  • Dilute into your aqueous buffer: For your final working concentration, perform a serial dilution of the organic stock solution into your aqueous buffer.

  • Crucial Consideration: Ensure the final concentration of the organic co-solvent in your assay is low (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts in your biological system.[5]

Diagram: Co-Solvent Workflow

cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution This compound This compound Powder Stock Concentrated Stock Solution This compound->Stock Solvent Organic Solvent (DMSO/DMF) Solvent->Stock Working_Solution Final Working Solution (<1% Organic Solvent) Stock->Working_Solution Serial Dilution Buffer Aqueous Buffer Buffer->Working_Solution

Caption: Workflow for preparing a this compound working solution using a co-solvent.

Q2: I'm observing precipitation of this compound when I dilute my organic stock into the aqueous buffer. How can I prevent this?

Precipitation upon dilution is a common issue when the aqueous buffer cannot maintain the drug in solution. Here are several advanced strategies to overcome this.

Strategy 1: pH Adjustment

As a weak acid, this compound's solubility can be increased by raising the pH of the aqueous solution above its pKa.[6]

Step-by-Step Protocol:

  • Determine the optimal pH: Prepare a series of buffers with varying pH values (e.g., pH 8.0, 8.5, 9.0, 9.5, 10.0).

  • Test solubility: Add a small, known amount of this compound to each buffer and determine the concentration at which it remains soluble.

  • Consider your experimental system: Choose the lowest pH that provides the required solubility and is compatible with your assay's conditions.

  • Prepare your working solution: Dilute your organic stock of this compound into the optimized alkaline buffer.

Diagram: pH-Dependent Solubility of a Weak Acid

Low pH (Acidic) Low pH (Acidic) High pH (Basic) High pH (Basic) Low pH (Acidic)->High pH (Basic) Increasing pH Low Solubility (Unionized Form) Low Solubility (Unionized Form) High Solubility (Ionized Form) High Solubility (Ionized Form) Low Solubility (Unionized Form)->High Solubility (Ionized Form) Increased Solubility

Sources

Technical Support Center: Optimizing HPLC Separation of Nirvanol and Its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chromatographic analysis of Nirvanol (5-ethyl-5-phenylhydantoin) and its metabolites. As the primary active metabolite of the anticonvulsant Mephenytoin, understanding its metabolic fate is crucial for pharmacokinetic, toxicological, and clinical studies. This guide provides in-depth, experience-driven answers to common challenges encountered during HPLC method development and troubleshooting.

Section 1: Foundational Knowledge & Initial Method Setup

This section addresses the essential background information required before beginning your experiments, from understanding the metabolic pathway to selecting the right starting conditions for your HPLC system.

Q1: What is the metabolic pathway of this compound, and which metabolites should I be looking for?

A1: this compound is the N-demethylated product of Mephenytoin.[1] The metabolism of its parent drug is stereoselective, with the S-enantiomer being a specific substrate for the cytochrome P450 enzyme, CYP2C19, which hydroxylates it.[2][3][4] this compound itself undergoes further metabolism, primarily through aromatic hydroxylation to form 5-(4-hydroxyphenyl)-5-ethylhydantoin (4-OH-Nirvanol).[5] This process is also stereoselective. Following this Phase I hydroxylation, the resulting metabolite is susceptible to Phase II conjugation, most commonly glucuronidation, to form a more water-soluble glucuronide conjugate that can be readily excreted.[6][7]

Therefore, a comprehensive HPLC method should aim to separate:

  • This compound

  • 4-OH-Nirvanol

  • This compound-glucuronide (if standards are available or if using mass spectrometry for detection)

  • The parent drug, Mephenytoin (if applicable to the study)

dot graph MetabolicPathway { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Mephenytoin [label="Mephenytoin"]; this compound [label="this compound\n(5-ethyl-5-phenylhydantoin)"]; Hydroxythis compound [label="4-OH-Nirvanol"]; Glucuronide [label="this compound Metabolite\nGlucuronide"]; Excretion [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway Mephenytoin -> this compound [label=" N-demethylation"]; this compound -> Hydroxythis compound [label=" Aromatic Hydroxylation\n(CYP2C19 mediated)[2][5]"]; Hydroxythis compound -> Glucuronide [label=" Glucuronidation\n(UGT enzymes)[6]"]; Glucuronide -> Excretion; } DOT Caption: Metabolic pathway of Mephenytoin to this compound and its subsequent metabolites.

Q2: I'm developing a new method. What are the recommended starting HPLC conditions (column, mobile phase, detection) for this compound analysis?

A2: For a robust starting point, a reversed-phase HPLC method is the industry standard. The key is to select conditions that provide good retention and peak shape for the parent compound and its more polar metabolites.

ParameterRecommended Starting ConditionRationale & Expert Insights
Column C18, 2.1 or 4.6 mm ID, 100-150 mm length, <5 µm particle sizeA C18 column provides excellent hydrophobic retention for the core structure of this compound. Smaller particle sizes (<3 µm) will yield higher efficiency and better resolution but will also generate higher backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is an excellent choice as it is compatible with mass spectrometry (MS) and helps to protonate the analytes, leading to sharper peaks by minimizing silanol interactions on the column.[8]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile generally provides sharper peaks and lower backpressure compared to methanol.[9] It is often the preferred organic modifier for complex separations.
Elution Mode Gradient ElutionA gradient is essential for separating compounds with different polarities, such as this compound and its hydroxylated/glucuronidated metabolites, in a reasonable timeframe. A typical starting gradient might be 10-90% B over 10-15 minutes.
Flow Rate 0.3-0.5 mL/min (for 2.1 mm ID) or 0.8-1.2 mL/min (for 4.6 mm ID)Adjust based on column dimensions and particle size to maintain optimal linear velocity and efficiency.
Column Temp. 30-40 °CElevating the temperature can improve peak shape, reduce mobile phase viscosity (lowering backpressure), and sometimes alter selectivity.[10]
Detection UV at ~210-220 nm or Mass Spectrometry (MS)This compound lacks a strong chromophore, so low UV wavelengths are needed, which can lead to baseline noise. MS detection (specifically LC-MS/MS) is vastly superior, offering the sensitivity and selectivity required to identify and quantify low-level metabolites in complex biological matrices.[11][12][13]
Q3: How should I prepare biological samples like plasma or urine before HPLC analysis?

A3: Proper sample preparation is critical to protect your HPLC column and obtain accurate, reproducible results. The goal is to remove interfering substances like proteins and salts.[14]

MethodProcedureProsCons
Protein Precipitation (PPT) Add 2-3 volumes of cold acetonitrile or methanol to 1 volume of plasma, vortex, centrifuge, and inject the supernatant.[15][16]Fast, inexpensive, good for initial screening.Can be less clean; may lead to ion suppression in MS and faster column degradation.
Liquid-Liquid Extraction (LLE) Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to the sample, vortex to partition analytes into the organic layer, separate layers, evaporate the solvent, and reconstitute in mobile phase.[14][17]Provides a much cleaner sample than PPT.More time-consuming, requires solvent optimization.
Solid-Phase Extraction (SPE) Pass the sample through a cartridge containing a sorbent that retains the analyte. Wash away interferences, then elute the analyte with a strong solvent.Delivers the cleanest samples, allows for analyte concentration, enhancing sensitivity.[14]Most expensive and complex method to develop.

For routine analysis, Protein Precipitation is often sufficient, especially when followed by a robust chromatographic separation and MS detection.

Section 2: Troubleshooting Common HPLC Issues

This section is formatted as a direct Q&A guide to solve specific problems you may encounter during your analysis.

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Start [label="Poor Peak Shape Observed", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckAllPeaks [label="Affects all peaks?"]; OnePeakProblem [label="Affects specific peaks\n(likely chemical issue)"]; AllPeaksProblem [label="Affects all peaks\n(likely physical/system issue)"]; TailingFronting [label="Is it Tailing or Fronting?"]; Tailing [label="Peak Tailing", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fronting [label="Peak Fronting", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Split [label="Split / Broad Peaks", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Logic Flow Start -> CheckAllPeaks; CheckAllPeaks -> OnePeakProblem [label="No"]; CheckAllPeaks -> AllPeaksProblem [label="Yes"]; OnePeakProblem -> TailingFronting; TailingFronting -> Tailing [label="Tailing"]; TailingFronting -> Fronting [label="Fronting"]; AllPeaksProblem -> Split; } DOT Caption: Initial workflow for diagnosing HPLC peak shape problems.

Peak Shape Problems

Q4: My this compound peak is tailing. What are the likely causes and how do I fix it?

A4: Peak tailing is one of the most common HPLC problems, often indicating an undesirable secondary interaction between your analyte and the stationary phase.[18][19]

  • Cause 1: Silanol Interactions. The most frequent cause for tailing of compounds with amine or amide groups is interaction with free silanol groups on the silica-based column packing. These acidic silanols can strongly retain basic sites on the analyte, causing the peak to tail.

    • Solution A (Recommended): Ensure your mobile phase is acidic. Using 0.1% formic or acetic acid (pH ~2.7-3.5) will protonate the silanol groups, minimizing their interaction with the analyte.[20]

    • Solution B: Add a competing base, like a very small amount of triethylamine (TEA), to the mobile phase. TEA will interact with the active silanol sites, effectively shielding them from your analyte. However, be aware that TEA is not MS-friendly.[21]

    • Solution C: Use a high-quality, end-capped column specifically designed to shield silanol groups.

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape.

    • Solution: Dilute your sample or reduce the injection volume and reinject. If the peak shape improves, you have confirmed overloading.[21]

  • Cause 3: Column Void or Contamination. A void at the head of the column or a blocked frit can disrupt the sample path, causing tailing or splitting in all peaks.[18][19]

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this doesn't work, the column may be permanently damaged and needs to be replaced. Always use a guard column to protect the analytical column from particulates.[22]

Q5: My peaks are fronting. What does this mean?

A5: Peak fronting is less common than tailing and typically points to one of two issues:

  • Cause 1: High Injection Solvent Strength. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the sample band will travel too quickly at the column inlet, leading to a fronting peak.[21][23]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible and inject the smallest volume feasible.[21]

  • Cause 2: Severe Column Overload. While moderate overload causes tailing, severe concentration overload can manifest as fronting, creating a "shark-fin" shape.

    • Solution: Substantially dilute your sample and reinject.

Retention and Resolution Issues

Q6: My retention times are shifting from one injection to the next. Why?

A6: Unstable retention times point to a lack of equilibrium or a change in the system.

  • Cause 1: Insufficient Column Equilibration. This is the most common cause, especially when running a gradient. The column needs adequate time to return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.[22]

  • Cause 2: Mobile Phase Issues. If the mobile phase composition is changing over time (e.g., due to evaporation of the more volatile organic component or improper mixing), retention times will drift.

    • Solution: Prepare fresh mobile phase daily.[20] Keep solvent bottles capped and use an online degasser. If using a quaternary pump, ensure the mixer is functioning correctly.[22]

  • Cause 3: Fluctuating Temperature. Changes in ambient temperature can affect mobile phase viscosity and retention.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.[22]

Q7: I can't separate this compound from its 4-OH-Nirvanol metabolite. How can I improve resolution?

A7: Improving resolution requires manipulating the three key factors of the resolution equation: selectivity, efficiency, and retention.

  • Solution A (Change Selectivity): This is the most powerful approach.

    • Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol). The different solvent properties can alter interactions and improve separation.[24]

    • Adjust pH: Fine-tuning the pH of the aqueous mobile phase can change the ionization state of your analytes and significantly impact retention and selectivity.[9][10]

    • Change Column: Switch to a different stationary phase. If you are using a C18, try a Phenyl-Hexyl or a Polar-Embedded column. These offer different interaction mechanisms (e.g., pi-pi interactions for the phenyl phase) that can resolve closely eluting compounds.

  • Solution B (Increase Efficiency):

    • Use a Longer Column or Smaller Particles: A longer column or one packed with smaller particles will generate more theoretical plates, leading to narrower peaks and better resolution.

  • Solution C (Increase Retention):

    • Decrease Mobile Phase Strength: Reduce the percentage of organic solvent in your mobile phase. This will increase retention times for both peaks, and if the peak widths don't increase proportionally, resolution will improve.

Section 3: Advanced Topic - Chiral Separation

Q8: The metabolism of this compound is stereoselective. How can I separate the R- and S-enantiomers?

A8: This is an excellent and critical question. Standard reversed-phase columns cannot separate enantiomers because they are achiral and interact identically with both mirror-image forms.[25] To achieve chiral separation, you must introduce a chiral component into your chromatographic system.

  • Method 1: Chiral Stationary Phases (CSPs). This is the most common and effective method.[26][27] CSPs are packed with a chiral selector that forms transient, diastereomeric complexes with the enantiomers, causing them to have different retention times.

    • Column Selection: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are extremely versatile and a great starting point for chiral method development.

    • Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile/methanol). However, many modern CSPs are also compatible with reversed-phase conditions.

  • Method 2: Chiral Mobile Phase Additives (CMPAs). In this technique, a chiral selector is added directly to the mobile phase, and separation is performed on a standard achiral column (like a C18).[28][29] The selector forms diastereomeric complexes with the enantiomers in the mobile phase.

    • Common Additives: Cyclodextrins are a common class of CMPAs.[26]

    • Considerations: This method can be less efficient than using a CSP and may require more method development. The additive can also contaminate the HPLC system.

  • Method 3: Chiral Derivatization (Indirect Method). The enantiomers are reacted with a chiral derivatizing agent to form two distinct diastereomers. These new compounds are no longer mirror images and can be separated on a standard achiral column.[28]

    • Considerations: This approach is labor-intensive, requires a suitable functional group on the analyte for reaction, and carries the risk of racemization during the derivatization process.[28]

For routine analysis, investing in a dedicated Chiral Stationary Phase is the most direct and reliable path to separating the enantiomers of this compound and its metabolites.

Section 4: Experimental Protocols

Protocol 1: Protein Precipitation of Human Plasma Samples
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and blank.

  • Pipette 100 µL of plasma into the corresponding tube.

  • Add 300 µL of ice-cold acetonitrile containing your internal standard.

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject into the LC-MS/MS system.

Protocol 2: General Purpose Starting Gradient for this compound Metabolite Screening

This protocol assumes the use of a C18 column (e.g., 2.1 x 100 mm, 2.7 µm) with MS-compatible mobile phases.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    12.0 95
    14.0 95
    14.1 5

    | 18.0 | 5 |

This gradient starts with a low organic content to retain polar metabolites and ramps up to elute the more hydrophobic parent compound, followed by a wash and re-equilibration step.

References

  • Goldstein, J. A., & Blaisdell, J. (1994). Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. PubMed. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology Bulletin. Available at: [Link]

  • Hicks, J. K., et al. (2018). Kinetic analysis of CYP2C19-mediated S-mephenytoin metabolism in genotype-matched donors. ResearchGate. Available at: [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Shimada, T., et al. (1997). Identification of Human CYP2C19 Residues that Confer S-Mephenytoin 4'-Hydroxylation Activity to CYP2C9. Biochemistry. Available at: [Link]

  • Ou-Yang, D. S., et al. (2001). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. European Journal of Clinical Pharmacology. Available at: [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]

  • Chromatography Mentoring. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography Mentoring. Available at: [Link]

  • Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition. Available at: [Link]

  • ResearchGate. (2015). How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC?. ResearchGate. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Küpfer, A., et al. (1984). Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (this compound) in humans. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development?. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Agilent Technologies. Available at: [Link]

  • Toverud, E. L., et al. (1980). Stereoselective metabolism, pharmacokinetics and biliary elimination of phenylethylhydantoin (this compound) in the dog. Acta Pharmacologica et Toxicologica. Available at: [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Organomation. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

  • Amini, H., et al. (2007). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Journal of the Chinese Chemical Society. Available at: [Link]

  • Wedlund, P. J., et al. (1987). Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Troupin, A. S., et al. (1976). Disposition of mephenytoin and its metabolite, this compound, in epileptic patients. Neurology. Available at: [Link]

  • Dolan, J. W. (2009). Enantiomer Separations. LCGC North America. Available at: [Link]

  • Kašička, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. Available at: [Link]

  • Bedia, C., et al. (2018). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Analytical Chemistry. Available at: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Pérez-Cano, F. J., & Castell, M. (2016). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Molecules. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column. SIELC Technologies. Available at: [Link]

  • Patti, G. J., et al. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Glucuronidation. Wikipedia. Available at: [Link]

  • Flamini, R., et al. (2018). High-Resolution Mass Spectrometry Identification of Secondary Metabolites in Four Red Grape Varieties Potentially Useful as Traceability Markers of Wines. Molecules. Available at: [Link]

  • Lu, H., & Li, C. (2017). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition. Available at: [Link]

  • Kaivosaari, S. (2010). N-Glucuronidation of Drugs and Other Xenobiotics. University of Helsinki. Available at: [Link]

  • Ibrahim, A. E., et al. (2023). Recent advances in chiral selectors immobilization and chiral mobile phase additives in liquid chromatographic enantioseparations: A review. LCGC International. Available at: [Link]

  • Shanu-Wilson, J. (2022). N-glucuronidation: the human element. Hypha Discovery Blogs. Available at: [Link]

  • Dettmer, K., et al. (2007). Mass Spectrometry-Based Metabolomics. Mass Spectrometry Reviews. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Neurotransmitters and Related Drugs. SIELC Technologies. Available at: [Link]

  • Greenblatt, D. J. (2001). Drug glucuronidation in clinical psychopharmacology. Journal of Clinical Psychopharmacology. Available at: [Link]

  • Belas, F. J., et al. (1998). HPLC separation technique for analysis of bufuralol enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

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Technical Support Center: Gas Chromatography of Hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatographic (GC) analysis of hydantoins. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this analytical technique. Hydantoins, with their polar nature and potential for thermal lability, present unique challenges in GC analysis. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your methodology for robust and reproducible results.

Section 1: Poor Peak Shape - "Why Are My Hydantoin Peaks Tailing?"

Peak tailing is perhaps the most frequent obstacle in the GC analysis of polar compounds like hydantoins. It compromises resolution and undermines the accuracy of integration, leading to unreliable quantification.[1][2]

Q1: My chromatogram shows significant tailing for all my hydantoin analytes. What is the primary cause and how do I fix it?

A1: When you observe peak tailing for hydantoin compounds, the root cause is almost always unwanted secondary interactions between your polar analytes and active sites within your GC system.[1][3] Hydantoins contain active hydrogens (e.g., in -NH groups) that can form hydrogen bonds with silanol (-Si-OH) groups present on the surfaces of untreated glass inlet liners, column connection points, or areas of the column where the stationary phase has been damaged.[4][5] This interaction causes a portion of the analyte molecules to be retained longer than the bulk, resulting in an asymmetrical peak shape.[2][6]

A systematic approach is required to diagnose and resolve this issue.

Troubleshooting Protocol for Peak Tailing:

  • Assess the Inlet: The inlet is the first point of contact and a common source of activity.

    • Action: Replace your current inlet liner with a deactivated one. Modern liners undergo proprietary surface treatments to cap most of the active silanol groups. If you are already using a deactivated liner, it may be contaminated with non-volatile matrix components. Replace it with a new, clean, deactivated liner.

    • Causality: A contaminated or non-deactivated liner surface provides a high-energy, active site for polar hydantoins to adsorb, initiating the tailing problem before the sample even reaches the column.

  • Verify Column Integrity:

    • Action: Trim the first 10-20 cm from the front of your GC column. Re-install the column, ensuring a clean, square cut. A poor cut can create turbulent zones that cause peak distortion.[1][3]

    • Causality: The column inlet sees the highest concentration of sample matrix and can become contaminated or damaged over time, stripping away the stationary phase and exposing the active fused silica surface. Trimming removes this active section.

  • Evaluate Derivatization (Crucial Step):

    • Action: Ensure your derivatization protocol is running to completion. Un-derivatized hydantoin molecules are significantly more polar and will tail severely.

    • Causality: Derivatization is a chemical process that masks the active hydrogens on your hydantoin molecule, making it more volatile and less polar.[4][5] Incomplete derivatization results in a mixture of derivatized (good peak shape) and underivatized (tailing peak) analyte, leading to a distorted, tailing peak. Refer to Section 3 for a detailed derivatization guide.

Below is a logical workflow to troubleshoot this common issue.

G start Peak Tailing Observed for Hydantoin Analyte liner Is the inlet liner deactivated and clean? start->liner replace_liner Action: Replace with a new, deactivated liner. liner->replace_liner No/Unsure column_cut Was the column inlet recently trimmed? liner->column_cut Yes replace_liner->column_cut trim_column Action: Trim 10-20 cm from column inlet. Ensure a clean cut. column_cut->trim_column No/Unsure derivatization Is derivatization complete? column_cut->derivatization Yes trim_column->derivatization optimize_deriv Action: Review and optimize derivatization protocol (See Section 3). derivatization->optimize_deriv No/Unsure resolved Problem Resolved derivatization->resolved Yes optimize_deriv->resolved

Figure 1: Troubleshooting workflow for hydantoin peak tailing.

Section 2: Analyte Loss & Thermal Degradation

Inconsistent peak areas or poor sensitivity can be frustrating. For some hydantoin structures, particularly halogenated ones, thermal stability is a significant concern.[7]

Q2: My hydantoin peak area is low and not reproducible between injections. I suspect thermal degradation. How can I confirm and prevent this?

A2: Your suspicion is valid. Thermal degradation in the high-temperature GC inlet is a common cause of analyte loss for thermally sensitive compounds. The goal is to volatilize your analyte rapidly without causing it to break down.

Diagnostic & Corrective Actions:

  • Injector Temperature Optimization: The most critical parameter is the injector temperature. A common mistake is to assume "hotter is better."

    • Experiment: Perform an injector temperature study. Start at a lower temperature (e.g., 200 °C) and increase it in 25 °C increments (e.g., 225 °C, 250 °C, 275 °C). Inject a standard at each temperature and plot the peak area versus temperature.

    • Interpretation: You should see the peak area increase with temperature as volatilization efficiency improves. If you reach a temperature where the peak area plateaus and then begins to decrease, you have found the onset of thermal degradation. The optimal temperature is at the beginning of the plateau.

    • Causality: Excessive heat can break chemical bonds within the hydantoin molecule, converting it into different compounds that either do not elute or elute at different retention times, leading to a loss of signal for the target analyte.[8][9]

  • Examine Peak Shape: Thermal degradation doesn't just cause a loss in area; it can also manifest as peak fronting or the appearance of small, unidentified peaks just before or after the main analyte peak.

  • Enhance Thermal Stability via Derivatization: As with peak tailing, derivatization is your best defense against thermal degradation. By replacing active hydrogens, you create a more stable molecule.[5] A well-derivatized hydantoin can often withstand higher injector temperatures than its parent form, leading to better overall chromatographic performance.

Section 3: Mastering Derivatization for Hydantoins

For successful GC analysis, derivatization of hydantoins is not optional; it is a mandatory step to ensure volatility and thermal stability.[4][5]

Q3: What are the best practices for derivatizing hydantoins, and can you provide a reliable starting protocol?

A3: The most common and effective derivatization strategy for compounds with active hydrogens, like hydantoins, is silylation . This process replaces the active hydrogens with a trimethylsilyl (TMS) group.[10]

Reagent FamilyCommon ReagentsTarget GroupsKey Considerations
Silylating Agents BSTFA, MSTFA, TMCS-NH, -OH, -COOHHighly effective and produce volatile byproducts. MSTFA is often preferred for its volatility.[11] Reactions must be performed in anhydrous (dry) conditions as these reagents readily react with water.[5]
Alkylating Agents Alkyl Halides, Diazomethane-NH, -COOHProduces very stable derivatives (e.g., methyl esters).[10] Reagents can be hazardous (e.g., diazomethane) and reactions may require specific catalysts or conditions.

Step-by-Step Protocol: Silylation of Hydantoins with MSTFA

This protocol provides a robust starting point. Optimization may be required based on your specific hydantoin and sample matrix.

  • Sample Preparation: Evaporate the sample extract containing the hydantoin to complete dryness under a gentle stream of nitrogen. It is critical that no water or protic solvents (like methanol) remain, as they will consume the derivatizing reagent.[5]

  • Reagent Addition: To the dry residue in a sealed autosampler vial, add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to redissolve the sample. Then, add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Reaction: Tightly cap the vial and heat it in a heating block or oven at 70-80 °C for 30 minutes.

  • Cooling & Injection: Allow the vial to cool to room temperature before placing it in the GC autosampler for injection.

  • Verification: To confirm complete derivatization, inject a small portion of a more concentrated, underivatized standard. It should exhibit a significantly different retention time and poor peak shape. If you see a peak at this retention time in your derivatized sample, the reaction is incomplete.

The following diagram illustrates this essential workflow.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis sample Sample in Solution drydown Evaporate to Dryness (Nitrogen Stream) sample->drydown add_solvent Add Anhydrous Solvent (e.g., 50 µL Pyridine) drydown->add_solvent add_reagent Add Silylating Reagent (e.g., 50 µL MSTFA) add_solvent->add_reagent heat Seal Vial & Heat (70°C for 30 min) add_reagent->heat cool Cool to Room Temp heat->cool inject Inject into GC cool->inject

Figure 2: Standard workflow for the silylation of hydantoins for GC analysis.

Section 4: Selecting the Optimal GC Column

The GC column is the heart of your separation. Choosing the correct stationary phase and dimensions is critical for achieving good resolution and peak shape.[12]

Q4: How do I select the right GC column for my hydantoin analysis?

A4: Column selection involves balancing four key parameters: stationary phase, internal diameter (I.D.), film thickness, and length.[13] The guiding principle for stationary phase selection is "like dissolves like," meaning a polar column is generally best for separating polar compounds.[12]

  • Stationary Phase: For derivatized hydantoins (which are now less polar), a mid-polarity phase is an excellent starting point. A common choice is a phase containing 5% phenyl and 95% methylpolysiloxane (e.g., a DB-5ms or equivalent). This provides good selectivity for a wide range of analytes and is robust. For underivatized or more complex separations, a more polar "WAX" (polyethylene glycol) phase might be considered, but be aware that TMS derivatives are not compatible with WAX columns.[10]

  • Column Dimensions: The column's dimensions affect efficiency, speed, and sample capacity.

ParameterEffect on ChromatographyRecommendation for Hydantoins
Internal Diameter (I.D.) Smaller I.D. increases efficiency (sharper peaks) but lowers sample capacity.[12]0.25 mm: The most common I.D., offering a good balance of efficiency and capacity for most applications.[12]
Length Longer columns provide more theoretical plates and better resolution but result in longer analysis times.[14]30 m: A standard length that provides excellent resolving power for most complex samples.
Film Thickness Thicker films increase retention, useful for very volatile compounds, and increase capacity. Thinner films are better for high-boiling compounds.[12][14]0.25 µm: A standard thickness suitable for the analysis of derivatized hydantoins.

Section 5: Frequently Asked Questions (FAQs)

Q5: I see "ghost peaks" in my blank runs after injecting a concentrated standard. What are they?

A5: Ghost peaks are typically caused by carryover from a previous, more concentrated injection. This can happen if analyte adsorbs in the inlet liner or at the head of the column and is slowly released in subsequent runs. Ensure your wash solvent is effective and consider running a solvent blank with a higher injector temperature after a high-concentration sample to "bake out" the inlet.

Q6: How can I improve the resolution between my hydantoin peak and a closely eluting matrix component?

A6: To improve resolution, you can either increase the column's efficiency or change the selectivity.

  • Increase Efficiency: Lower the rate of your oven temperature program. A slower ramp gives the column more time to separate the compounds.

  • Change Selectivity: Switch to a column with a different stationary phase. If you are using a 5% phenyl column, trying a mid-polarity column with a higher phenyl content (e.g., 35% or 50% phenyl) will alter the elution order and may resolve the co-eluting peaks.[13]

Q7: My baseline is rising significantly during the temperature program. Is this column bleed, and how can I minimize it?

A7: A rising baseline with increasing temperature is characteristic of column bleed, where fragments of the stationary phase elute from the column.[15] While all columns exhibit some bleed, it can be minimized by:

  • Using a Low-Bleed Column: For mass spectrometry (MS) detection, always use columns specifically designated as "low-bleed" or "MS-grade."[16]

  • Proper Conditioning: Condition a new column according to the manufacturer's instructions before connecting it to the detector. This removes residual manufacturing impurities.

  • Respecting Temperature Limits: Never exceed the column's maximum operating temperature.

  • Ensuring High-Purity Carrier Gas: Oxygen is a major cause of stationary phase degradation.[17] Use high-purity carrier gas (e.g., Helium 99.999%) and install oxygen and moisture traps on your gas line.[16]

References

  • Phenomenex. (2025). Guide to Choosing a GC Column. [Link]

  • CHROMacademy. (2013, December 1). Optimizing GC–MS Methods. LCGC International. [Link]

  • Asaolu, S. S. (2017). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Unknown. (n.d.). GC Derivatization. [Link]

  • Unknown. (n.d.). Derivatization in GC. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. [Link]

  • PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. [Link]

  • Wang, Y., et al. (2025). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. ResearchGate. [Link]

  • Watson, T. (2020, March 10). GC Diagnostic Skills I | Peak Tailing. LCGC International. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • AELAB. (2025). 10 Common Mistakes in Gas Chromatography. [Link]

  • Chemistry For Everyone. (2025, March 13). What Causes Tailing In Gas Chromatography? [Video]. YouTube. [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. [Link]

  • Sadain, S. et al. (2013). Thermal degradation of anthocyanins and its impact on color and in vitro antioxidant capacity. PubMed. [Link]

  • Oliveira, J. et al. (n.d.). On the thermal degradation of anthocyanidins: cyanidin. RSC Publishing. [Link]

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Nirvanol in Maximal Electroshock Seizure (MES) Models: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Nirvanol in maximal electroshock seizure (MES) models. This guide is designed to provide in-depth, field-proven insights into the nuances of this experimental paradigm. As drug development professionals, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. This resource is structured to address common—and uncommon—challenges, ensuring your experiments are robust, reproducible, and yield high-quality, interpretable data.

The MES test is a cornerstone in the preclinical evaluation of anticonvulsant compounds, particularly those effective against generalized tonic-clonic seizures.[1][2][3] this compound (also known as phenylethylhydantoin), an active metabolite of mephenytoin, has demonstrated anticonvulsant properties in this model.[4] This guide will equip you with the expertise to navigate the complexities of your MES experiments with this compound.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when starting with this compound in an MES model.

Q1: What is the primary endpoint in the MES test and how is it interpreted?

A1: The definitive endpoint is the abolition of the tonic hindlimb extension (THLE) phase of the seizure.[2][5] After the electrical stimulus, a typical maximal seizure consists of a sequence of flexion, full tonic extension of the hindlimbs, and finally, clonus.[5] A compound is considered to have provided protection if the animal does not exhibit the tonic hindlimb extension.[3] The duration of the THLE can also be measured as a quantitative indicator of anticonvulsant effect.[3]

Q2: How do I prepare this compound for intraperitoneal (i.p.) injection? It has poor water solubility.

A2: This is a frequent challenge with hydrophobic compounds. The recommended procedure is to first create a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[6] From this stock, you can make your final working solution by diluting it with a sterile physiological carrier like saline (0.9% NaCl).

  • Causality: Dissolving the compound directly in a mixed solvent system can be less effective. By creating a true solution in pure DMSO first, you ensure the molecule is fully solvated before introducing the aqueous component, which helps prevent immediate precipitation.[6][7]

  • Best Practice: When diluting the DMSO stock with saline, add the saline to the DMSO solution gradually while vortexing. Be aware that adding the aqueous phase can still cause the drug to precipitate if its solubility limit is exceeded. This is known as in vivo precipitation.[8][9] If you observe precipitation, you may need to consider alternative formulation strategies such as using co-solvents or reducing the final drug concentration.[7][10] For in vivo studies, it is advisable to keep the final concentration of DMSO below 10% to avoid solvent-induced toxicity.[11]

Q3: What are the standard stimulus parameters for the MES test in mice?

A3: While parameters should be validated in your specific laboratory setting, standard parameters for mice are:

  • Current: 50 mA

  • Frequency: 60 Hz (sine wave)

  • Duration: 0.2 seconds (200 milliseconds)

  • Electrodes: Typically corneal electrodes[3][12]

For rats, the current is typically higher, around 150 mA.[1][2] It is crucial to maintain consistency in these parameters across all experimental groups.

Q4: How soon after this compound administration should I perform the MES test?

A4: The MES test should be conducted at the time of peak effect (TPE) of the drug to accurately quantify its anticonvulsant potency.[1] The TPE is the time at which the drug reaches its maximum concentration in the brain and exerts its maximal effect. Administering the test too early or too late can lead to an underestimation of the compound's efficacy, especially for drugs with short half-lives.[1]

Since the specific pharmacokinetic profile of this compound may not be readily available for your exact experimental conditions (e.g., mouse strain, vehicle), it is best practice to determine this empirically in a pilot study. A typical pilot study would involve administering this compound to several groups of animals and testing them in the MES model at different time points (e.g., 15, 30, 60, 120 minutes) to identify the time of maximum protection.

Troubleshooting Guide: From Inconsistent Results to Robust Data

Unexplained variability is the bane of in vivo pharmacology. This section is designed as a logical workflow to diagnose and resolve common issues encountered in MES experiments.

Diagram: Troubleshooting Workflow for Inconsistent MES Results

TroubleshootingWorkflow Troubleshooting Workflow for Inconsistent MES Results cluster_protocol Protocol & Drug-Related Issues cluster_animal Animal-Related Factors cluster_equipment Equipment & Procedural Factors InconsistentResults High variability in tonic hindlimb extension (THLE) between animals CheckDrug Is the this compound solution clear and freshly prepared? InconsistentResults->CheckDrug CheckDose Is the dose calculation and administration volume correct? CheckDrug->CheckDose Yes CheckTime Is the time between injection and MES test consistent and at TPE? CheckDose->CheckTime Yes CheckStrain Are all animals of the same strain, sex, and age? CheckTime->CheckStrain Yes CheckHealth Are animals healthy and properly acclimated? CheckStrain->CheckHealth Yes CheckStimulator Is the electroshock device calibrated and delivering the correct current? CheckHealth->CheckStimulator Yes CheckElectrodes Is electrode placement consistent? Is conductivity ensured (saline)? CheckStimulator->CheckElectrodes Yes CheckHandling Is animal handling gentle and consistent to minimize stress? CheckElectrodes->CheckHandling Yes Solution Problem Identified & Corrected CheckHandling->Solution Yes

Caption: A logical workflow for diagnosing sources of variability in MES experiments.

Problem 1: High variability in seizure response within the same treatment group.

This is a classic sign that an uncontrolled variable is influencing your results.

  • Possible Cause 1: Animal Strain and Genetics. Different mouse strains have markedly different seizure thresholds.[13][14] Outbred stocks like CD-1 mice have greater genetic diversity compared to inbred strains like C57BL/6J, which can contribute to more variable responses.[15][16]

    • Solution & Causality: Use a consistent inbred strain for your studies to minimize genetic variability. If you must use an outbred stock, increase your group sizes to improve statistical power. Be aware of the known differences in seizure susceptibility. For example, C57BL/6J mice have a high seizure threshold, while DBA/2J mice have a very low one.[13] This inherent difference in neuroexcitability will significantly impact the dose of this compound required to show an effect.

  • Possible Cause 2: Inconsistent Drug Administration or Formulation. Precipitation of this compound in the dosing solution or inconsistent i.p. injection technique can lead to variable drug absorption.

    • Solution & Causality: Always prepare your this compound solution fresh each day. Visually inspect it for any signs of precipitation before drawing it into the syringe. Ensure that your i.p. injections are administered consistently to the same quadrant of the abdomen to standardize absorption. A pilot pharmacokinetic study to measure plasma or brain levels of this compound after administration can be invaluable for confirming consistent delivery.[17]

  • Possible Cause 3: Fluctuations in Animal Age and Weight. Seizure thresholds can change with the developmental stage of the animal.[18] Younger mice, for instance, can be more susceptible to electroshock but may also show different seizure manifestations.[18]

    • Solution & Causality: Use a narrow age and weight range for all animals in your study. This minimizes developmental differences in neurophysiology that can affect seizure susceptibility.

Problem 2: Vehicle control group does not consistently exhibit 100% tonic hindlimb extension.

If your control animals are not reliably showing the expected seizure phenotype, you cannot confidently assess the efficacy of your test compound.

  • Possible Cause 1: Sub-threshold Electrical Stimulus. The stimulus parameters may not be "maximal" for the specific strain and age of the mice you are using.

    • Solution & Causality: Calibrate your stimulus parameters. The goal of the MES test is to use a supramaximal stimulus (approximately 5-10 times the individual seizure threshold) to ensure that all control animals will seize.[1] If you are seeing failures in your control group, you may need to slightly increase the current (e.g., from 50 mA to 55 mA) or the duration. However, any changes must be applied consistently across all subsequent experiments. It is crucial to perform this calibration as part of your lab's standard operating procedure for the MES model.

  • Possible Cause 2: Poor Electrode Contact/Conductivity. Insufficient electrical contact will result in a lower effective current being delivered to the brain.

    • Solution & Causality: Ensure proper electrode placement and conductivity. For corneal electrodes, a drop of 0.9% saline should be applied to the corneas just before placing the electrodes to ensure good electrical contact.[3] For ear clip electrodes, they should be soaked in saline and placed at the base of the pinna.[18] Check that the electrodes are clean and free of any residue.

Problem 3: Unexpected animal mortality.

While the MES procedure itself has low mortality when performed correctly, fatalities can occur and are a critical animal welfare and experimental issue.

  • Possible Cause 1: Excessive Electrical Current or Duration. While the stimulus needs to be supramaximal, an excessively high current can be lethal.

    • Solution & Causality: Adhere to established and validated parameters. The standard 0.2-second duration is designed to be sufficient to induce a seizure without causing unnecessary harm.[1] Increasing the duration is more likely to cause adverse effects than increasing the current intensity.[1]

  • Possible Cause 2: Alternative Electrode Placement. The site of stimulation can influence the outcome.

    • Solution & Causality: Consider using frontal electrodes as an alternative to corneal electrodes. Some studies suggest that frontal stimulation has a lower convulsive threshold and may be a more humane method.[19] However, it's important to note that this may alter the seizure phenotype and the effectiveness of certain drugs, so this change would require re-validation of your model.

Data Presentation and Protocols

Table 1: Maximal Electroshock Seizure Threshold (MEST) in Common Inbred Mouse Strains

This table provides a comparative overview of seizure susceptibility, which is critical for selecting an appropriate strain and interpreting your results. A higher MEST indicates greater resistance to seizures.

Mouse StrainRelative MEST Rank (Highest to Lowest)Implication for this compound Studies
C57BL/6J 1 (Highest Threshold)May require higher doses of this compound to observe an anticonvulsant effect. Good for detecting potent compounds.[13]
CBA/J 2High seizure threshold.[13]
C3H/HeJ 2High seizure threshold.[13]
A/J 3Intermediate seizure threshold.[13]
Balb/cJ 4Intermediate to low seizure threshold.[13]
129/SvIMJ 4Intermediate to low seizure threshold.[13]
129/SvJ 4Intermediate to low seizure threshold.[13]
AKR/J 5Low seizure threshold.[13]
DBA/2J 6 (Lowest Threshold)Highly sensitive to seizure induction. May be useful for detecting compounds with weaker anticonvulsant activity.[13]

Data synthesized from Ferraro et al., 2002.[13]

Experimental Protocol: Standard MES Test in Mice

This protocol provides a step-by-step methodology for conducting the MES test.

  • Animal Acclimation: House mice in the experimental room for at least 1-2 hours before the experiment to minimize stress.

  • This compound Preparation: Prepare the this compound dosing solution as described in the FAQ section. Ensure it is homogenous and at room temperature.

  • Drug Administration: Administer this compound or the vehicle control via intraperitoneal (i.p.) injection. Record the time of injection for each animal.

  • Waiting Period: Place the animal in a holding cage for the predetermined time to allow the drug to reach its peak effect (TPE). This time should be based on your pilot data.

  • Anesthesia and Electrode Preparation: Just prior to the MES test, apply one drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to each cornea.[3] This is a crucial step for animal welfare.

  • Stimulation:

    • Apply one drop of 0.9% saline to each cornea to ensure good electrical conductivity.[3]

    • Gently restrain the mouse and place the corneal electrodes.

    • Deliver the electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s).

    • Immediately release the animal into an observation chamber.

  • Observation and Scoring: Observe the animal for the presence or absence of tonic hindlimb extension. The seizure will progress through flexion, extension, and clonus phases. The key endpoint is the complete extension of the hindlimbs.

  • Data Recording: Record a binary outcome for each animal: "protected" (no THLE) or "not protected" (THLE observed).

  • Post-Procedure Care: Monitor the animal until it has fully recovered and returned to normal behavior.

Diagram: MES Experimental Workflow

MES_Workflow Standard MES Experimental Workflow start Start: Acclimated Animal drug_admin 1. Administer this compound or Vehicle (i.p.) start->drug_admin wait 2. Wait for Time to Peak Effect (TPE) drug_admin->wait anesthetize 3. Apply Topical Anesthetic to Corneas wait->anesthetize saline 4. Apply Saline to Corneas for Conductivity anesthetize->saline stimulate 5. Deliver Maximal Electroshock Stimulus saline->stimulate observe 6. Observe for Tonic Hindlimb Extension (THLE) stimulate->observe decision THLE Observed? observe->decision protected Record: 'Protected' decision->protected No not_protected Record: 'Not Protected' decision->not_protected Yes end End: Monitor Animal Recovery protected->end not_protected->end

Caption: A step-by-step workflow for the maximal electroshock seizure experiment.

References

  • Ferraro, T. N., Golden, G. T., Smith, G. G., DeMuth, D., Buono, R. J., & Berrettini, W. H. (2002). Mouse strain variation in maximal electroshock seizure threshold. Brain research, 936(1-2), 82–86. [Link]

  • Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity.
  • He, L., Tian, X., Li, H., Wang, L., & Chen, X. (2018). Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice. IBRO Reports, 5, 23-28. [Link]

  • Sharma, D., Singh, M., Singh, P., & Deshmukh, R. (2024). Effects of electrode placement on symptoms, memory, and sustainment of results after electroconvulsive therapy- A comparative study. Indian Journal of Psychological Medicine. [Link]

  • Frankel, W. N., Taylor, L., Beyer, B., Johnson, B., & O'Brien, T. P. (2001). Electroconvulsive thresholds of inbred mouse strains. Genomics, 74(3), 306–312. [Link]

  • Saldanha, K., Urdaneta, M. E., & Otto, K. J. (2021). The Role of Electrode-Site Placement in the Long-Term Stability of Intracortical Microstimulation. Frontiers in Neuroscience, 15, 718870. [Link]

  • Opitz, V., Zöllner, J. P., & Paulus, W. (2018). On the importance of precise electrode placement for targeted transcranial electric stimulation. NeuroImage, 181, 560–567. [Link]

  • Semantic Scholar. (n.d.). Table 2 from Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice. Retrieved from [Link]

  • Sharma, D., Singh, M., Singh, P., & Deshmukh, R. (2024). Effects of electrode placement on symptoms, memory, and sustainment of results after electroconvulsive therapy- A comparative study. Indian Journal of Psychological Medicine. [Link]

  • ResearchGate. (n.d.). Maximal electroshock seizure threshold (MEST) in control mice and... [Image]. Retrieved from [Link]

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  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.24. [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. [Link]

  • Lüttjohann, A., & van Luijtelaar, G. (2015). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science, 2(3), 162-171. [Link]

  • Löscher, W., & Schmidt, D. (1998). Frontal versus transcorneal stimulation to induce maximal electroshock seizures or kindling in mice and rats. Epilepsy research, 31(1), 65–71. [Link]

  • Thakral, N. K., & Thakral, S. (2021). Prediction of in vivo supersaturation and precipitation of poorly water-soluble drugs: Achievements and aspirations. International journal of pharmaceutics, 600, 120505. [Link]

  • Clarysse, M., Brouwers, J., & Augustijns, P. (2021). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. Molecular Pharmaceutics, 18(10), 3847-3857. [Link]

  • Dr. G Bhanu Prakash. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). In vitro methods to assess drug precipitation. Retrieved from [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

  • Simulations Plus. (2022, August 25). In vivo Dissolution and Precipitation [Video]. YouTube. [Link]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved from [Link]

  • Lee, J., & Lee, S. (2023). Agent-Based Decentralized Manufacturing Execution System via Employment Network Collaboration. Applied Sciences, 13(18), 10214. [Link]

  • ResearchGate. (n.d.). A comparison of the pharmacology of maximal electroshock seizures (MES) and different types of amygdala-kindled seizures in age-matched female Wistar rats. [Image]. Retrieved from [Link]

  • Wyska, E., & Szafarz, M. (2021). How Antidepressant Drugs Affect the Antielectroshock Action of Antiseizure Drugs in Mice: A Critical Review. Pharmaceuticals, 14(3), 223. [Link]

  • Al-Abdulla, H., & El-Elimat, T. (2020). Pharmacokinetics of Panaxynol in Mice. Journal of Cancer Science and Clinical Therapy, 4(2), 133-143. [Link]

  • ScienCell Research Laboratories. (2015, December 27). CD-1 Mice Versus C57BL/6 Mice. [Link]

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  • Dou, F., Wang, S., & Li, C. (2019). Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats. Frontiers in Pharmacology, 10, 53. [Link]

  • ResearchGate. (2016, December 25). The solubility of my drug in DMSO is 20mg /ml ; Should i dissolve directly in DMSO or complete the 1ml with saline?. [Link]

  • ResearchGate. (2014, April 3). What should I do when a compound goes into DMSO, but precipitates when adding saline?. [Link]

  • Gonzalez, D., & Addo-Atuah, J. (2023). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Pharmaceutics, 15(8), 2095. [Link]

  • Zhang, Y., & Li, H. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(24), e1332. [Link]

  • Yáñez, A., & Murciano, C. (2019). Discordant susceptibility of inbred C57BL/6 versus outbred CD1 mice to experimental fungal sepsis. Cellular Microbiology, 21(4), e12995. [Link]

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Sources

Technical Support Center: Minimizing Matrix Effects in Nirvanol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nirvanol LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects. Here, you will find in-depth troubleshooting guidance and frequently asked questions to ensure the accuracy, reproducibility, and sensitivity of your analytical methods.

Understanding the Challenge: The Nature of Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, lipids, and endogenous metabolites.[1] These components can interfere with the ionization of the target analyte, this compound, leading to a phenomenon known as the matrix effect. This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reliability of quantitative results.[2][3]

The most common cause of matrix effects, particularly in biological samples like plasma or serum, is the presence of phospholipids.[4][5] These molecules can co-elute with the analyte and compete for ionization in the MS source, leading to significant ion suppression.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound LC-MS/MS analysis.

Problem 1: I'm observing significant ion suppression and poor sensitivity for this compound.

Possible Cause: High concentrations of co-eluting matrix components, most likely phospholipids, are interfering with the ionization of this compound in the mass spectrometer's ion source.[5][6]

Solutions:

  • Optimize Sample Preparation: This is the most effective strategy to combat matrix effects.[1][4] The goal is to selectively remove interfering components while efficiently recovering this compound.

    • Protein Precipitation (PPT): While quick and simple, PPT is often insufficient as it does not effectively remove phospholipids, a primary source of ion suppression.[5] It is generally considered the "dirtiest" sample preparation method in terms of matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent, leaving many polar matrix components behind in the aqueous phase.[1][4] Supported liquid extraction (SLE) is a modern variation that offers ease of use and automation potential.[7]

    • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for removing matrix interferences.[1][4][8] By choosing the appropriate sorbent and elution solvents, you can achieve significant cleanup. Polymeric mixed-mode cation exchange SPE has been shown to be particularly effective at removing phospholipids.[4]

  • Chromatographic Separation: Adjusting your HPLC or UHPLC conditions can help separate this compound from interfering matrix components.[9][10]

    • Gradient Modification: Employ a slower, more gradual gradient to improve the resolution between this compound and co-eluting interferences.[2]

    • Column Chemistry: Consider using a different column chemistry. If you are using a standard C18 column, phospholipids may be co-eluting. A column with a different selectivity might provide the necessary separation.

  • Specialized Phospholipid Removal: Several commercially available products are designed specifically to deplete phospholipids from biological samples.[11][12][13] These often use techniques like HybridSPE, which combines protein precipitation with phospholipid removal.[14]

Problem 2: My results are not reproducible, especially between different sample lots.

Possible Cause: Inconsistent matrix effects across different samples or batches are leading to variable ion suppression or enhancement. The composition of biological matrices can vary significantly between individuals or even within the same individual over time.[15]

Solutions:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[16] A SIL-IS for this compound (e.g., this compound-d5) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[17] By using the ratio of the analyte signal to the SIL-IS signal for quantification, you can correct for these variations.[16]

    • Caution: It is crucial to ensure that the SIL-IS is pure and does not contain any unlabeled analyte, which would lead to artificially high results. Also, chromatographic separation between the analyte and its SIL-IS due to the deuterium isotope effect can sometimes occur, leading to differential matrix effects.[18]

  • Use Matrix-Matched Calibrants: Preparing your calibration standards in the same biological matrix as your samples can help to account for matrix effects.[1][19][20] For example, if you are analyzing human plasma, your calibrants should be prepared in pooled human plasma.

    • Limitation: This approach assumes that the matrix effect in the pooled plasma is representative of all individual samples, which may not always be the case.[21]

Problem 3: I suspect matrix effects, but I'm not sure how to confirm or quantify them.

Possible Cause: You are observing variability in your data but need a systematic way to determine if matrix effects are the root cause.

Solutions:

  • Post-Column Infusion: This is a qualitative method to identify regions of ion suppression in your chromatogram.[2][9][22]

    • A solution of this compound is continuously infused into the mass spectrometer post-column.

    • A blank, extracted matrix sample is injected onto the LC system.

    • Any dip in the constant baseline signal for this compound indicates a region where co-eluting matrix components are causing ion suppression.

  • Quantitative Assessment (Matrix Factor Calculation): This method provides a quantitative measure of the matrix effect.

    • Set A: Determine the peak area of this compound in a neat solution (e.g., mobile phase).

    • Set B: Spike a blank, extracted matrix sample with the same concentration of this compound as in Set A and determine the peak area.

    • Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of matrix effects in ESI-MS?

A1: The mechanisms are complex but are thought to involve several processes in the electrospray ionization (ESI) source.[9] Co-eluting matrix components can compete with the analyte for access to the droplet surface for ionization, alter the surface tension and viscosity of the droplets affecting solvent evaporation and fission, and neutralize the charged analyte ions in the gas phase.[6]

Q2: Can I just dilute my sample to minimize matrix effects?

A2: Diluting the sample can reduce the concentration of interfering matrix components and is a simple approach.[9][23] However, this also dilutes your analyte, this compound, which may compromise the sensitivity of the assay, especially for low-concentration samples.[23] This strategy is only feasible if your method has a very high sensitivity.[9]

Q3: Is one ionization technique (ESI vs. APCI) less susceptible to matrix effects?

A3: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less prone to matrix effects than ESI.[2][3] This is because the ionization mechanism in APCI is gas-phase, which is less affected by the properties of the liquid droplets. However, ESI is often more suitable for a broader range of compounds. If your method development allows, testing both sources can be beneficial.

Q4: How do I choose the best sample preparation technique?

A4: The choice depends on the required cleanliness of the extract, the desired sensitivity, and throughput needs. The table below provides a comparison of common techniques.

Technique Pros Cons Matrix Effect Reduction
Protein Precipitation (PPT) Fast, simple, inexpensive"Dirty" extract, high levels of phospholipidsPoor
Liquid-Liquid Extraction (LLE) Cleaner than PPT, good recovery for non-polar analytesCan be labor-intensive, requires solvent optimizationModerate to Good[4]
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts[4][8]Requires method development, can be more expensiveExcellent
Phospholipid Removal Plates Fast, effective at removing phospholipids[12][13]More expensive than PPTVery Good

Q5: My SIL-IS and this compound are showing slightly different retention times. Is this a problem?

A5: Yes, this can be a significant problem. This phenomenon, known as the deuterium isotope effect, can cause the SIL-IS and the analyte to not co-elute perfectly. If they elute at different times, they may experience different degrees of ion suppression from the matrix, which negates the compensatory effect of the internal standard.[18] It is crucial to ensure co-elution through careful chromatographic optimization.

Experimental Protocols & Visualizations

Protocol: Evaluating Sample Preparation Techniques

This protocol outlines a workflow to compare the effectiveness of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) in minimizing matrix effects for this compound analysis.

1. Sample Spiking:

  • Prepare a stock solution of this compound.

  • Spike a pool of blank human plasma to a final concentration of 50 ng/mL.

2. Sample Preparation:

  • PPT: To 100 µL of spiked plasma, add 300 µL of acetonitrile. Vortex for 1 minute, then centrifuge at high speed for 10 minutes.[16] Transfer the supernatant for analysis.

  • LLE: To 100 µL of spiked plasma, add 500 µL of methyl tert-butyl ether. Vortex for 2 minutes, then centrifuge. Transfer the organic layer and evaporate to dryness. Reconstitute in mobile phase.

  • SPE:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[16]

    • Load the 100 µL of spiked plasma.

    • Wash with 1 mL of 5% methanol in water.[16]

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate and reconstitute in mobile phase.

3. Matrix Effect Calculation:

  • Analyze the extracts by LC-MS/MS.

  • Prepare a neat standard of this compound at the equivalent final concentration in mobile phase.

  • Calculate the matrix effect for each technique as described in the Troubleshooting Guide.

4. Data Comparison:

Preparation Method Recovery (%) Matrix Effect (%) Overall Process Efficiency (%)
Protein Precipitation~95%30-50% (Suppression)28-48%
Liquid-Liquid Extraction75-85%70-90% (Suppression)52-76%
Solid-Phase Extraction>90%95-105% (Minimal Effect)>85%

Note: The values in the table are representative and will vary based on specific experimental conditions.

Diagrams

G cluster_0 Sample Preparation Workflow Plasma Plasma Sample with this compound & Matrix PPT Protein Precipitation (Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (MTBE) Plasma->LLE SPE Solid-Phase Extraction (Mixed-Mode) Plasma->SPE Analysis LC-MS/MS Analysis PPT->Analysis High Matrix LLE->Analysis Medium Matrix SPE->Analysis Low Matrix

Caption: Comparison of sample preparation workflows.

G cluster_1 Matrix Effect Compensation Analyte This compound IonSource Ion Source Analyte->IonSource SIL_IS This compound-d5 (SIL-IS) SIL_IS->IonSource Matrix Matrix Interference Matrix->IonSource Detector MS Detector IonSource->Detector Ratio Calculate Ratio (Analyte/IS) Detector->Ratio Result Accurate Result Ratio->Result

Caption: Role of a SIL-IS in compensating for matrix effects.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Providion. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. [Link]

  • Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. (2009). PubMed. [Link]

  • Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds. (2012). PubMed. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]

  • Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). NIH. [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. (n.d.). PubMed. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). LCGC International. [Link]

  • Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. (n.d.). PMC - NIH. [Link]

  • (PDF) Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. (2009). ResearchGate. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. (2014). LCGC International. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. [Link]

  • Control of Matrix Effects in Bioanalytical MS–MS Using On-line Multidimensional Solid-Phase Extraction. (n.d.). LCGC International. [Link]

  • Matrix effects: Causes and solutions. (n.d.). ResearchGate. [Link]

  • Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary?. (2011). PubMed. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Separation Science. [Link]

  • Sample Prep Tech Tip: Phospholipid Removal. (n.d.). Phenomenex. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (n.d.). LCGC International. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC - NIH. [Link]

  • Troubleshooting ion suppression in LC–MS analysis. (2025). YouTube. [Link]

  • Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection. (n.d.). Restek. [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (n.d.). ScienceDirect. [Link]

  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. (2011). Walsh Medical Media. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (2018). Chromatography Today. [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (2022). KoreaMed Synapse. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis?. (n.d.). Providion Group. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC International. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC - NIH. [Link]

  • Full article: Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. (n.d.). Taylor & Francis Online. [Link]

  • Journal of Chromatography & Separation Techniques Open Access. (2021). Longdom Publishing. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). University of Greater Manchester. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). NIH. [Link]

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refining purification methods for 5-ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purifying 5-ethyl-5-phenylhydantoin

Welcome to the technical support center for the purification of 5-ethyl-5-phenylhydantoin (also known as Nirvanol). As a Senior Application Scientist, my goal is to provide you with practical, field-tested guidance to overcome common challenges in obtaining this compound at high purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to address the specific issues you may encounter during your research.

Section 1: Foundational Knowledge & Initial Purification

The purity of your final compound is contingent on the success of the initial work-up and primary purification steps. The synthesis of 5-ethyl-5-phenylhydantoin, often involving a Bucherer-Bergs reaction or similar methods, can leave behind unreacted starting materials and various side-products.[1][2] A robust initial purification is therefore critical.

FAQ 1.1: My initial crude product is a sticky solid after synthesis. What's the best first step?

This is a common issue, often caused by residual solvents or low-melting impurities.

Answer: The first step should always be a simple wash or trituration. Before attempting a full-scale recrystallization or chromatography, triturating the crude solid with a non-polar solvent in which 5-ethyl-5-phenylhydantoin is poorly soluble can effectively remove many organic impurities.

Recommended Protocol: Cold Solvent Wash

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small volume of cold diethyl ether or hexanes.

  • Stir the slurry vigorously for 15-20 minutes. The product should remain a solid while impurities dissolve.

  • Filter the solid using a Büchner funnel and wash with a small amount of additional cold solvent.

  • Dry the resulting solid under vacuum. This material is now ready for more rigorous purification.

Workflow for Initial Purification Decision

This diagram outlines the initial decision-making process upon completion of the synthesis.

G start Crude Reaction Mixture quench Aqueous Work-up & Extraction start->quench evap Evaporate Organic Solvent quench->evap crude Crude Solid Obtained evap->crude wash Cold Solvent Wash (e.g., Diethyl Ether) crude->wash dry Dry Under Vacuum wash->dry assess Assess Purity (TLC, mp) dry->assess end Proceed to Advanced Purification assess->end

Caption: Initial work-up and purification workflow.

Section 2: Recrystallization Troubleshooting

Recrystallization is the most common and cost-effective method for purifying solid compounds like 5-ethyl-5-phenylhydantoin. However, choosing the right solvent and technique is paramount. The reported melting point for the racemic mixture is in the range of 195-202°C.[1][3] A sharp melting point within this range is a good indicator of purity.

FAQ 2.1: What is the recommended solvent for recrystallizing 5-ethyl-5-phenylhydantoin?

Answer: Ethanol is a frequently cited and effective solvent for recrystallizing hydantoins.[4][5] The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Selection Table

SolventBoiling Point (°C)Polarity IndexComments
Ethanol784.3Recommended starting solvent. Good solubility at reflux, poor at room temp.
Methanol655.1Higher solubility than ethanol; may result in lower recovery.
Isopropanol823.9Similar to ethanol, can be a good alternative.
Water10010.2Low solubility.[3] Can be used as an anti-solvent with an alcohol.
Ethyl Acetate774.4Moderate polarity; can be effective for removing less polar impurities.
Acetone565.1Good solvent, but its low boiling point can lead to rapid crashing.[3]
FAQ 2.2: My compound "oiled out" during cooling instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the solute's melting point (or the melting point of a solute-solvent eutectic). This is a sign that the solution is cooling too quickly or is too concentrated.

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount of additional solvent to ensure everything redissolves.

  • Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to slow the cooling rate. Do not place it directly in an ice bath.

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can induce nucleation.

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Use a Co-solvent System: If the problem persists, consider a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (like hot ethanol) and slowly add a "poor" solvent (like water) until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.

Troubleshooting Flowchart: Failed Recrystallization

G start Dissolved Compound in Hot Solvent cool Cooling Solution start->cool check Did Crystals Form? cool->check oil Compound Oiled Out check->oil No success Collect Crystals check->success Yes reheat Re-heat & Add More Solvent oil->reheat slowcool Cool Slowly & Attempt Seeding/Scratching reheat->slowcool slowcool->check

Caption: Decision process for troubleshooting "oiling out".

Section 3: Chromatographic Purification

When recrystallization fails to provide the desired purity, or if you need to separate very similar impurities, column chromatography is the next logical step. For analytical purposes, HPLC and GC are standard methods for assessing the purity of 5-ethyl-5-phenylhydantoin.[6][7]

FAQ 3.1: What are the recommended starting conditions for flash column chromatography?

Answer: For a moderately polar compound like 5-ethyl-5-phenylhydantoin, normal-phase flash chromatography on silica gel is a good starting point.

Protocol: Flash Chromatography

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Mobile Phase (Eluent): Start with a solvent system of low polarity and gradually increase it. A common choice is a mixture of hexanes and ethyl acetate.

    • TLC Analysis: First, determine an appropriate solvent ratio using Thin Layer Chromatography (TLC). Spot your crude material on a silica TLC plate and develop it in various hexanes:ethyl acetate ratios (e.g., 9:1, 4:1, 2:1). The ideal system will give your desired compound an Rf value of ~0.3.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. This prevents band broadening.

  • Elution: Run the column, starting with the eluent determined by TLC. You can run it isocratically (same solvent mixture throughout) or as a gradient (gradually increasing the proportion of the more polar solvent, e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and evaporate the solvent.

FAQ 3.2: How can I separate the R and S enantiomers of 5-ethyl-5-phenylhydantoin?

Answer: The separation of hydantoin enantiomers requires chiral chromatography. Published methods have demonstrated successful separation using a chiral stationary phase.

Expert Insight: Separation of the enantiomers of mephenytoin (N-methylated 5-ethyl-5-phenylhydantoin) and its metabolite this compound (5-ethyl-5-phenylhydantoin) has been achieved using a chiral alpha(1)-acid glycoprotein (AGP) column.[6][8][9] This indicates that a similar approach would be highly effective for racemic 5-ethyl-5-phenylhydantoin.

Recommended HPLC Conditions (Analytical Scale):

  • Column: Chiral AGP column.

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or isopropanol). The exact conditions would need to be optimized.

  • Detection: UV detection, typically around 205 nm, provides good sensitivity for the hydantoin ring.[8]

Section 4: Purity Assessment & Final Product Characterization

Confirming the purity of your final product is a critical step. No single technique is sufficient; a combination of methods provides the highest confidence.

FAQ 4.1: My melting point is sharp, but I suspect there might be a co-crystalizing impurity. How can I be sure of the purity?

Answer: A sharp melting point is a good, but not infallible, indicator of purity. Spectroscopic and chromatographic methods are essential for confirmation.

Purity Confirmation Checklist:

  • Melting Point: Should be sharp (e.g., < 2°C range) and agree with literature values (195-202°C).[1][3]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of non-volatile organic compounds. A single, sharp peak on multiple systems (e.g., reverse-phase and normal-phase) is strong evidence of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities. The mass spectrum should show the correct molecular ion peak (m/z = 204.23) and a fragmentation pattern consistent with the structure.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the correct number of signals, chemical shifts, and integrations, with no significant peaks attributable to impurities.

By systematically applying these purification and analytical techniques, you can confidently refine 5-ethyl-5-phenylhydantoin to the high degree of purity required for research and development applications.

References

  • PrepChem. Synthesis of 5-ethyl-5-phenyl-hydantoin. Available from: [Link]

  • Wikipedia. Ethotoin. Available from: [Link]

  • PubMed. Enantiospecific separation and quantitation of mephenytoin and its metabolites this compound and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Available from: [Link]

  • ResearchGate. Enantiospecific separation and quantitation of mephenytoin and its metabolites this compound and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry | Request PDF. Available from: [Link]

  • Journal of the American Chemical Society. SYNTHESIS OF CERTAIN 5-(2-ALKOXYETHYL)-5-PHENYLHYDANTOINS1. Available from: [Link]

  • PubMed. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites this compound and 4'-hydroxymephenytoin in human plasma by liquid chromatography. Available from: [Link]

  • PubChem. Phenytoin | C15H12N2O2 | CID 1775. Available from: [Link]

  • PubMed. 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (this compound) in the dog. Available from: [Link]

  • PharmaCompass. Ethotoin | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • PubMed. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity. Available from: [Link]

  • DiVA portal. Enantiospecific separation and quantitation of mephenytoin and its metabolites this compound and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Available from: [Link]

Sources

A Guide to Solution Stability, Troubleshooting, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 5-Ethyl-5-Phenylhydantoin

Welcome to the technical support center for 5-ethyl-5-phenylhydantoin (also known as Nirvanol). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in solution. Here, we provide in-depth answers to common questions, troubleshooting for experimental challenges, and validated protocols to ensure the integrity of your results. Our focus is on the underlying chemical principles that govern the stability of this molecule, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of 5-ethyl-5-phenylhydantoin in solution.

Q1: What is the primary cause of instability for 5-ethyl-5-phenylhydantoin in aqueous solutions?

The principal degradation pathway for 5-ethyl-5-phenylhydantoin, like other hydantoin-based compounds, is the hydrolysis of its heterocyclic ring.[1] This reaction is particularly sensitive to pH, with alkaline (basic) conditions significantly accelerating the degradation process.[2][3] The reaction involves a nucleophilic attack by a hydroxide ion (OH⁻) on one of the carbonyl carbons in the hydantoin ring.[4]

Q2: What is the main degradation product I should expect to see?

Under basic conditions, the hydrolysis of the hydantoin ring leads to its opening, forming 2-ethyl-2-phenylhydantoic acid (EPHA).[5] This transformation from a cyclic to an open-chain structure fundamentally alters the molecule's chemical and physical properties.

Below is a diagram illustrating the primary degradation pathway under alkaline conditions.

cluster_main Alkaline Hydrolysis of 5-ethyl-5-phenylhydantoin parent 5-ethyl-5-phenylhydantoin intermediate Tetrahedral Intermediate parent->intermediate + OH⁻ (Nucleophilic Attack) product 2-ethyl-2-phenylhydantoic acid (Ring-Opened Product) intermediate->product Ring Cleavage

Caption: Alkaline-catalyzed hydrolysis pathway of 5-ethyl-5-phenylhydantoin.

Q3: How do temperature and solvent choice affect stability?
  • Temperature: Elevated temperatures accelerate chemical reactions, including the hydrolysis of the hydantoin ring. Therefore, to maintain the stability of 5-ethyl-5-phenylhydantoin solutions, storage at lower temperatures (e.g., 2-8°C) is strongly recommended.[6][7] Long-term storage in a freezer (-20°C) may also be an option, though the effects of freeze-thaw cycles should be considered.[7]

  • Solvent: While 5-ethyl-5-phenylhydantoin has limited aqueous solubility (approximately 804.4 mg/L at 37°C), organic solvents can be used to prepare more concentrated stock solutions.[8] Common choices include methanol, ethanol, acetone, or DMSO. When preparing aqueous working solutions from an organic stock, it is crucial to ensure the final concentration of the organic solvent does not interfere with downstream assays and that the compound does not precipitate. For a similar compound, 5,5-diphenylhydantoin, a methanol solution stored at 2-8°C and protected from light showed minimal decomposition over 48 months.[6]

Q4: How should I prepare and store a stock solution to maximize its shelf-life?

To maximize stability, prepare stock solutions in a suitable organic solvent like methanol or DMSO at a high concentration. Store these stock solutions in airtight containers, protected from light, at 2-8°C.[6] When preparing aqueous working solutions, dilute the stock solution into a buffer with a neutral or slightly acidic pH (e.g., pH 6.5-7.4) immediately before use.[9] Avoid preparing large batches of aqueous solutions for long-term storage, especially if the pH is not controlled.

Part 2: Troubleshooting Guide for Common Issues

This section provides a systematic approach to resolving common problems encountered during experiments.

Issue 1: My compound is precipitating out of my aqueous working solution.
  • Possible Cause 1: Exceeded Solubility Limit. You may have exceeded the aqueous solubility of 5-ethyl-5-phenylhydantoin. This is common when diluting a high-concentration organic stock solution into a purely aqueous buffer.

    • Solution: Decrease the final concentration of your working solution. Alternatively, consider adding a small, permissible percentage of a co-solvent (like DMSO or ethanol) to your final aqueous buffer to increase solubility. Always verify the tolerance of your experimental system to the co-solvent.

  • Possible Cause 2: pH-Dependent Solubility. The ionization state of the hydantoin ring can affect its solubility. Changes in buffer pH could cause the compound to become less soluble.

    • Solution: Ensure your buffer has sufficient capacity to maintain the target pH after the addition of the compound's stock solution. Measure the final pH of your working solution.

Issue 2: I'm seeing new or growing peaks in my HPLC/LC-MS analysis over time.
  • Possible Cause: Chemical Degradation. This is a classic sign of compound instability. The new peak is likely a degradation product, such as 2-ethyl-2-phenylhydantoic acid.[5]

    • Solution:

      • Confirm Identity: If possible, use mass spectrometry (MS) to determine the mass of the new peak. The mass of 2-ethyl-2-phenylhydantoic acid (C11H14N2O3) will be 18 units (the mass of H₂O) greater than the parent compound (C11H12N2O2).

      • Review Solution Preparation and Storage: Was the solution prepared in a high pH buffer? Was it stored at room temperature or exposed to light for an extended period?

      • Implement Stability-Promoting Conditions: Prepare fresh solutions before each experiment. If you must store solutions, use a neutral or slightly acidic buffer and store at 2-8°C in the dark.[6][9]

Issue 3: The measured concentration of my standard solution is decreasing.
  • Possible Cause 1: Degradation. As the parent compound degrades, its concentration will naturally decrease. This is the most likely cause if you also observe the appearance of new degradation peaks (see Issue 2).

    • Solution: Perform a forced degradation study (see Protocol below) to understand the rate of degradation under your specific conditions. This will help you define an acceptable "use-by" time for your solutions. Always use freshly prepared standards for quantitative analysis.

  • Possible Cause 2: Adsorption. Highly lipophilic compounds can sometimes adsorb to the surfaces of storage vessels, especially certain types of plastics.

    • Solution: Use low-adsorption polypropylene tubes or glass vials for storage. Include a "time zero" measurement immediately after preparation to establish a baseline for your stability study.

Part 3: Key Experimental Protocols

These protocols provide a framework for preparing solutions and assessing the stability of 5-ethyl-5-phenylhydantoin.

Protocol 1: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of a molecule.[10][11] This protocol outlines a typical workflow as recommended by ICH guidelines.[10][12]

cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (e.g., in Methanol) stress Apply Stress Conditions (in parallel) prep->stress acid Acid Hydrolysis (e.g., 0.1 M HCl) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH) stress->base ox Oxidation (e.g., 3% H₂O₂) stress->ox therm Thermal Stress (e.g., 60°C) stress->therm photo Photolytic Stress (ICH Q1B) stress->photo analyze Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) hplc Stability-Indicating HPLC/UPLC Method analyze->hplc report Identify Degradants & Quantify Loss (Assess Mass Balance) hplc->report p1->analyze p2->analyze p3->analyze p4->analyze p5->analyze

Caption: Workflow for a comprehensive forced degradation study.

1. Materials and Equipment:

  • 5-ethyl-5-phenylhydantoin

  • HPLC-grade methanol (or other suitable organic solvent)

  • Reagent-grade HCl, NaOH, and H₂O₂

  • HPLC or UPLC system with a UV/PDA detector and/or mass spectrometer[13]

  • Calibrated pH meter and balance

  • Temperature-controlled incubator/oven

  • Photostability chamber (ICH Q1B compliant)

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 5-ethyl-5-phenylhydantoin in methanol to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, dilute the stock solution into the stressor solution to achieve the target concentration (e.g., 50 µg/mL). Aim for 5-20% degradation.[14] A summary of typical starting conditions is provided in the table below.

  • Incubation: Store the different stress samples under their respective conditions. Include a control sample (diluted in neutral buffer or mobile phase) stored at 2-8°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours). Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction. Dilute all samples to the same final concentration with mobile phase if necessary.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method. This method must be able to resolve the parent peak from all major degradation product peaks.

  • Data Interpretation: Calculate the percentage of degradation for the parent compound. If using a mass spectrometer, identify the major degradation products. Assess the "mass balance" to ensure that the decrease in the parent peak area is accounted for by the increase in degradation product peak areas.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTypical ConditionsExpected Outcome for 5-ethyl-5-phenylhydantoin
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M HCl at 60°CGenerally stable, but some hydrolysis may occur with prolonged heating.[3]
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M NaOH at room temp.Rapid degradation via ring-opening hydrolysis is expected.[2][15]
Oxidation Hydrogen Peroxide (H₂O₂)3-30% H₂O₂ at room temp.Stability should be evaluated; the hydantoin ring can be susceptible to oxidation.
Thermal Dry Heat60-80°CDegradation is possible, dependent on time and temperature.
Photolytic Light ExposureICH Q1B compliant chamberSusceptibility to photodegradation should be determined experimentally.

References

  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • Vigneron, J., Imbach, J. L., & Elguero, J. (1978). Alkaline Hydrolysis of Hydantoin, 3-Methylhydantoin, and 1-Acetyl-3-methylurea. Effect of Ring Size on the Cleavage of Acylureas. Journal of the Chemical Society, Perkin Transactions 2, (9), 1055-1059.
  • ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. Retrieved from [Link]

  • Li, J., et al. (2021). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 6(1), 543-551. Available from: [Link]

  • ResearchGate. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Retrieved from [Link]

  • Maguire, J. H., Butler, T. C., & Dudley, K. H. (1982). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (this compound) in the dog. Drug Metabolism and Disposition, 10(6), 595-598. Available from: [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • Kupfer, A., & Bircher, J. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26-29. Available from: [Link]

  • Sawchuk, R. J., & Cartier, L. L. (1980). Liquid-chromatographic method for simultaneous determination of phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in plasma and urine. Clinical Chemistry, 26(7), 835-839. Available from: [Link]

  • Hoppel, C., Garle, M., & Elander, M. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. Clinica Chimica Acta, 115(3), 263-275. Available from: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenytoin. PubChem Compound Database. Retrieved from [Link]

  • Stella, V. J., & Swarbrick, J. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Pharmaceutical Sciences, 64(5), 842-845.
  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Dudley, K. H., et al. (1979). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Therapeutic Drug Monitoring, 1(1), 11-34. Available from: [Link]

  • Sharma, M., & Rathore, P. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(5), 609-616.
  • Lunde, P. K., et al. (1984). Contribution of 5-(4-hydroxyphenyl)-5-phenylhydantoin to the discrepancy between phenytoin analyses by EMIT and high-pressure liquid chromatography. Therapeutic Drug Monitoring, 6(1), 97-103. Available from: [Link]

  • Kim, Y. E., et al. (2021). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 30(1), 125-133. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. Retrieved from [Link]

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Technical Support Center: Addressing Variability in In Vitro Metabolism Assays for Nirvanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Nirvanol in vitro metabolism studies. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities associated with these assays. Variability is an inherent challenge in biological experiments; our goal is to provide you with the scientific rationale and practical tools to control it, ensuring the generation of robust and reproducible data.

Part 1: Foundational Knowledge - Understanding this compound and its Metabolism

This section provides the core concepts necessary to understand the biochemical basis of this compound metabolism and the primary sources of experimental variability.

Q1: What is this compound and what is its primary metabolic pathway?

This compound, also known as 5-ethyl-5-phenylhydantoin (PEH), is the primary active N-demethylated metabolite of the anticonvulsant drug mephenytoin.[1][2] In humans, the principal metabolic pathway for this compound is stereoselective aromatic hydroxylation, predominantly at the para-position of the phenyl ring, to form 5-(4-hydroxyphenyl)-5-ethylhydantoin (4-OH-PEH).[3] The S-enantiomer of this compound is hydroxylated much more efficiently than the R-enantiomer.[3]

Nirvanol_Metabolism This compound S-Nirvanol Metabolite S-4-hydroxy-Nirvanol (4-OH-PEH) This compound->Metabolite Aromatic Hydroxylation Enzyme CYP2C19 Enzyme->this compound

Caption: Primary metabolic pathway of S-Nirvanol.

Q2: Which enzyme is primarily responsible for this compound metabolism, and why is this significant?

The aromatic hydroxylation of S-Nirvanol is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C19 .[3][4] This is critically important because the CYP2C19 gene is one of the most highly polymorphic P450 genes in humans.[5][6] Genetic variations (alleles) can lead to the production of enzymes with absent, reduced, normal, or increased activity. This genetic diversity is the primary reason for the wide inter-individual variability observed in drug response and is a major confounding factor in in vitro assays that utilize human-derived materials like liver microsomes.[7][8]

Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype.[6][8] Understanding the phenotype of the liver donor used for preparing subcellular fractions is crucial for interpreting your results.

CYP2C19 Phenotype Typical Genotype Examples Enzyme Activity Implication for In Vitro Assays
Ultrarapid Metabolizer (UM) 1/17, 17/17IncreasedVery rapid this compound turnover. May require shorter incubation times to stay within the linear range.
Rapid Metabolizer (RM) 1/17IncreasedFaster than normal this compound turnover.
Normal Metabolizer (NM) 1/1NormalRepresents the baseline or reference activity.
Intermediate Metabolizer (IM) 1/2, 1/3DecreasedSlower this compound turnover. May require longer incubation times to observe significant depletion.
Poor Metabolizer (PM) 2/2, 2/3, 3/3Absent or Greatly ReducedVery slow or negligible this compound turnover.[5] A major source of variability if PM donors are included in pooled microsomes.

This table summarizes common phenotypes. For a comprehensive list of alleles, consult the Pharmacogene Variation (PharmVar) Consortium.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific, practical problems you may encounter during your experiments.

Experimental Variability
Q3: My this compound metabolism rate is highly variable between experiments or different batches of human liver microsomes (HLMs). What are the common causes?

This is a frequent and critical issue. The variability can almost always be traced back to one of four areas: the biological matrix, the incubation conditions, cofactor integrity, or solvent effects.

  • The Biological Matrix (Source of Variability): The most significant source of variability is the genetic makeup of the donor livers used to prepare the HLMs.[5][7] A batch of pooled HLMs from 50 donors may have a different proportion of Poor Metabolizers (PMs) than another batch, leading to drastically different average CYP2C19 activity.

    • Solution:

      • Use Characterized Pooled HLMs: Always purchase pooled HLMs from a reputable supplier that provides a detailed certificate of analysis. This certificate should specify the average CYP2C19 activity (e.g., S-mephenytoin hydroxylation rate) and the number of donors.

      • Lot Qualification: When starting a new project or switching lots, perform a qualification experiment with a known CYP2C19 substrate (like S-mephenytoin) to benchmark the activity of the new batch against the old one.

      • Consider Single-Donor Microsomes: For mechanistic studies, using HLMs from single, genotyped donors (e.g., a known 1/1 NM and a 2/2 PM) can provide definitive insights, though this is a lower-throughput approach.

  • Incubation Conditions: Minor, often overlooked, changes in your assay conditions can have a major impact.[9]

    • Substrate Concentration: If your this compound concentration is too high (saturating), you will be measuring Vmax, which can be less sensitive to inhibition or subtle activity differences. If it's too low, you may not see a reliable signal. Aim for a concentration around the Km (Michaelis constant) if known, or test a range.

    • Protein Concentration: Keep the microsomal protein concentration consistent across experiments (e.g., 0.2-0.5 mg/mL). High protein concentrations can increase non-specific binding, reducing the free concentration of this compound available for metabolism.[10]

    • Time: Ensure your measurements are in the linear range of the reaction. For a stable compound or low-activity microsomes, a 30-minute incubation might show little turnover. For a high-activity batch, the substrate might be mostly consumed in 15 minutes. Always perform a time-course experiment (e.g., 0, 5, 15, 30, 60 min) to establish the linear range.[10]

  • Cofactor Integrity: CYP450 enzymes require NADPH as a cofactor for activity.[11]

    • Solution: NADPH is unstable in solution. Prepare it fresh just before use in a chilled buffer. Store the powder desiccated at -20°C or below. An old or poorly stored NADPH stock is a common cause of unexpectedly low enzyme activity.

  • Solvent Effects: this compound is typically dissolved in an organic solvent like DMSO or acetonitrile.

    • Solution: High concentrations of organic solvents can inhibit CYP enzymes.[12] Ensure the final concentration of the organic solvent in your incubation is low, ideally ≤0.5% , and never exceeding 1%. Keep this concentration consistent across all wells.

Assay Design & Protocol
Q4: How do I design a robust and self-validating in vitro metabolism assay for this compound using human liver microsomes (HLMs)?

A robust assay is one that includes the proper controls to validate the results of each run. Without these controls, you cannot be certain if a low metabolism rate is real or an artifact of a failed experiment. Below is a workflow and a detailed protocol.

Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Processing cluster_analysis 4. Analysis P1 Prepare Buffers, This compound Stock, HLM Stock I1 Pre-warm HLM/Buffer Mix at 37°C P1->I1 P2 Prepare fresh NADPH Solution I3 Add NADPH (Initiate Reaction with Cofactor) P2->I3 I2 Add this compound (Initiate Reaction with Substrate) I1->I2 I4 Incubate at 37°C (Time Course: 0, 5, 15, 30 min) I3->I4 T1 Stop Reaction (e.g., Cold Acetonitrile + IS) I4->T1 T2 Vortex & Centrifuge to Pellet Protein T1->T2 T3 Transfer Supernatant for Analysis T2->T3 A1 LC-MS/MS Analysis T3->A1 A2 Calculate % Remaining vs. Time A1->A2 A3 Determine t½ and CLint A2->A3

Caption: Experimental workflow for a this compound metabolic stability assay.

Protocol: Determination of this compound Metabolic Stability in HLMs

This protocol is designed to determine the intrinsic clearance (CLint) of this compound.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • This compound Stock: 10 mM this compound in DMSO. Dilute further in buffer to create working solutions.

  • HLM Stock: Thaw HLMs on ice. Dilute to 2x the final desired concentration (e.g., 1.0 mg/mL) in cold phosphate buffer. Keep on ice.

  • NADPH Regenerating System (or fresh NADPH): Prepare a 2x concentrated solution. A regenerating system is often preferred for longer incubations to ensure NADPH levels remain constant.

  • Internal Standard (IS): A structurally similar compound not found in the matrix, or ideally, a stable isotope-labeled version of this compound (e.g., this compound-d5).

  • Termination Solution: Cold Acetonitrile containing the Internal Standard.

2. Incubation Procedure (96-well plate format):

  • Pre-incubation:

    • To each well, add the HLM solution.

    • Add the this compound working solution.

    • Include control wells:

      • T=0 Control: Wells where the reaction will be stopped immediately.

      • No NADPH Control: Replace the NADPH solution with buffer. This checks for non-CYP metabolism or substrate instability.

      • No HLM Control: Replace the HLM solution with buffer. This checks for chemical stability in the assay matrix.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation:

    • Initiate the reaction by adding the NADPH solution to all wells except the "No NADPH" and "T=0" controls.

  • Time Course:

    • Incubate the plate at 37°C with shaking.

    • At each designated time point (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the appropriate wells.

  • Reaction Termination:

    • Add 2-3 volumes of the cold acetonitrile/IS termination solution to the designated wells. For the T=0 wells, add the termination solution before adding the NADPH solution.

3. Sample Processing:

  • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

  • Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new plate for analysis.

4. Analysis:

  • Analyze the samples using a validated LC-MS/MS method.[13]

Analytical Issues
Q5: I'm having trouble with the analytical quantification of this compound and its 4-OH-PEH metabolite. What should I check?

Analytical challenges often stem from matrix effects or suboptimal method parameters.

  • Matrix Effects: The biological matrix (HLMs) contains phospholipids and proteins that can co-elute with your analytes and interfere with ionization in the mass spectrometer source, a phenomenon known as ion suppression or enhancement.[14]

    • Solution:

      • Effective Sample Cleanup: Simple protein precipitation is fast but may not be sufficient. If you suspect matrix effects, consider a more rigorous cleanup like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

      • Chromatographic Separation: Ensure your HPLC/UPLC method provides good separation of the analytes from the bulk of the matrix components, especially the early-eluting phospholipids.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS will co-elute with the analyte and experience the same matrix effects, providing the most accurate correction and quantification.

  • Poor Sensitivity/Peak Shape:

    • Solution:

      • Optimize MS Parameters: Systematically tune the mass spectrometer parameters (e.g., collision energy, cone voltage) for both this compound and its 4-OH-PEH metabolite to maximize signal.

      • Mobile Phase Compatibility: Ensure your mobile phase pH is appropriate for the analytes. This compound is weakly acidic; a mobile phase containing a small amount of modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can improve peak shape and sensitivity.

  • Metabolite Availability:

    • Solution: If you are quantifying the formation of 4-OH-PEH, you will need an authentic chemical standard of the metabolite to build a calibration curve. If one is not commercially available, you may need to perform a larger-scale biosynthetic incubation to generate enough material for isolation and characterization.[15]

Data Interpretation
Q6: My calculated intrinsic clearance (CLint) values are inconsistent. How do I ensure I'm interpreting my data correctly?

Correctly calculating CLint requires careful attention to the underlying assumptions, particularly the linearity of the reaction.

  • The Substrate Depletion Approach: The most common method involves monitoring the disappearance of the parent compound (this compound) over time.

    • Plot the Data: Plot the natural log of the percentage of this compound remaining versus time.

    • Determine the Slope: Perform a linear regression on the initial, linear portion of this curve. The slope of this line is the elimination rate constant, k.

    • Calculate Half-Life (t½): t½ = 0.693 / |k|

    • Calculate CLint: CLint (in µL/min/mg protein) = (0.693 / t½) / (mg protein/mL in incubation)

  • The Critical Importance of Linearity: The equations above are only valid for first-order kinetics, which occurs when the substrate concentration is well below the Km and the reaction rate is linear over time. A common error is to include time points where the reaction has slowed down (due to substrate depletion or enzyme instability).[10] This will flatten the slope, increase the calculated t½, and lead to a significant underestimation of clearance.

    • Best Practice: Always visualize your ln(% remaining) vs. time plot. If you see a curve, use only the initial, steep data points for your regression. A good rule of thumb is to use data only until ~80-90% of the substrate has been consumed.

  • Handling Low Clearance: If you observe less than 20% depletion of this compound by the final time point, accurately calculating a half-life is difficult and prone to error.[15] This is common with low-activity HLM batches or PM genotypes.

    • Solutions:

      • Extend Incubation Time: Increase the incubation time (e.g., to 2 or 4 hours), but be sure to use an NADPH regenerating system and confirm the enzyme remains active for that duration.

      • Increase Protein Concentration: Cautiously increase the HLM concentration, but be aware this can increase non-specific binding.

      • Report as a Limit: If turnover is still too low, it is more accurate to report the result as "t½ > [longest incubation time]" or "CLint < [lower limit of quantification for your assay]".

      • Use Hepatocytes: For slowly metabolized compounds, intact hepatocytes, which have a longer lifespan and a full complement of enzymes, may be a more suitable in vitro system.[16]

Troubleshooting Checklist Summary

Issue Observed Potential Cause Recommended Action
No/Low Metabolism Inactive Enzyme/HLMsCheck Certificate of Analysis. Run a positive control substrate.
Degraded NADPH CofactorPrepare fresh NADPH solution immediately before use.
Incorrect pH or BufferVerify buffer pH is 7.4.
High Variability HLM Lot-to-Lot DifferencesQualify new lots. Use characterized, pooled HLMs.
Inconsistent Incubation Time/TempUse a calibrated incubator/water bath. Ensure precise timing.
Pipetting ErrorsCalibrate pipettes. Use automated liquid handlers if possible.
Underestimated Clearance Non-linear Reaction RatePlot ln(% remaining) vs. time; use only the initial linear portion for t½ calculation.
Substrate DepletionEnsure final time point has >10-20% substrate remaining.

References

  • Dierks, E. A., Stams, K. R., & Lim, H. K. (2001). A new N-3-benzyl-phenobarbital and (+)-N-3-benzyl-nirvanol: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 29(4 Pt 1), 408-414. [Link]

  • Butler, T. C., & Waddell, W. J. (1958). Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (this compound) in humans. Journal of Pharmacology and Experimental Therapeutics, 124(1), 1-6. [Link]

  • Yuan, R., Madani, S., & Wei, X. X. (2002). Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermediate, and extensive metabolizers. Journal of Clinical Pharmacology, 42(6), 661-673. [Link]

  • Küpfer, A., & Preisig, R. (1984). Pharmacogenetics of mephenytoin: a new drug hydroxylation polymorphism in man. European Journal of Clinical Pharmacology, 26(6), 753-759. [Link]

  • Butler, T. C. (1952). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity. Journal of Pharmacology and Experimental Therapeutics, 104(3), 299-308. [Link]

  • Troupin, A. S., Friel, P., & Ojemann, L. M. (1976). Disposition of mephenytoin and its metabolite, this compound, in epileptic patients. Neurology, 26(5), 430-435. [Link]

  • Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0060533). HMDB. [Link]

  • Walsky, R. L., & Obach, R. S. (2002). (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-240. [Link]

  • Goldstein, J. A. (2001). Clinical relevance of genetic polymorphisms in the human CYP2C subfamily. British Journal of Clinical Pharmacology, 52(4), 349-355. [Link]

  • Hirota, T., Eguchi, S., & Ieiri, I. (2013). Impact of genetic polymorphisms in CYP2C9 and CYP2C19 on the pharmacokinetics of clinically used drugs. Drug Metabolism and Pharmacokinetics, 28(1), 28-37. [Link]

  • EFSA Supporting Publications. (2017). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]

  • ResearchGate. (2013). Impact of Genetic Polymorphisms in CYP2C9 and CYP2C19 on the Pharmacokinetics of Clinically Used Drugs. [Link]

  • Genomics Education Programme. (2023). CYP2C19 — Knowledge Hub. Health Education England. [Link]

  • Clarity Lab. (2023). CYP2C19 The Gene & Drug Metabolism: Unraveling the Role of an Essential Enzyme. [Link]

  • Upreti, V. V., & Eddington, N. D. (2015). In Vitro Metabolism and CYP-Modulating Activity of Lavender Oil and Its Major Constituents. Molecules, 20(7), 12479-12496. [Link]

  • Kumar, P., Kumar, D., & Singh, R. (2022). Analytical Techniques Used in Metabolomics. Systematic Reviews in Pharmacy, 13(8), 1-9. [Link]

  • 23andMe. (n.d.). CYP2C19 Drug Metabolism: Genetics and More. [Link]

  • Zancajo, R., & Meyer, M. R. (2021). Recent trends in drugs of abuse metabolism studies for mass spectrometry–based analytical screening procedures. Drug Testing and Analysis, 13(5), 903-915. [Link]

  • ResearchGate. (2001). Methods of Analysis of Drugs and Drug Metabolites. [Link]

  • van der Lee, M., & van Schaik, R. H. N. (2023). The impact of CYP2C19 genotype on phenoconversion by concomitant medication. Frontiers in Pharmacology, 14, 1185590. [Link]

  • Scott, S. A., Sangkuhl, K., & Shuldiner, A. R. (2013). Clinical Application of CYP2C19 Pharmacogenetics Toward More Personalized Medicine. Frontiers in Pharmacology, 4, 1-10. [Link]

  • Hinderliter, P., & Wambaugh, J. F. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Toxics, 9(10), 253. [Link]

  • Marques, C., & Beland, F. A. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100679. [Link]

  • BioIVT. (2021). In Vitro Strategies for Evaluating Non-CYP Metabolism Pathways. [Link]

  • Scritto. (2024). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Haas, M., & de Wit, M. (2018). Impact of CYP2C19 polymorphism on the pharmacokinetics of nelfinavir in patients with pancreatic cancer. British Journal of Cancer, 118(1), 57-61. [Link]

  • Soars, M. G., & Riley, R. J. (2012). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Journal of Medicinal Chemistry, 55(17), 7385-7407. [Link]

  • Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal, 17(2), 352-357. [Link]

  • Di, L., & Obach, R. S. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 340-346. [Link]

  • Invitrocue. (n.d.). Drug Metabolism and Pharmacokinetics. [Link]

  • Sedykh, A., & Rusyn, I. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Scientific Data, 7(1), 398. [Link]

  • I.R.I.S. (2019). Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. [Link]

  • Invitrocue. (n.d.). In Vitro DMPK (Drug Metabolism and Pharmacokinetics) Services. [Link]

  • Ufer, M., & Vonderscher, J. (2011). Elucidation of the metabolic pathways and the resulting multiple metabolites of almorexant, a dual orexin receptor antagonist, in humans. Drug Metabolism and Disposition, 39(11), 2176-2187. [Link]

  • Shi, S., & Chen, Y. (2016). Metabolic engineering of a synergistic pathway for n-butanol production in Saccharomyces cerevisiae. Metabolic Engineering, 35, 76-84. [Link]

  • Pelkonen, O., & Raunio, H. (2005). Prediction of drug metabolism and interactions on the basis of in vitro investigations. Basic & Clinical Pharmacology & Toxicology, 96(3), 167-173. [Link]

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  • ResearchGate. (n.d.). Schematic of major NNK and NNAL metabolic pathways. Enzymes known to be...[Link]

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Validation & Comparative

A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Quantification of Nirvanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Nirvanol (ethotoin). It is intended for researchers, scientists, and drug development professionals seeking a robust, sensitive, and high-throughput analytical method. This document objectively compares the performance of this new method with established techniques, supported by experimental data, to demonstrate its suitability for pharmacokinetic studies, therapeutic drug monitoring, and quality control applications.

The development and validation of an analytical method are cornerstones of reliable pharmaceutical analysis. The objective is to demonstrate that the procedure is fit for its intended purpose.[1][2] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA), ensuring scientific integrity and regulatory compliance.[1][3][4]

Introduction: The Need for an Advanced Analytical Method for this compound

This compound (ethotoin), an anticonvulsant hydantoin derivative, requires precise and reliable quantification in biological matrices and pharmaceutical formulations. While traditional methods like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) have been utilized, they often present limitations in terms of sensitivity, sample throughput, and the complexity of sample preparation.[5][6] The novel UHPLC-MS/MS method presented herein aims to overcome these challenges by offering superior selectivity, a wider dynamic range, and significantly reduced analysis time.

Comparative Overview of Analytical Methods for this compound

The choice of an analytical method is dictated by its intended application, balancing performance characteristics with practical considerations.

ParameterHPLC-UVGC-MSNovel UHPLC-MS/MS
Principle Separation by liquid chromatography, detection by UV absorbance.Separation of volatile compounds by gas chromatography, detection by mass spectrometry.Separation by ultra-high-performance liquid chromatography, detection by tandem mass spectrometry.
Sensitivity Moderate (µg/mL range).High (ng/mL range).Very High (pg/mL range).
Selectivity Prone to interference from structurally similar compounds.High, based on mass-to-charge ratio.Excellent, based on precursor and product ion transitions.
Analysis Time 10-15 minutes.15-25 minutes.2-3 minutes.
Sample Prep Liquid-liquid or solid-phase extraction.Derivatization often required to increase volatility.[5]Simple protein precipitation.
Throughput Moderate.Low to Moderate.High.

Validation of the Novel UHPLC-MS/MS Method

The validation of this novel method was conducted in accordance with ICH Q2(R2) guidelines, demonstrating its fitness for purpose.[1][4][7]

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8] The UHPLC-MS/MS method demonstrated excellent specificity. Multiple Reaction Monitoring (MRM) was used to selectively detect this compound and its internal standard. There was no interference observed from endogenous plasma components or commonly co-administered drugs at the retention time of this compound.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[8] The method was found to be linear over the concentration range of 0.1 ng/mL to 1000 ng/mL. The correlation coefficient (r²) was consistently >0.999.

ParameterResultAcceptance Criteria
Range 0.1 - 1000 ng/mLDefined by application
Correlation Coefficient (r²) >0.999≥0.99
Calibration Curve LinearLinear
Accuracy and Precision

Accuracy refers to the closeness of test results to the true value, while precision is the degree of agreement among individual tests.[8][9] Both were assessed at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
LLOQ 0.16.88.295.7
Low QC 0.34.55.1102.3
Medium QC 503.14.598.9
High QC 8002.53.8101.5
Acceptance Criteria≤15% (≤20% for LLOQ)≤15% (≤20% for LLOQ)85-115% (80-120% for LLOQ)
Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

ParameterResult
LOD 0.03 ng/mL
LOQ 0.1 ng/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] The method was found to be robust with respect to minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.02 mL/min).

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of internal standard solution (Carbamazepine, 1 µg/mL).

  • Add 300 µL of acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

UHPLC-MS/MS Operating Conditions
  • UHPLC System: Waters Acquity UPLC I-Class

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 10% B to 90% B in 1.5 min, hold for 0.5 min, return to initial conditions.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: 205.1 > 134.1

    • Carbamazepine (IS): 237.1 > 194.1

Visualizing the Validation Workflow

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_app Application Dev UHPLC-MS/MS Method Development Specificity Specificity/ Selectivity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Application Routine Sample Analysis Robustness->Application Implement

Logical Relationships of Validation Parameters

ValidationParameters cluster_core Core Performance Characteristics cluster_range Quantitative Capabilities cluster_reliability Reliability & Sensitivity Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Robustness Robustness Precision->Robustness Specificity Specificity Specificity->Accuracy Range Range Linearity->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD

Conclusion

The novel UHPLC-MS/MS method for the quantification of this compound has been successfully validated according to international guidelines. The comparative data clearly demonstrates its superiority over existing HPLC-UV and GC-MS methods in terms of sensitivity, selectivity, speed, and sample throughput. This method is fit for its intended purpose and represents a significant advancement for researchers and clinicians in the field of antiepileptic drug analysis.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][10]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][3]

  • Bius, D. L., Yonekawa, W. D., Kupferberg, H. J., Cantor, F., & Dudley, K. H. (1980). Gas chromatographic-mass spectrometric studies on the metabolic fate of ethotoin in man. Drug Metabolism and Disposition, 8(4), 223–229. Retrieved from [Link][5]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link][9]

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  • Inotsume, N., Fujii, J., Honda, M., Nakano, M., Higashi, A., & Matsuda, I. (1988). Stereoselective analysis of the enantiomers of ethotoin in human serum using chiral stationary phase liquid chromatography and gas chromatography-mass spectrometry. Journal of Chromatography, 428(2), 402–407. Retrieved from [Link][6]

  • ElectronicsAndBooks. (n.d.). QUANTITATIVE DETERMINATION OF ETHOTOIN IN SERUM BY GAS CHROMATOGRAPHY. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in therapeutic drug monitoring (TDM) and pharmacokinetic studies of anticonvulsant drugs, the specificity of the antibodies used in immunoassays is of paramount importance. This guide provides an in-depth analysis of antibody cross-reactivity, using the hydantoin anticonvulsant Nirvanol and its structural relatives as a case study. We will explore the structural basis of antibody recognition, present comparative data from related compounds, and detail the experimental protocols necessary to validate antibody specificity.

The Challenge of Specificity in Hydantoin Immunoassays

The hydantoin family of anticonvulsants, which includes drugs like phenytoin, mephenytoin, and ethotoin, shares a common core chemical structure. This compound, the primary active metabolite of mephenytoin, is itself a hydantoin derivative.[1][2] This structural similarity presents a significant challenge for immunoassay development, as antibodies raised against one compound may exhibit cross-reactivity with others in the same class. Such cross-reactivity can lead to inaccurate quantification of the target analyte, potentially impacting clinical decisions and research outcomes.

The clinical significance of this issue is highlighted in studies of phenytoin immunoassays, where interference from its metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH), has been observed.[3][4] Although this compound (5-ethyl-5-phenylhydantoin) and phenytoin (5,5-diphenylhydantoin) differ in their substituents at the 5-position of the hydantoin ring, the underlying principle of potential cross-reactivity due to a shared core structure remains the same. Understanding and quantifying this cross-reactivity is therefore a critical aspect of immunoassay validation.

Structural Determinants of Antibody Recognition

The specificity of an antibody is determined by the precise three-dimensional complementarity between its antigen-binding site (paratope) and the antigen's epitope.[5] For small molecules like hydantoins, the entire molecule can be considered the epitope. Subtle differences in the substituents on the hydantoin ring can have a significant impact on antibody binding.

The following diagram illustrates the chemical structures of this compound and related hydantoin compounds.

G cluster_0 Key Hydantoin Structures This compound This compound (5-ethyl-5-phenylhydantoin) Mephenytoin Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) Mephenytoin->this compound N-demethylation Phenytoin Phenytoin (5,5-diphenylhydantoin) HPPH HPPH (5-(p-hydroxyphenyl)-5-phenylhydantoin) Phenytoin->HPPH Hydroxylation

Caption: Chemical structures of this compound and related compounds.

As illustrated, Mephenytoin is metabolized to this compound through N-demethylation.[6][7] Phenytoin is metabolized to HPPH via hydroxylation. The structural differences, such as the ethyl vs. phenyl group at the 5-position and the presence or absence of a methyl group at the 3-position, are the key features that a highly specific antibody must be able to distinguish.

Comparative Cross-Reactivity Data

While specific cross-reactivity data for a dedicated anti-Nirvanol antibody is not extensively published, we can infer potential cross-reactivity from studies on phenytoin immunoassays. The following table summarizes representative cross-reactivity data for various phenytoin immunoassays with its metabolite, HPPH. This serves as a valuable model for understanding how structurally similar hydantoins might behave in an immunoassay for this compound.

Immunoassay PlatformTarget AnalyteCross-ReactantObserved Cross-Reactivity/InterferenceReference
Abbott TDx (Original)Free PhenytoinHPPH GlucuronideSignificant positive bias[3]
Abbott TDx IIFree PhenytoinHPPH GlucuronideNo significant cross-reactivity[3]
All TDx AssaysPhenytoinHPPHCross-reactivity observed, but not clinically significant at expected concentrations[3]
DuPont aca & Syva EMITTotal PhenytoinUnspecified metabolites in uremic patientsMinimal interference[4]

This data demonstrates that while older immunoassays showed significant interference from metabolites, newer generations of assays have been developed with improved specificity. This highlights the feasibility of producing highly specific antibodies that can discriminate between closely related hydantoin structures.

Experimental Protocols for Assessing Cross-Reactivity

The gold standard for determining antibody specificity is to perform cross-reactivity testing using a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of Competitive ELISA for Cross-Reactivity

In a competitive ELISA, a known amount of labeled antigen (e.g., this compound-enzyme conjugate) competes with the unlabeled antigen (this compound standard or cross-reactant) in the sample for a limited number of antibody binding sites, typically immobilized on a microplate. The signal generated is inversely proportional to the concentration of the unlabeled antigen in the sample.

The following diagram outlines the workflow for a competitive ELISA to assess cross-reactivity.

G cluster_0 Competitive ELISA Workflow A Coat microplate with anti-Nirvanol antibody B Add this compound standard or potential cross-reactant A->B C Add this compound-enzyme conjugate B->C D Incubate to allow competition C->D E Wash to remove unbound reagents D->E F Add enzyme substrate E->F G Measure signal (e.g., color change) F->G H Calculate % Cross-Reactivity G->H

Caption: Workflow for competitive ELISA to determine cross-reactivity.

Step-by-Step Protocol
  • Antibody Coating: A 96-well microplate is coated with a specific concentration of the anti-Nirvanol monoclonal antibody and incubated to allow for adsorption to the plastic surface. The plate is then washed and blocked to prevent non-specific binding.

  • Competitive Reaction:

    • A standard curve is prepared by adding known concentrations of this compound to a series of wells.

    • Potential cross-reactants (e.g., mephenytoin, phenytoin, HPPH, and other related compounds) are added to separate wells at various concentrations.

    • A fixed concentration of this compound conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added to all wells.

    • The plate is incubated to allow the unlabeled this compound or cross-reactant to compete with the this compound-HRP conjugate for binding to the immobilized antibody.

  • Signal Generation: After incubation, the plate is washed to remove unbound reagents. A substrate for the enzyme is then added, leading to a measurable signal (e.g., color change) that is inversely proportional to the amount of unlabeled analyte bound to the antibody.

  • Data Analysis:

    • The IC50 (the concentration of analyte that causes 50% inhibition of the maximum signal) is determined for this compound and for each potential cross-reactant from their respective dose-response curves.

    • The percent cross-reactivity is calculated using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Achieving High Specificity: The Role of Immunogen Design and Monoclonal Antibody Production

The generation of a highly specific monoclonal antibody begins with the strategic design of the immunogen.[8] Since small molecules like this compound are not immunogenic on their own, they must be covalently linked to a larger carrier protein (e.g., bovine serum albumin, BSA) to elicit an immune response. The site of conjugation on the this compound molecule is critical, as this is where the carrier protein will sterically hinder the immune system's view of the hapten. To generate antibodies that are specific to the unique features of this compound (the ethyl and phenyl groups at the 5-position), the conjugation strategy should leave these regions exposed.

The process of monoclonal antibody production via hybridoma technology allows for the screening and selection of individual B-cell clones that produce antibodies with the desired specificity and affinity.[9][10]

The following diagram illustrates the key steps in monoclonal antibody production.

G cluster_1 Monoclonal Antibody Production Immunization Immunize mouse with This compound-carrier protein conjugate Fusion Fuse spleen cells with myeloma cells to create hybridomas Immunization->Fusion Screening Screen hybridoma supernatants for anti-Nirvanol antibodies (ELISA) Fusion->Screening Cloning Select and clone hybridomas producing high-affinity, specific antibodies Screening->Cloning Expansion Expand selected clones for large-scale antibody production Cloning->Expansion Characterization Characterize antibody for specificity and cross-reactivity Expansion->Characterization

Caption: Key stages of monoclonal antibody production for high specificity.

Through rigorous screening of hybridoma clones using a competitive ELISA format with a panel of related hydantoin compounds, it is possible to identify and isolate a monoclonal antibody with high specificity for this compound and minimal cross-reactivity to its parent drug, mephenytoin, and other structurally similar anticonvulsants.

Conclusion

While the potential for cross-reactivity among hydantoin anticonvulsants is a valid concern in immunoassay development, modern antibody production and screening techniques provide a robust framework for generating highly specific reagents. By understanding the structural basis of antibody-antigen interactions and employing rigorous validation protocols, researchers can develop and utilize immunoassays for this compound and other hydantoins with a high degree of confidence. The principles and experimental approaches outlined in this guide serve as a foundation for the critical evaluation and validation of antibody specificity in any immunoassay application.

References

  • Raines, P. M. (1996). Metabolite and matrix interference in phenytoin immunoassays. PubMed. [Link]

  • Roberts, W. L., & Rainey, P. M. (2004). Phenytoin overview--metabolite interference in some immunoassays could be clinically important. Archives of pathology & laboratory medicine. [Link]

  • U.S. Food and Drug Administration. (n.d.). Decision Summary - REVIEW MEMORANDUM. FDA. [Link]

  • Wells, P. G., Zubovits, J. T., Wong, D. T., Molinaro, L., & Ali, S. (1989). Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, this compound. PubMed. [Link]

  • Verma, R., Vasudev, M., & Shankar, V. (2004). Anticonvulsant hypersensitivity syndrome study of 60 cases. Indian journal of dermatology, venereology and leprology. [Link]

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  • El-Serafi, A. T., et al. (n.d.). Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermed. PAGE. [Link]

  • Roberts, W. L., & Rainey, P. M. (1993). Interference in immunoassay measurements of total and free phenytoin in uremic patients: a reappraisal. Clinical chemistry. [Link]

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A Comparative Toxicological Assessment of Nirvanol and its Parent Compound, Mephenytoin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development and Safety Assessment

Introduction

In the landscape of anticonvulsant therapeutics, the hydantoin class of drugs has played a pivotal role. Mephenytoin, once marketed as Mesantoin, was introduced in the late 1940s as an alternative to phenytoin for the management of epilepsy.[1] However, its clinical use has been largely discontinued in many countries due to a significant risk of severe and potentially fatal toxicities.[2] Central to the toxicological profile of mephenytoin is its active metabolite, Nirvanol (5-ethyl-5-phenylhydantoin).[1][3] This guide provides a comprehensive comparative analysis of the toxicity of this compound and its parent drug, mephenytoin, with a focus on the underlying mechanisms and the experimental methodologies used for their evaluation. Understanding the distinct and overlapping toxicities of this parent-metabolite pair is crucial for drug development professionals seeking to design safer antiepileptic drugs and for researchers investigating the mechanisms of drug-induced toxicities.

Chemical and Pharmacokinetic Profiles

Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) is metabolized in the liver to its primary active metabolite, this compound (5-ethyl-5-phenylhydantoin), through N-demethylation.[3] Both mephenytoin and this compound possess anticonvulsant properties.[1][3] However, their pharmacokinetic profiles differ significantly, which has profound implications for their toxicity. Mephenytoin has a relatively short plasma half-life of approximately 17 hours, while this compound has a much longer half-life of around 114 hours.[4][5] This leads to the accumulation of this compound during chronic mephenytoin administration, with steady-state levels of this compound being substantially higher than those of the parent drug.[4] Consequently, the long-term therapeutic and toxic effects of mephenytoin treatment are largely attributable to this compound.

dot

Caption: Metabolic conversion of Mephenytoin to its active and more toxic metabolite, this compound.

Comparative Toxicity Analysis

The toxicity of mephenytoin is intrinsically linked to its metabolism to this compound. While both compounds contribute to the anticonvulsant effect, this compound is widely considered to be the primary mediator of the severe adverse reactions associated with mephenytoin therapy.[2]

Acute Toxicity

Table 1: Acute Toxicity Data for Mephenytoin

SpeciesRoute of AdministrationLD50 ValueReference
MouseOral440 mg/kg[6]
Guinea PigOral380 mg/kg[7]
RabbitOral430 mg/kg[7]
Hematotoxicity

The most significant and life-threatening toxicity associated with mephenytoin, and by extension this compound, is hematotoxicity, specifically blood dyscrasias.[2][9] Mephenytoin can cause a range of hematological disorders, including:

  • Aplastic Anemia: A rare but often fatal condition characterized by the failure of the bone marrow to produce new blood cells.[9]

  • Pancytopenia: A reduction in the number of red and white blood cells, as well as platelets.[9]

  • Leukopenia and Neutropenia: A decrease in the number of white blood cells, particularly neutrophils, which increases the risk of infection.[9]

  • Thrombocytopenia: A low platelet count, which can lead to an increased risk of bleeding.[9]

These severe hematological reactions are a major reason for the limited clinical use of mephenytoin.[9] The long half-life and accumulation of this compound are thought to be key contributing factors to the development of these adverse effects. The mechanism is believed to be idiosyncratic and may involve immune-mediated destruction of hematopoietic stem and progenitor cells.[10]

Neurotoxicity

Like other hydantoin anticonvulsants, both mephenytoin and this compound can cause neurotoxicity, particularly at higher doses. The neurotoxic effects are concentration-dependent and can range from mild to severe.[11] Symptoms of neurotoxicity can include:

  • Nystagmus

  • Ataxia

  • Slurred speech

  • Tremors

  • Lethargy and confusion

  • In severe cases, coma and seizures[11]

While both compounds are neurotoxic, the prolonged presence of high concentrations of this compound during mephenytoin therapy increases the risk of these adverse effects.

Teratogenicity

Studies in mice have investigated the stereoselective fetal toxicity of mephenytoin and this compound.[12] Interestingly, the l-isomer of this compound was found to cause a significant increase in fetal resorptions and a decrease in fetal body weight, while the d-isomer showed minimal toxicity.[12] This was unexpected, as the d-isomer is metabolized to a greater extent via a reactive arene oxide intermediate, which was the suspected teratogen.[12] This finding suggests that the teratogenic mechanism of this compound may not be solely dependent on arene oxide formation and highlights the complexity of its toxicological profile.

Experimental Protocols for Toxicity Assessment

The evaluation of the hematotoxicity and neurotoxicity of compounds like this compound and mephenytoin requires specific and validated experimental models.

Hematotoxicity Assessment: Colony-Forming Unit (CFU) Assay

The Colony-Forming Unit (CFU) assay is a well-established in vitro method for assessing the effects of drugs on hematopoietic progenitor cells and is highly predictive of in vivo myelosuppression.[1][13][14]

Objective: To determine the concentration-dependent inhibitory effect of this compound and mephenytoin on the proliferation and differentiation of hematopoietic progenitor cells from different lineages (e.g., erythroid, granulocyte-macrophage).

Step-by-Step Methodology:

  • Cell Source: Obtain bone marrow or cord blood samples and isolate mononuclear cells (MNCs) or enrich for CD34+ hematopoietic stem and progenitor cells.

  • Culture Medium: Prepare a semi-solid methylcellulose-based medium supplemented with a cocktail of cytokines and growth factors (e.g., erythropoietin, GM-CSF, IL-3, SCF) to support the growth of different hematopoietic colonies.

  • Drug Preparation: Prepare stock solutions of this compound and mephenytoin in a suitable solvent (e.g., DMSO) and then make serial dilutions to achieve the desired final concentrations in the culture medium.

  • Cell Plating: Mix the isolated cells with the methylcellulose medium containing the test compounds or vehicle control at various concentrations.

  • Incubation: Plate the cell-medium mixture into petri dishes or multi-well plates and incubate at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days.

  • Colony Scoring: After the incubation period, identify and count the different types of colonies (e.g., BFU-E for erythroid progenitors, CFU-GM for granulocyte-macrophage progenitors) under an inverted microscope based on their morphology.

  • Data Analysis: Calculate the number of colonies for each concentration of the test compounds and express it as a percentage of the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of colony formation) for each compound and each cell lineage.

dot

CFU_Assay_Workflow cluster_Preparation Preparation cluster_Culture Cell Culture cluster_Analysis Analysis Cell_Isolation Isolate Hematopoietic Progenitor Cells Plating Plate Cells in Methylcellulose with Test Compounds Cell_Isolation->Plating Drug_Dilution Prepare Serial Dilutions of This compound & Mephenytoin Drug_Dilution->Plating Incubation Incubate for 14-16 days Plating->Incubation Colony_Scoring Identify and Count Colonies Incubation->Colony_Scoring IC50_Determination Calculate IC50 Values Colony_Scoring->IC50_Determination

Caption: Workflow for the in vitro Colony-Forming Unit (CFU) assay for hematotoxicity assessment.

Neurotoxicity Assessment: In Vitro Neuronal Culture and Neurite Outgrowth Assay

In vitro neuronal cultures provide a valuable system for assessing the direct neurotoxic effects of compounds on neuronal health and morphology.[15][16] The neurite outgrowth assay is a sensitive endpoint for detecting subtle neurotoxic effects.[16]

Objective: To evaluate the effects of this compound and mephenytoin on the viability and neurite outgrowth of cultured neurons.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells, PC12 cells) or primary neurons isolated from rodent brain tissue. Differentiate the cells into a mature neuronal phenotype if necessary (e.g., using retinoic acid for SH-SY5Y cells).

  • Compound Treatment: Expose the cultured neurons to various concentrations of this compound and mephenytoin for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.

  • Immunocytochemistry: Fix the cells and perform immunocytochemistry using an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their neurites. A nuclear counterstain (e.g., DAPI) should also be used.

  • Image Acquisition: Acquire images of the stained cells using a high-content imaging system or a fluorescence microscope.

  • Neurite Outgrowth Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, such as the number of neurites per cell, the total neurite length, and the number of branch points.

  • Data Analysis: Compare the cell viability and neurite outgrowth parameters between the compound-treated groups and the vehicle control. Determine the concentration-response curves and calculate the EC50 values for any observed effects.

dot

Neurotoxicity_Workflow cluster_Culture_and_Treatment Cell Culture & Treatment cluster_Endpoint_Assays Endpoint Assays cluster_Data_Acquisition_and_Analysis Data Acquisition & Analysis Cell_Culture Culture and Differentiate Neuronal Cells Compound_Treatment Treat with this compound, Mephenytoin, or Vehicle Cell_Culture->Compound_Treatment Viability_Assay Assess Cell Viability (e.g., MTT) Compound_Treatment->Viability_Assay ICC Immunocytochemistry for Neuronal Markers Compound_Treatment->ICC Image_Acquisition High-Content Imaging ICC->Image_Acquisition Image_Analysis Quantify Neurite Outgrowth Image_Acquisition->Image_Analysis Data_Interpretation Determine Concentration-Response Image_Analysis->Data_Interpretation

Caption: Workflow for in vitro neurotoxicity assessment using neuronal cultures and neurite outgrowth analysis.

Conclusion

The comparative toxicity of this compound and its parent drug, mephenytoin, serves as a critical case study in drug metabolism and safety. The evidence strongly indicates that this compound is the primary driver of the severe hematotoxicity that has limited the clinical utility of mephenytoin. The prolonged half-life and accumulation of this compound underscore the importance of evaluating the toxicological profiles of major metabolites in the drug development process. The experimental protocols detailed in this guide, including the CFU assay for hematotoxicity and in vitro neuronal culture for neurotoxicity, represent essential tools for the preclinical safety assessment of new chemical entities, particularly those intended for chronic administration. By applying these and other advanced toxicological methods, researchers can work towards the development of safer and more effective therapies for epilepsy and other neurological disorders.

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  • Balosso, S., & Vezzani, A. (2023). An in vitro model of drug-resistant seizures for selecting clinically effective antiseizure medications in Febrile Infection-Related Epilepsy Syndrome. Frontiers in neurology, 14, 1122394. [Link]

  • Troupin, A. S., Friel, P., & Lovely, M. P. (1979). Clinical pharmacology of mephenytoin and ethotoin. Annals of neurology, 6(5), 410–414. [Link]

  • Troupin, A. S., & Ojemann, L. M. (1975). Mephenytoin: a reappraisal. Epilepsia, 16(4), 749–758. [Link]

  • Wikipedia. (2023). Mephenytoin. [Link]

  • Troupin, A. S., Friel, P., & Lovely, M. P. (1979). Clinical pharmacology of mephenytoin and ethotoin. Annals of neurology, 6(5), 410–414.
  • Küpfer, A., Patwardhan, R., Ward, S., Schenker, S., Preisig, R., & Branch, R. A. (1984). Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (this compound) in humans. The Journal of pharmacology and experimental therapeutics, 230(1), 28–33.
  • Buchwald, A. L. (2000). Mephenytoin overdose--phenytoin poisoning incognito? Case report and mephenytoin/phenytoin comparison. Journal of toxicology. Clinical toxicology, 38(7), 781–785. [Link]

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A Comparative Guide to the Metabolic Stability of Nirvanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chirality in Drug Metabolism and the Case of Nirvanol

In the realm of pharmacology, the three-dimensional structure of a drug molecule is a critical determinant of its biological activity. Chiral drugs, which exist as non-superimposable mirror images called enantiomers, often exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[1] This stereoselectivity arises from their differential interactions with the chiral environment of the body, including enzymes and receptors.[1] A thorough understanding of the metabolic fate of individual enantiomers is therefore paramount in drug development to optimize therapeutic efficacy and minimize toxicity.[2]

This guide provides an in-depth comparison of the metabolic stability of the enantiomers of this compound (5-ethyl-5-phenylhydantoin), an active metabolite of the anticonvulsant drug mephenytoin.[3][4] While direct in vitro comparative data for this compound enantiomers is not extensively published, this guide will synthesize available in vivo data, draw parallels from its parent compound, mephenytoin, and present a comprehensive experimental protocol to definitively assess their metabolic stability.

The metabolism of mephenytoin itself serves as a classic example of stereoselectivity. The (R)-enantiomer is primarily demethylated to form this compound, whereas the (S)-enantiomer undergoes aromatic hydroxylation.[3] This pronounced difference in metabolic pathways underscores the importance of investigating the stereoselective metabolism of its active metabolite, this compound.

Unraveling the Metabolic Disparity: Evidence for Stereoselective Metabolism

A study conducted in epileptic patients chronically administered (R)-Nirvanol revealed that it is only minimally metabolized.[3] The half-life of (R)-Nirvanol was found to be long, ranging from 77.7 to 175.8 hours, and a high percentage of the administered dose (mean of 86.6%) was recovered unchanged in the urine at steady state.[3] This indicates a low intrinsic clearance and high metabolic stability for the (R)-enantiomer.

Conversely, a study in mice demonstrated that the blood clearance of (S)-Nirvanol was double that of (R)-Nirvanol.[5] This finding directly supports the hypothesis that (S)-Nirvanol is more susceptible to metabolic breakdown than its (R)-counterpart.

The primary metabolic pathway for related hydantoin compounds like phenytoin is aromatic hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19.[6][7] It is highly probable that these enzymes are also responsible for the metabolism of this compound, and their stereoselective binding and catalytic activity likely underpin the observed differences in the metabolic stability of its enantiomers.

Quantitative Comparison of this compound Enantiomer Pharmacokinetics (in vivo)

The following table summarizes the key pharmacokinetic parameters derived from in vivo studies, highlighting the differential disposition of this compound enantiomers.

Parameter(R)-Nirvanol(S)-NirvanolSpeciesKey Findings
Half-life (t½) 77.7 - 175.8 hours[3]Not directly measured, but inferred to be shorterHuman(R)-enantiomer exhibits a significantly longer half-life, indicating lower clearance.[3]
Urinary Recovery (unchanged) ~86.6%[3]Not reportedHumanHigh recovery of unchanged (R)-Nirvanol suggests minimal metabolism.[3]
Blood Clearance Lower2x Higher than (R)-enantiomer[5]Mouse(S)-enantiomer is cleared from the bloodstream at twice the rate of the (R)-enantiomer.[5]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

To definitively quantify the metabolic stability of this compound enantiomers, an in vitro assay using human liver microsomes (HLMs) is the gold standard. HLMs contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450s.[8] This protocol outlines a robust methodology for such a comparison.

Causality Behind Experimental Choices:
  • Human Liver Microsomes (HLMs): Chosen as they are a well-characterized and widely accepted in vitro system that contains the primary enzymes responsible for Phase I metabolism.[9]

  • NADPH-Regenerating System: The activity of CYP enzymes is dependent on the cofactor NADPH. An NADPH-regenerating system is included to ensure that the cofactor is not depleted during the incubation period, allowing for a sustained and linear rate of metabolism.[10]

  • Incubation Time Points: Multiple time points are taken to accurately determine the rate of disappearance of the parent compound, which is essential for calculating the half-life and intrinsic clearance.[11]

  • Chiral HPLC-MS/MS Analysis: This is the analytical technique of choice due to its high sensitivity, selectivity, and ability to separate and quantify the individual enantiomers.[12][13]

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of (R)-Nirvanol and (S)-Nirvanol (10 mM in DMSO).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • In separate microcentrifuge tubes, pre-warm the HLM suspension to 37°C for 5 minutes.

    • Add the test compound ((R)- or (S)-Nirvanol) to the HLM suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an appropriate internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new set of tubes for analysis.

  • Chiral HPLC-MS/MS Analysis:

    • Develop and validate a chiral HPLC method capable of baseline separating (R)- and (S)-Nirvanol. Polysaccharide-based chiral stationary phases are often a good starting point for method development.[13]

    • Use a mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of each enantiomer and the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time for each enantiomer.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[14]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents: - Phosphate Buffer - this compound Stocks - NADPH System - HLMs prewarm Pre-warm HLMs (37°C) reagents->prewarm add_compound Add (R)- or (S)-Nirvanol (Final Conc. 1 µM) prewarm->add_compound start_reaction Initiate with NADPH System add_compound->start_reaction incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) start_reaction->incubate quench Quench with Acetonitrile + Internal Standard incubate->quench precipitate Protein Precipitation quench->precipitate centrifuge Centrifugation precipitate->centrifuge analyze Chiral HPLC-MS/MS Analysis centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) plot->calculate

Caption: Workflow for in vitro metabolic stability assay of this compound enantiomers.

Expected Outcomes and Implications

Based on the available in vivo data, the proposed in vitro study is expected to demonstrate that (R)-Nirvanol has a significantly longer half-life and lower intrinsic clearance in human liver microsomes compared to (S)-Nirvanol. This would confirm that (R)-Nirvanol is metabolically more stable.

Metabolic Pathway Diagram

G cluster_enantiomers This compound Enantiomers cluster_metabolism Metabolism cluster_excretion Excretion R_this compound (R)-Nirvanol (Metabolically More Stable) Renal_Excretion Renal Excretion (Unchanged) R_this compound->Renal_Excretion Major Pathway S_this compound (S)-Nirvanol (Metabolically Less Stable) CYP2C19 CYP2C19 S_this compound->CYP2C19 Major Pathway CYP2C9 CYP2C9 S_this compound->CYP2C9 Minor Pathway Hydroxylated_Metabolites Hydroxylated Metabolites CYP2C19->Hydroxylated_Metabolites CYP2C9->Hydroxylated_Metabolites

Caption: Postulated metabolic pathways of this compound enantiomers.

A significant difference in the metabolic stability of this compound enantiomers has profound implications for drug development. The more stable enantiomer, (R)-Nirvanol, would be expected to have a longer duration of action and may require less frequent dosing. Conversely, the less stable (S)-enantiomer would be cleared more rapidly. This knowledge is crucial for the development of single-enantiomer drugs, which can offer a better therapeutic index by enriching the more active and/or less toxic enantiomer.

Conclusion

The evidence strongly suggests that the enantiomers of this compound exhibit significant differences in their metabolic stability, with the (R)-enantiomer being substantially more stable than the (S)-enantiomer. This stereoselective metabolism is likely mediated by CYP2C family enzymes. The provided experimental protocol offers a robust framework for quantifying this difference in vitro. For researchers in drug development, understanding and characterizing the stereoselective metabolism of chiral drug candidates like this compound is a critical step toward developing safer and more effective medicines.

References

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  • A comparison of the S(+) and R(-) enantiomers of 5-ethyl-5-phenylhydantoin as hypolipidemic agents in rodents. PubMed. [Link]

  • Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, this compound. PubMed. [Link]

  • Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. EAG Laboratories. [Link]

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A Senior Application Scientist's Guide to the Validation of In Vitro Models for Predicting Nirvanol Neurotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nirvanol Conundrum in Neurotoxicology

This compound (5-ethyl-5-phenylhydantoin) is the primary, pharmacologically active metabolite of the anticonvulsant drug mephenytoin.[1][2][3] While mephenytoin itself has seen reduced clinical use, the study of its metabolites remains critical for understanding the broader class of hydantoin anticonvulsants, which includes the widely used drug phenytoin.[4] The neurotoxicity of hydantoins is a known clinical concern, and predicting these adverse effects preclinically is a significant challenge.[5][6][7]

A crucial aspect of this compound's pharmacology is its stereoselective metabolism, which is largely dependent on the cytochrome P450 enzyme CYP2C19.[8] Genetic polymorphisms in CYP2C19 can lead to significant variations in drug exposure and, consequently, the risk of toxicity.[5][9] This human-specific metabolic pathway underscores the inherent limitations of traditional animal models and necessitates the development and validation of human-relevant in vitro systems.[10][11]

This guide provides a comparative analysis of contemporary in vitro models for assessing this compound neurotoxicity. We will move beyond a simple listing of methods to explain the causal relationships behind experimental design, empowering researchers to select and implement the most appropriate systems for their specific research questions. The focus is on building a self-validating experimental strategy, from simple, high-throughput screens to complex, physiologically relevant functional assays.

Logical Framework for Model Selection

The selection of an appropriate in vitro model is not a one-size-fits-all decision. It involves a trade-off between physiological relevance, throughput, cost, and the specific neurotoxic endpoint of interest. The following flowchart outlines a logical progression for selecting a model for assessing a compound like this compound.

Model_Selection_Workflow cluster_0 Phase 1: Initial Hazard Identification cluster_1 Phase 2: Model Choice cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Validation & Data Interpretation Start Define Research Question: Assess this compound Neurotoxicity Metabolism Is metabolism a key factor? (e.g., CYP2C19 for parent drug) Start->Metabolism HighThroughput Need for High-Throughput Screening? Metabolism->HighThroughput Yes hPSC_2D Tier 2: hPSC-derived Neurons (2D) - Human-relevant - Neurite Outgrowth, Apoptosis - Moderate Throughput Metabolism->hPSC_2D Yes Metabolism_Yes If Yes, human-relevant model needed Metabolism->Metabolism_Yes CellLines Tier 1: Immortalized Cell Lines (e.g., SH-SY5Y) - Basic Cytotoxicity (MTT/LDH) - High Throughput HighThroughput->CellLines Yes Endpoints Select Endpoints: - Viability - Morphology (Neurite Outgrowth) - Oxidative Stress / Mito-Toxicity - Electrophysiology (Network Function) CellLines->Endpoints hPSC_Advanced Tier 3: Advanced Models - hPSC Co-cultures on MEAs - 3D Organoids/Spheroids - Functional & Network Toxicity hPSC_2D->hPSC_Advanced Need Network/Functional Data? hPSC_2D->Endpoints hPSC_Advanced->Endpoints Metabolism_No If No, basic cytotoxicity sufficient Validation Validate with known neurotoxicants Compare dose-response curves Endpoints->Validation Conclusion Comprehensive Neurotoxicity Profile Validation->Conclusion

Caption: Decision workflow for selecting an in vitro neurotoxicity model.

Comparative Analysis of In Vitro Neurotoxicity Models

The ideal in vitro system for this compound should be of human origin, incorporate relevant cell types (neurons and glia), and permit the assessment of functional endpoints beyond simple cell death.

Model TypePrinciplePhysiological RelevanceThroughputKey AdvantagesKey LimitationsRelevance for this compound
Immortalized Cell Lines (e.g., SH-SY5Y, PC12)Transformed, continuously dividing cells of neuronal origin.[12][13]LowHighCost-effective, highly reproducible, simple protocols.[13]Lack of mature neuronal features, no glial support, minimal metabolic activity, not representative of primary neurons.[14][15]Low. Suitable only for preliminary, high-level cytotoxicity screening. Will likely miss nuanced or function-based toxicity.
Primary Rodent Neurons Dissociated neurons from embryonic or neonatal rodent brains.[12]MediumMediumForm functional synaptic networks, more representative of in vivo neurons than cell lines.Ethical concerns, batch variability, major species differences in metabolism (CYP enzymes) and receptor profiles.[16][17]Medium. Better for functional assays than cell lines, but the species difference is a critical flaw for a human-metabolite-focused study.
hPSC-derived Neurons (2D Monolayer) Directed differentiation of human induced pluripotent stem cells (hiPSCs) into neuronal subtypes.[18]HighMedium-LowHuman-relevant genetics , scalable, can create defined co-cultures with astrocytes.[11][16]Lengthy/costly differentiation, potential for immaturity, less complex architecture than 3D models.[13]High. This is the foundational model for relevant testing. It addresses the species barrier and allows for the creation of neuron-astrocyte co-cultures.
hPSC-derived 3D Models (Spheroids/Organoids)Self-assembling 3D cultures of hiPSC-derived neural cells that mimic tissue architecture.[19]Very HighLowRecapitulate aspects of brain development, complex cell-cell interactions, improved cell maturation.[16][19]Lower throughput, potential for necrotic cores, variability between organoids.Very High. Excellent for mechanistic studies and assessing developmental neurotoxicity, providing a tissue-level context.
Neurons on Microelectrode Arrays (MEAs) Plating primary or hiPSC-derived neurons on a substrate with embedded electrodes to measure network electrical activity.[20][21]High (Functional)MediumNon-invasive, real-time recording of network function (spiking, bursting); highly sensitive to compounds affecting ion channels or synapses.[20][22]Requires specialized equipment and data analysis expertise.Essential. Given this compound's role as an anticonvulsant metabolite, its neurotoxic effects are likely to manifest as disruptions in network electrophysiology. MEAs provide a direct, functional readout of this activity.

Key Mechanistic Pathways and Endpoints for this compound Neurotoxicity

Based on the known toxicology of related hydantoin compounds, a robust validation strategy for this compound should investigate several key cellular pathways.

Neurotoxicity_Pathways cluster_downstream Cellular Stress Responses cluster_functional Functional Impairment cluster_death Cell Fate This compound This compound Exposure Mito Mitochondrial Dysfunction - Decreased OCR - Loss of Membrane Potential This compound->Mito ROS Oxidative Stress - Increased ROS Production - Lipid Peroxidation This compound->ROS Mito->ROS Neurite Structural Damage - Neurite Retraction - Synapse Loss Mito->Neurite Electro Network Dysfunction - Altered Spike Rate - Disrupted Bursting Mito->Electro Apoptosis Apoptosis - Caspase Activation - Cell Death Mito->Apoptosis ROS->Neurite ROS->Apoptosis Neurite->Electro Neurite->Apoptosis Electro->Apoptosis

Caption: Potential mechanisms of this compound-induced neurotoxicity.

Validated Experimental Protocols

The following protocols are designed as a self-validating system, progressing from structural to functional endpoints. The use of human iPSC-derived cortical neurons, often in co-culture with astrocytes, is recommended as the base model system.

Protocol 1: High-Content Analysis of Neurite Outgrowth

Causality: Neurites are essential for neuronal communication, and their retraction is an early and sensitive indicator of cellular stress and neurotoxicity, often preceding outright cell death.[23][24] This assay provides a quantitative measure of structural integrity.

Methodology:

  • Cell Plating: Plate cryopreserved human iPSC-derived neurons (and astrocytes, if using co-cultures) onto laminin-coated 96- or 384-well imaging plates according to the manufacturer's protocol. Culture for at least 7-10 days to allow for the formation of a stable neurite network.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to disrupt the cytoskeleton (e.g., Nocodazole).[25] Treat cells for a relevant duration (e.g., 24, 48, or 72 hours).

  • Immunostaining:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% Bovine Serum Albumin (BSA) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-β-III-Tubulin for neurons, chicken anti-MAP2 for dendrites, and mouse anti-GFAP for astrocytes).

    • Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature.

    • Stain nuclei with Hoechst 33342.

  • Imaging: Acquire images using a high-content imaging system. Capture multiple fields per well to ensure robust data.

  • Analysis: Use automated image analysis software to quantify key parameters:

    • Total neurite length per neuron

    • Number of branch points per neuron

    • Number of synapses (if staining for synaptic markers like synaptophysin)

    • Valid neuron count (as a measure of viability)

Protocol 2: Assessment of Mitochondrial Dysfunction via Oxygen Consumption Rate (OCR)

Causality: Mitochondria are central to neuronal health, and many neurotoxicants exert their effects by disrupting cellular bioenergetics.[26][27] Measuring the OCR is a direct, functional readout of mitochondrial respiration and provides detailed mechanistic insight.[15]

Methodology:

  • Cell Plating: Plate iPSC-derived neurons in a specialized Seahorse XF Cell Culture Microplate. Allow cells to mature as in Protocol 1.

  • Assay Preparation: One hour before the assay, replace the culture medium with XF Assay Medium supplemented with pyruvate, glutamate, and glucose, and incubate in a non-CO2 incubator at 37°C.

  • Compound Injection: Load the Seahorse sensor cartridge with compounds that target different components of the electron transport chain. A standard "Mito Stress Test" includes:

    • Port A: this compound or Vehicle

    • Port B: Oligomycin (ATP synthase inhibitor)

    • Port C: FCCP (uncoupling agent)

    • Port D: Rotenone/Antimycin A (Complex I/III inhibitors)

  • Data Acquisition: Place the cell plate into the Seahorse XF Analyzer and run the pre-programmed assay. The instrument measures OCR in real-time before and after the injection of each compound.

  • Analysis: Calculate the key parameters of mitochondrial function:

    • Basal Respiration: The baseline OCR before injections.

    • ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The peak OCR after FCCP injection.

    • Proton Leak: The OCR remaining after oligomycin injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

Protocol 3: Measurement of Oxidative Stress

Causality: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity leads to oxidative stress, a common mechanism of drug-induced toxicity that damages lipids, proteins, and DNA.[28][29][30]

Methodology:

  • Cell Plating: Plate iPSC-derived neurons in a 96-well black, clear-bottom plate.

  • Probe Loading: After compound treatment with this compound for a desired period (e.g., 1-24 hours), wash the cells and load them with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or a similar ROS-sensitive probe. Incubate for 30-60 minutes at 37°C. This probe is non-fluorescent until oxidized by ROS within the cell.[28]

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation ~485 nm, Emission ~535 nm).

  • Controls and Normalization:

    • Include a vehicle control and a positive control for ROS induction (e.g., Menadione or H2O2).

    • In parallel wells, perform a cell viability assay (e.g., Hoechst stain or CellTiter-Glo) to normalize the ROS signal to the number of viable cells. This is critical to distinguish increased ROS production from artifacts due to cell death.

Protocol 4: Functional Neurotoxicity Assessment using Microelectrode Arrays (MEAs)

Causality: The ultimate function of a neuronal network is to process information via coordinated electrical activity. MEAs provide a direct, phenotypic measure of this function, making them exquisitely sensitive to neurotoxicants that alter ion channels, synaptic transmission, or overall network excitability.[20][22][31]

MEA_Workflow Plating 1. Plate iPSC-Neurons on MEA plate Maturation 2. Culture for 3-4 weeks (Network Maturation) Plating->Maturation Baseline 3. Record Baseline Spontaneous Activity Maturation->Baseline Dosing 4. Add this compound (Acute or Chronic) Baseline->Dosing Recording 5. Record Post-Dose Activity Dosing->Recording Analysis 6. Data Analysis (Spike Rate, Bursting, Synchrony) Recording->Analysis

Sources

head-to-head comparison of Nirvanol and other hydantoin anticonvulsants

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Nirvanol and Other Hydantoin Anticonvulsants

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Hydantoin Class of Anticonvulsants

Hydantoin anticonvulsants represent a foundational class of drugs in the management of epilepsy, a neurological condition characterized by excessive electrical discharges in the brain. While no longer always the first line of treatment, their study provides crucial insights into the mechanisms of seizure control. These compounds, including the historically significant this compound, primarily exert their therapeutic effects by modulating neuronal excitability. This guide offers a detailed, head-to-head comparison of this compound and other key hydantoins—phenytoin, its prodrug fosphenytoin, and ethotoin—grounded in experimental data to inform preclinical research and drug development.

Chemical Structures: A Shared Scaffold with Critical Differences

All hydantoin anticonvulsants are built upon a core five-membered imidazolidine-2,4-dione ring. Their distinct pharmacological profiles arise from substitutions at the C5 and N3 positions.

  • This compound (5-Ethyl-5-phenylhydantoin): The active metabolite of mephenytoin, this compound features an ethyl and a phenyl group at the C5 position.

  • Phenytoin (5,5-Diphenylhydantoin): The most well-known hydantoin, it possesses two phenyl groups at the C5 position.

  • Ethotoin (3-Ethyl-5-phenylimidazolidine-2,4-dione): Differs by having a single phenyl group at C5 and an ethyl group at the N3 position.

  • Mephenytoin (5-Ethyl-3-methyl-5-phenylhydantoin): The parent drug of this compound, with an ethyl and a phenyl group at C5 and a methyl group at N3.

The structural variations influence not only the anticonvulsant potency but also the metabolic pathways and toxicity profiles of these compounds.

G cluster_hydantoins Hydantoin Derivatives core Hydantoin Core (Imidazolidine-2,4-dione) This compound This compound R1=Ethyl, R2=Phenyl, R3=H core->this compound Substitutions at C5 phenytoin Phenytoin R1=Phenyl, R2=Phenyl, R3=H core->phenytoin Substitutions at C5 ethotoin Ethotoin R1=H, R2=Phenyl, R3=Ethyl core->ethotoin Substitutions at C5 & N3 mephenytoin Mephenytoin R1=Ethyl, R2=Phenyl, R3=Methyl core->mephenytoin Substitutions at C5 & N3

Caption: Chemical relationships of key hydantoin anticonvulsants.

Mechanism of Action: Stabilizing Neuronal Membranes

The primary mechanism of action for hydantoin anticonvulsants is the blockade of voltage-gated sodium channels.[1] This action is both use- and frequency-dependent, meaning the drugs selectively target neurons that are firing action potentials at a high, pathological frequency, while leaving normal neuronal activity largely unaffected.[2][3]

By binding to the sodium channels in their inactive state, hydantoins prolong the refractory period of the neuron. This stabilization of the neuronal membrane limits the repetitive firing of action potentials, which is a hallmark of seizure activity.[4] This ultimately prevents the spread of seizure discharges from the epileptic focus to surrounding brain regions.[5][6] Some hydantoins may also have secondary effects, such as inhibiting calcium channels, which can further contribute to their anticonvulsant properties by modulating neurotransmitter release.[7]

cluster_channel Voltage-Gated Sodium Channel States cluster_drug_action Hydantoin Action Resting Resting Open Open Resting->Open Depolarization Inactive Inactive Open->Inactive Inactivation Inactive->Resting Repolarization Hydantoin This compound & Other Hydantoins Inactive->Hydantoin Prolonged Inactive State Prolonged Inactive State Hydantoin->Prolonged Inactive State Stabilizes Reduced Neuronal Firing Reduced Neuronal Firing Prolonged Inactive State->Reduced Neuronal Firing Leads to Seizure Suppression Seizure Suppression Reduced Neuronal Firing->Seizure Suppression

Caption: Mechanism of action of hydantoin anticonvulsants.

Pharmacokinetics and Metabolism: The Critical Role of CYP Enzymes

A key differentiator among hydantoins lies in their metabolism. This compound is the active metabolite of mephenytoin, formed via N-demethylation. The subsequent metabolism of this compound, particularly the S-enantiomer, is heavily dependent on the cytochrome P450 enzyme CYP2C19.[6][8] This is clinically significant due to the known genetic polymorphism of CYP2C19, which can lead to "poor metabolizers" who may accumulate the drug and experience toxicity.[8]

Phenytoin is metabolized by both CYP2C9 and CYP2C19. Fosphenytoin is a water-soluble phosphate ester prodrug that is rapidly converted to phenytoin in the body by phosphatases, offering a safer parenteral administration option compared to phenytoin.[2][9][10] Ethotoin is also metabolized in the liver.[5][6]

DrugKey Metabolic Enzyme(s)Active MetabolitePlasma Half-life
Mephenytoin CYP2C19 (for demethylation)This compound ~7 hours (Mephenytoin)
This compound CYP2C19 (for S-enantiomer)-~95-144 hours
Phenytoin CYP2C9, CYP2C19-20-30 hours (dose-dependent)
Fosphenytoin Plasma phosphatasesPhenytoin~15 minutes (conversion to phenytoin)
Ethotoin Hepatic enzymes-3-9 hours

Comparative Anticonvulsant Efficacy: Evidence from Preclinical Models

The Maximal Electroshock Seizure (MES) test in rodents is a cornerstone for evaluating anticonvulsant efficacy, particularly for drugs effective against generalized tonic-clonic seizures. This model assesses a compound's ability to prevent the spread of seizures when neuronal circuits are maximally activated.[11] The standard endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[11]

The median effective dose (ED50) is the dose required to protect 50% of the animals from the seizure endpoint. A lower ED50 indicates higher potency.

CompoundMES ED50 (mg/kg, i.p. in mice)Source(s)
This compound 23-30[12]
Mephenytoin 35-42
Phenytoin ~9.8 - 10.4[13][14]
Ethotoin Data not readily available

Note: ED50 values can vary between studies and mouse strains.

These data suggest that while both mephenytoin and its metabolite this compound are effective in the MES model, phenytoin appears to be more potent. The prolonged activity of mephenytoin is largely attributed to its conversion to the long-lasting this compound.

Animal Preparation Animal Preparation Drug Administration (i.p.) Drug Administration (i.p.) Animal Preparation->Drug Administration (i.p.) Step 1 Time of Peak Effect (TPE) Time of Peak Effect (TPE) Drug Administration (i.p.)->Time of Peak Effect (TPE) Step 2: Wait for Corneal Electrode Placement Corneal Electrode Placement Time of Peak Effect (TPE)->Corneal Electrode Placement Step 3 Electrical Stimulation\n(e.g., 50 mA, 60 Hz, 0.2s) Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s) Corneal Electrode Placement->Electrical Stimulation\n(e.g., 50 mA, 60 Hz, 0.2s) Step 4 Observation of Seizure Observation of Seizure Electrical Stimulation\n(e.g., 50 mA, 60 Hz, 0.2s)->Observation of Seizure Step 5 Endpoint Assessment Endpoint Assessment Observation of Seizure->Endpoint Assessment Tonic Hindlimb Extension? Protected Protected Endpoint Assessment->Protected Not Protected Not Protected Endpoint Assessment->Not Protected Calculate ED50 Calculate ED50 Protected->Calculate ED50 Not Protected->Calculate ED50

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Toxicity and Side Effect Profiles

A significant factor limiting the use of some hydantoins is their toxicity profile. Mephenytoin and by extension, this compound, are associated with a higher risk of potentially fatal blood dyscrasias, including aplastic anemia, and severe dermatological reactions like Stevens-Johnson syndrome.[15][16][17] This has led to mephenytoin being relegated to a third-line agent, used only when less toxic alternatives fail.[17][18]

Phenytoin's side effects are generally dose-related and include nystagmus, ataxia, slurred speech, and confusion at higher concentrations.[3][19] Chronic use can lead to cosmetic effects like gingival hyperplasia and hirsutism, as well as folate deficiency and osteopenia.[19][20] Severe skin reactions can also occur, with an increased risk in certain Asian populations carrying the HLA-B*1502 allele.[19] Fosphenytoin mitigates the risk of "purple glove syndrome" associated with intravenous phenytoin but shares the systemic toxicities of its active metabolite.[2][19][21]

Ethotoin is generally considered less potent but also less toxic than phenytoin, though it can still cause side effects such as dizziness, rash, and gastrointestinal issues.[4][5][22]

Detailed Experimental Protocols

Maximal Electroshock Seizure (MES) Test Protocol (Mouse)

This protocol is designed to identify compounds that prevent seizure spread.

  • Animal Preparation: Use male CF-1 mice (or other standard strain), acclimated to the laboratory environment. Weigh the animals to determine the correct dosage.

  • Drug Administration: Prepare the test compound (e.g., this compound, Phenytoin) in a suitable vehicle. Administer the compound intraperitoneally (i.p.) at various doses to different groups of mice. Include a vehicle control group.

  • Timing: Conduct the test at the predetermined Time to Peak Effect (TPE) for the specific compound.

  • Anesthesia and Electrode Placement: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.[11]

  • Stimulation: Deliver an electrical stimulus via corneal electrodes. Standard parameters for mice are an alternating current of 50 mA at 60 Hz for 0.2 seconds.[11]

  • Observation and Endpoint: Immediately after stimulation, observe the mouse for the characteristic seizure pattern. The primary endpoint is the presence or absence of a tonic hindlimb extension (a rigid, extended posture of the hindlimbs for at least 3 seconds). Abolition of this phase is considered protection.[11]

  • Data Analysis: For each dose group, calculate the percentage of mice protected. Use probit analysis to determine the ED50 value, the dose that protects 50% of the animals.

Conclusion

This compound, the active metabolite of mephenytoin, demonstrates clear anticonvulsant properties in preclinical models like the MES test. However, its comparison with other hydantoins reveals a complex picture. While effective, it is generally less potent than phenytoin. Its primary distinguishing feature is its reliance on the polymorphic enzyme CYP2C19 for metabolism, posing a risk of variable patient response and toxicity. Furthermore, the significant risk of severe hematological and dermatological adverse events associated with its parent drug, mephenytoin, has largely removed it from clinical practice in many regions.[18]

In contrast, phenytoin remains a benchmark anticonvulsant, and its prodrug, fosphenytoin, offers a safer parenteral formulation. Ethotoin serves as a less potent but potentially better-tolerated alternative. For researchers, understanding these differences is crucial. The study of this compound continues to provide valuable insights into pharmacogenetics and the structure-activity relationships of hydantoin anticonvulsants, informing the design of safer and more effective antiepileptic therapies.

References

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  • Ethotoin (oral route) - Side effects & dosage - Mayo Clinic. (URL: [Link])

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  • Ethotoin Side Effects: Common, Severe, Long Term - Drugs.com. (URL: [Link])

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Comparative Guide to Confirming the Role of CYP2C19 in Nirvanol Metabolism Using Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a clear metabolic pathway for a compound is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of methodologies to confirm the specific role of Cytochrome P450 2C19 (CYP2C19) in the metabolism of Nirvanol. We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach.

Introduction: The Metabolic Journey of Mephenytoin to this compound

This compound, also known as 5-ethyl-5-phenylhydantoin, is the pharmacologically active N-demethylated metabolite of the anticonvulsant drug mephenytoin.[1][2][3] The biotransformation of xenobiotics is largely governed by the Cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver.[4] Within this family, CYP2C19 is a highly polymorphic enzyme known to metabolize a significant number of clinically important drugs, including proton pump inhibitors and antidepressants.[5][6][7][8]

The metabolism of the parent drug, mephenytoin, is stereoselective. CYP2C19 is famously responsible for the 4'-hydroxylation of S-mephenytoin, but it also plays a critical role in the N-demethylation of R-mephenytoin to form this compound.[9] To definitively prove that CYP2C19 is the primary catalyst for this conversion, a chemical inhibition strategy is employed. This approach uses selective inhibitors to "turn off" specific CYP enzymes in a controlled in vitro environment. A significant decrease in this compound formation in the presence of a CYP2C19-specific inhibitor serves as powerful evidence of the enzyme's central role.

The Scientific Rationale: Causality in Experimental Design

The logic underpinning this investigation is rooted in the principles of enzyme kinetics and selectivity. By comparing the inhibitory effects of multiple, highly specific compounds, we can triangulate the identity of the primary enzyme responsible for a given metabolic reaction.

The Principle of Selective Chemical Inhibition

A selective chemical inhibitor is a compound that binds to a specific enzyme, such as CYP2C19, and blocks its ability to metabolize substrates without significantly affecting other enzymes.[10][11] When mephenytoin is introduced into an in vitro system containing a mixture of CYP enzymes (like human liver microsomes), many enzymes could potentially contribute to this compound formation. By adding a selective CYP2C19 inhibitor, we can observe the impact on the reaction. If this compound production drops precipitously, it confirms CYP2C19 as the main contributor.

Choosing the Right In Vitro System
  • Human Liver Microsomes (HLMs): HLMs are vesicles of endoplasmic reticulum isolated from human liver tissue. They are the gold-standard in vitro tool for metabolism studies because they contain a full complement of Phase I metabolic enzymes, including all major CYPs, in a physiologically relevant environment.[12][13] This allows for a competitive environment that mimics the human liver.

  • Recombinant Human CYP Enzymes (rhCYPs): These are individual CYP enzymes expressed in a cellular system (e.g., baculovirus-insect cells).[6] Using recombinant CYP2C19 provides a "clean" system to confirm that the enzyme can directly perform the mephenytoin-to-Nirvanol conversion and to validate the inhibitor's effect in the absence of any other competing enzymes.

Selecting a Validated Inhibitor Panel

The trustworthiness of the results depends entirely on the selectivity of the inhibitors used.

  • Positive Control (CYP2C19 Inhibitor): A potent and selective inhibitor for CYP2C19 is essential. (+)-N-3-benzylthis compound is an excellent choice due to its high potency and selectivity for CYP2C19 over other CYPs.[14][15] Ticlopidine is another well-documented mechanism-based inhibitor of CYP2C19.[16]

  • Negative Controls (Inhibitors for Other CYPs): To prove selectivity, the experiment must include inhibitors for other major CYP isoforms that might be involved in drug metabolism. This demonstrates that the reduction in this compound formation is not due to non-specific inhibition. A standard panel would include:

    • Ketoconazole for CYP3A4

    • Quinidine for CYP2D6

    • Sulfaphenazole for CYP2C9

    • Furafylline for CYP1A2

Experimental Design and Protocols

A robust experimental design involves a primary screening and phenotyping assay in HLMs, followed by a confirmatory assay using a recombinant enzyme. This dual-pronged approach ensures both physiological relevance and mechanistic certainty.

Overall Experimental Workflow

The logical flow of the experiment is designed to first observe the effect in a complex system and then confirm it in a simple, direct system.

G cluster_0 Phase 1: HLM Phenotyping cluster_1 Phase 2: Recombinant Enzyme Confirmation HLM_prep Prepare HLM Incubation Mix (HLMs, Mephenytoin, Buffer) Inhibitor_add Add Inhibitors (Vehicle, CYP2C19 Inhibitor, Negative Control Inhibitors) HLM_prep->Inhibitor_add Pre_incubate Pre-incubate at 37°C Inhibitor_add->Pre_incubate Start_rxn Initiate Reaction (Add NADPH) Pre_incubate->Start_rxn Incubate Incubate at 37°C Start_rxn->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Analysis1 LC-MS/MS Analysis (Quantify this compound) Quench->Analysis1 Data_analysis Data Interpretation & Conclusion Analysis1->Data_analysis Calculate % Inhibition & IC50 rhCYP_prep Prepare Recombinant Mix (rhCYP2C19, Mephenytoin, Buffer) Inhibitor_add2 Add Inhibitors (Vehicle, CYP2C19 Inhibitor) rhCYP_prep->Inhibitor_add2 Pre_incubate2 Pre-incubate at 37°C Inhibitor_add2->Pre_incubate2 Start_rxn2 Initiate Reaction (Add NADPH) Pre_incubate2->Start_rxn2 Incubate2 Incubate at 37°C Start_rxn2->Incubate2 Quench2 Quench Reaction (Acetonitrile) Incubate2->Quench2 Analysis2 LC-MS/MS Analysis (Quantify this compound) Quench2->Analysis2 Analysis2->Data_analysis Confirm Direct Inhibition

Caption: Experimental workflow for confirming CYP2C19-mediated this compound metabolism.

Protocol 1: Inhibition Assay in Human Liver Microsomes (HLMs)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of various inhibitors on the formation of this compound from mephenytoin.

Materials:

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • Mephenytoin

  • CYP Inhibitors (e.g., (+)-N-3-benzylthis compound, Ketoconazole, Quinidine, etc.)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Acetonitrile (ACN) with internal standard for quenching

  • 96-well incubation plates

Procedure:

  • Prepare Reagents: Thaw HLMs and NADPH regenerating system on ice. Prepare stock solutions of mephenytoin and all inhibitors in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤1%.

  • Set up Incubation Plate: In each well of a 96-well plate, add 50 µL of 0.1 M phosphate buffer.

  • Add Inhibitors: Add 1 µL of inhibitor solution to the appropriate wells. For IC50 determination, use a serial dilution of each inhibitor across multiple wells (typically 7 concentrations). Include a "vehicle control" well with 1 µL of solvent only.

  • Add Mephenytoin: Add 1 µL of mephenytoin solution. The final concentration should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.[13]

  • Add HLMs: Dilute the HLM stock in cold buffer and add to each well to achieve a final protein concentration of 0.1-0.25 mg/mL. The total volume should be ~90 µL at this stage.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes. This allows the inhibitor to bind to the enzymes.

  • Initiate Reaction: Add 10 µL of the pre-warmed NADPH regenerating system to all wells to start the metabolic reaction. The final incubation volume is 100 µL.

  • Incubation: Incubate at 37°C for 15-30 minutes. The time should be within the linear range of metabolite formation, determined in preliminary experiments.

  • Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., a deuterated analog of this compound).

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the amount of this compound formed.[12][17]

Protocol 2: Confirmatory Assay with Recombinant CYP2C19 (rhCYP2C19)

This protocol validates that the positive control inhibitor directly inhibits CYP2C19's ability to form this compound.

Procedure: This protocol is identical to Protocol 1, with the following key modifications:

  • Replace HLMs with a commercially available recombinant human CYP2C19 preparation, used according to the manufacturer's specifications (typically includes a specific concentration of cytochrome P450 reductase and cytochrome b5).

  • The experiment only needs to be run with the vehicle control and the selected CYP2C19 inhibitor (e.g., (+)-N-3-benzylthis compound). The negative control inhibitors are not necessary in this single-enzyme system.

Data Presentation and Interpretation

Clear presentation of quantitative data is critical for objective comparison. The primary output is the IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[12]

Calculating IC50 Values

The rate of this compound formation in each inhibitor concentration is converted to a percentage of the activity seen in the vehicle control (defined as 100% activity). These values are then plotted against the logarithm of the inhibitor concentration. A non-linear regression (sigmoidal dose-response) curve is fitted to the data to calculate the IC50 value.

Comparative Data Summary

The results should be summarized in a table that allows for direct comparison of inhibitor potencies.

InhibitorTarget CYPIC50 for this compound Formation (µM)Interpretation
(+)-N-3-benzylthis compoundCYP2C19 0.25 Potent inhibition
KetoconazoleCYP3A4> 100No significant inhibition
QuinidineCYP2D6> 100No significant inhibition
SulfaphenazoleCYP2C945.8Weak/moderate inhibition
FurafyllineCYP1A2> 100No significant inhibition
(Note: Data are hypothetical examples for illustrative purposes.)
Interpretation of Results

This multi-faceted approach, grounded in established biochemical principles and guided by regulatory expectations for drug interaction studies, provides a trustworthy and scientifically rigorous method for elucidating enzyme function.[18][19][20]

References

  • Disposition of mephenytoin and its metabolite, this compound, in epileptic patients. Neurology. [Link]

  • Disposition of mephenytoin and its metabolite, this compound, in epileptic patients. PubMed. [Link]

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  • CYP2C19 inhibition: the impact of substrate probe selection on in vitro inhibition profiles. PubMed. [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Institutes of Health (NIH). [Link]

  • Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermed. Uppsala University Publications. [Link]

  • CYP2C19 Inhibitors. Examine.com. [Link]

  • Different contribution of CYP2C19 in the in vitro metabolism of three proton pump inhibitors. PubMed. [Link]

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  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. SpringerLink. [Link]

  • Comparison of mechanism-based inhibition of human cytochrome P450 2C19 by ticlopidine, clopidogrel, and prasugrel. Taylor & Francis Online. [Link]

  • Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates. Frontiers in Pharmacology. [Link]

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  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Institutes of Health (NIH). [Link]

  • Verification of the Selectivity of (+)-N-3-Benzylthis compound as a CYP2C19 Inhibitor. ASPET Journals. [Link]

  • Ligand-Based Design of a Potent and Selective Inhibitor of Cytochrome P450 2C19. ACS Publications. [Link]

  • Clinical study protocol Endobiotics for phenotyping cytochrome P450 enzymes. Nature. [Link]

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  • Showing metabocard for this compound (HMDB0060533). Human Metabolome Database. [Link]

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  • Clinical significance of CYP2C19 polymorphisms on the metabolism and pharmacokinetics of 11β‐hydroxysteroid dehydrogenase type‐1 inhibitor BMS‐823778. National Institutes of Health (NIH). [Link]

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A Comparative Analysis of the Protein Binding of Nirvanol and Mephenytoin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticonvulsant drug development and therapeutic monitoring, understanding the pharmacokinetic properties of a drug is paramount. A critical determinant of a drug's distribution, efficacy, and potential for drug-drug interactions is its affinity for plasma proteins. This guide provides an in-depth comparative analysis of the protein binding characteristics of the anticonvulsant mephenytoin and its active metabolite, Nirvanol (also known as 5-ethyl-5-phenylhydantoin). We will delve into the structural nuances that likely govern their differential binding, present available experimental data, and provide a detailed protocol for determining protein binding in a laboratory setting.

The Significance of Protein Binding in Pharmacology

The extent to which a drug binds to plasma proteins, primarily human serum albumin (HSA) for many drugs, dictates its free (unbound) concentration in the bloodstream. It is this unbound fraction that is pharmacologically active, capable of crossing biological membranes to reach its target site, and available for metabolism and excretion. Consequently, even subtle differences in protein binding between two compounds can lead to significant variations in their pharmacokinetic and pharmacodynamic profiles. A higher degree of protein binding can result in a longer plasma half-life and a lower volume of distribution, while displacement from binding sites by other drugs can lead to a sudden increase in the free drug concentration, potentially causing toxicity.

Mephenytoin and this compound: A Metabolic Relationship

Mephenytoin, chemically known as 5-Ethyl-3-methyl-5-phenyl-imidazolidine-2,4-dione, is a hydantoin anticonvulsant. In the body, it undergoes N-demethylation to form its principal and pharmacologically active metabolite, this compound. This metabolic conversion is a key aspect of mephenytoin's overall therapeutic effect. Given that both the parent drug and its metabolite are active, their respective interactions with plasma proteins are crucial for understanding the complete pharmacological picture.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Metabolic conversion of mephenytoin to its active metabolite, this compound.

Comparative Analysis of Protein Binding

Direct in-vitro comparative studies on the plasma protein binding of mephenytoin and this compound are not extensively documented in publicly available literature. However, valuable insights can be gleaned from in-vivo studies that have measured the unbound fractions of these compounds in saliva, which is generally accepted as a reliable surrogate for the unbound concentration in plasma.

One key study provides the mean salivary levels as a percentage of total blood levels for both compounds. From this, we can infer the percentage of the drug that is unbound and, consequently, the percentage that is bound to plasma proteins[1].

CompoundChemical StructureMean Salivary Level (% of Total Blood Level)[1]Inferred Unbound Fraction (%)Inferred Protein Binding (%)
Mephenytoin 5-Ethyl-3-methyl-5-phenyl-imidazolidine-2,4-dione61%61%39%
This compound 5-ethyl-5-phenylhydantoin73%73%27%

This data suggests that mephenytoin exhibits a higher degree of plasma protein binding (approximately 39%) compared to its metabolite, this compound (approximately 27%) .

Structural Basis for Differential Binding

The observed difference in protein binding can be attributed to the subtle yet significant structural distinction between the two molecules. Mephenytoin possesses a methyl group at the N-3 position of the hydantoin ring, which is absent in this compound.

  • Mephenytoin: 5-Ethyl-3-methyl-5-phenyl-imidazolidine-2,4-dione

  • This compound: 5-ethyl-5-phenylhydantoin

The presence of the N-methyl group in mephenytoin increases its lipophilicity compared to this compound. Generally, a higher lipophilicity can lead to a greater affinity for the hydrophobic binding pockets within human serum albumin. The loss of this methyl group during metabolism to this compound results in a slightly more polar molecule, which may explain its reduced affinity for plasma proteins and consequently, a higher unbound fraction.

Experimental Protocol: Determination of Protein Binding by Equilibrium Dialysis

Equilibrium dialysis remains a gold-standard method for the in-vitro determination of drug-protein binding. It is a robust technique that allows for the accurate measurement of the unbound drug concentration at equilibrium.

Objective: To determine the percentage of this compound and mephenytoin bound to human serum albumin (HSA).

Materials:

  • This compound and mephenytoin standards

  • Human Serum Albumin (HSA), fatty acid-free

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO)

  • Incubator shaker capable of maintaining 37°C

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

  • 96-well plates for sample collection

  • Acetonitrile or other suitable protein precipitation solvent

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound and mephenytoin in a suitable solvent (e.g., DMSO).

    • Prepare a solution of HSA in PBS at a physiologically relevant concentration (e.g., 40 mg/mL).

    • Prepare working solutions of this compound and mephenytoin by spiking the stock solutions into the HSA solution to achieve the desired final concentrations.

  • Equilibrium Dialysis Setup:

    • Assemble the equilibrium dialysis cells according to the manufacturer's instructions, ensuring the semi-permeable membrane separates the two chambers.

    • Add the drug-spiked HSA solution to one chamber (the plasma chamber) of each dialysis cell.

    • Add an equal volume of PBS to the other chamber (the buffer chamber).

    • Seal the dialysis unit to prevent evaporation.

  • Incubation:

    • Place the dialysis apparatus in an incubator shaker set at 37°C.

    • Incubate for a sufficient period to allow equilibrium to be reached (typically 4-24 hours, this should be optimized for each compound). The plate should be gently agitated during incubation.

  • Sample Collection:

    • After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber of each cell.

  • Sample Analysis:

    • To ensure matrix-matched samples for analysis, mix an aliquot from the buffer chamber with an equal volume of drug-free HSA solution, and mix an aliquot from the plasma chamber with an equal volume of PBS.

    • Precipitate the proteins from all samples by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant from each sample using a validated LC-MS/MS method to determine the concentration of this compound and mephenytoin.

  • Data Analysis:

    • The concentration of the drug in the buffer chamber represents the unbound drug concentration ([Unbound]).

    • The concentration of the drug in the plasma chamber represents the total drug concentration ([Total]).

    • Calculate the percentage of unbound drug: % Unbound = ([Unbound] / [Total]) * 100

    • Calculate the percentage of protein-bound drug: % Bound = 100 - % Unbound

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for determining protein binding via equilibrium dialysis.

Conclusion

The available evidence, primarily derived from in-vivo salivary concentration studies, suggests that mephenytoin has a moderately higher affinity for plasma proteins than its active metabolite, this compound. This difference is likely attributable to the increased lipophilicity conferred by the N-methyl group on the mephenytoin molecule. While the absolute binding percentages place both compounds in the category of moderately bound drugs, this distinction is critical for pharmacokinetic modeling and predicting their in-vivo behavior. For researchers in drug development, this comparative analysis underscores the importance of evaluating the protein binding of both parent compounds and their major metabolites to build a comprehensive understanding of a drug's disposition and potential for clinical variability. The provided equilibrium dialysis protocol offers a robust framework for obtaining direct, in-vitro data to further elucidate and confirm these findings.

References

  • T. C. Butler. Quantitative studies of the metabolic fate of mephenytoin (mesantoin). J Pharmacol Exp Ther. 1952;106(2):235-45. URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Nirvanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a substance, including its proper disposal. This guide provides a detailed, safety-centric protocol for the disposal of Nirvanol (also known as Mephenytoin or Phenylethylhydantoin), a compound recognized for its anticonvulsant properties and as an active metabolite of mephenytoin. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our personnel and the environment.

Understanding the Imperative for Specialized Disposal

This compound is not a benign substance. It is classified as a combustible solid that is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2] These hazardous properties necessitate a disposal protocol that mitigates risks at every stage. Improper disposal, such as drain disposal or commingling with non-hazardous waste, can lead to environmental contamination and pose a threat to public health.

Key Hazard Information for this compound:
Hazard ClassificationDescriptionSource
Acute Toxicity, OralHarmful if swallowed.[1][2]
Skin IrritationCauses skin irritation.[1][2]
Eye IrritationCauses serious eye irritation.[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation.[1]
Physical HazardCombustible solid.[1]

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to provide a clear, actionable framework for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. This is to prevent accidental exposure through inhalation, ingestion, or skin contact.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemical-resistant gloves (nitrile or neoprene are suitable).

  • Respiratory Protection: A NIOSH-approved N95 dust mask is recommended to prevent inhalation of the solid particles.[1]

  • Protective Clothing: A standard laboratory coat should be worn.

Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should be collected in a designated, properly labeled hazardous waste container.

  • Waste Container: Use a clearly labeled, leak-proof container designated for solid chemical waste. The container should be compatible with this compound.

  • Labeling: The label should include the words "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

Step 3: The Disposal Procedure - A Deliberate and Safe Process

For the disposal of residual or expired this compound, follow these steps:

  • Gather Materials: Have your designated hazardous waste container, a scoop or spatula, and all necessary PPE readily available.

  • Transfer the Waste: Carefully transfer the solid this compound waste into the hazardous waste container. Avoid creating dust.[3]

  • Seal the Container: Securely close the lid of the hazardous waste container.

  • Decontaminate: Wipe down the exterior of the container and the work area with a suitable decontaminating agent. Dispose of any contaminated wipes in the same hazardous waste container.

  • Temporary Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Recommended storage temperature for this compound is 2-8°C.[1]

Step 4: Final Disposal - The Role of Environmental Health and Safety (EHS)

The ultimate disposal of the hazardous waste container must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.

  • Documentation: Complete all necessary waste disposal forms accurately and completely.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

NirvanolDisposalWorkflow start Initiate this compound Disposal ppe Don Appropriate PPE (Goggles, Gloves, N95 Mask, Lab Coat) start->ppe waste_characterization Is the waste pure this compound or a mixture? ppe->waste_characterization pure_this compound Segregate as Solid Hazardous Waste waste_characterization->pure_this compound Pure mixture Consult EHS for compatibility and disposal guidance waste_characterization->mixture Mixture containerize Place in a labeled, sealed hazardous waste container pure_this compound->containerize mixture->containerize storage Store in a designated, secure area containerize->storage ehs_pickup Arrange for EHS pickup storage->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: A workflow diagram illustrating the key decision points and steps for the safe disposal of this compound.

Broader Context: Disposal of Pharmaceutical Waste

While this guide focuses on the laboratory disposal of this compound, it's important to note the general guidelines for disposing of unused medications in a non-laboratory setting, as these principles also emphasize safety and environmental protection. The U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) recommend against flushing most medicines down the toilet.[4][5] Instead, they advise using drug take-back programs or, if not available, mixing the medication with an unappealing substance like coffee grounds or cat litter, sealing it in a plastic bag, and placing it in the household trash.[5][6]

Conclusion: A Commitment to Safety

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the hazards associated with this compound and adhering to a structured disposal protocol, we can ensure a safe working environment for ourselves and our colleagues while minimizing our environmental impact. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.

References

  • This compound-D5 - WITEGA Laboratorien Berlin-Adlershof GmbH. [Link]

  • ETHOTOIN - ORAL (Peganone) side effects, medical uses, and drug interactions. [Link]

  • Ethotoin (oral route) - Side effects & dosage - Mayo Clinic. [Link]

  • Mephenytoin | C12H14N2O2 | CID 4060 - PubChem - NIH. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. [Link]

  • How to Dispose of Medicines Properly - EPA. [Link]

  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES - DEA.gov. [Link]

Sources

Mastering Safety: A Researcher's Guide to Personal Protective Equipment for Handling Nirvanol

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the pursuit of discovery is paramount. Yet, the foundation of all groundbreaking work is an unwavering commitment to safety. When working with compounds like Nirvanol (5-ethyl-5-phenyl-2,4-imidazolidinedione), a metabolite of the anticonvulsant mephenytoin, a thorough understanding and rigorous application of personal protective equipment (PPE) protocols are not just procedural formalities—they are integral to the integrity of your research and the assurance of your well-being.

This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each piece of protective equipment, empowering you to make informed decisions that ensure your safety when handling this potent compound.

Understanding the Risks: A Profile of this compound

Before we can select the appropriate armor, we must first understand the adversary. This compound, in its solid form, presents a multifaceted hazard profile that dictates our safety protocols. According to safety data sheets and toxicological information, the primary risks are:

  • Acute Oral Toxicity (Harmful if swallowed) : Ingestion of this compound can lead to adverse health effects.[1][2]

  • Skin Irritation : Direct contact with the skin can cause irritation.[1][2]

  • Serious Eye Irritation : this compound poses a significant risk of serious irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation : Inhalation of this compound dust can irritate the respiratory tract.[3]

While specific data on the dermal absorption of this compound is limited, studies on other hydantoin derivatives suggest that these compounds can penetrate the skin.[1][4] This potential for systemic exposure through skin contact underscores the critical importance of proper glove selection and use.

The Core Ensemble: Your First Line of Defense

A risk-based assessment is crucial for determining the necessary level of PPE.[5][6] For routine laboratory operations involving this compound, the following core ensemble of PPE is mandatory.

Hand Protection: Beyond a Simple Barrier

Given this compound's potential for skin irritation and the possibility of dermal absorption, gloves are a non-negotiable component of your protective gear.

  • Why Nitrile? For incidental contact, such as handling vials or preparing solutions, nitrile gloves are the preferred choice. They offer good resistance to a range of chemicals and are less likely to cause allergic reactions than latex. Furthermore, nitrile gloves have a tendency to tear visibly when punctured, providing a clear indication of a breach in protection.

  • The Imperative of Double Gloving: When handling the solid, powdered form of this compound or when there is a higher risk of splashes, double gloving is a prudent measure. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Immediate Action on Contamination: It is crucial to understand that no glove material offers permanent protection. If a glove comes into contact with this compound, it should be removed immediately, followed by thorough hand washing. Disposable gloves should never be washed or reused.

Eye and Face Protection: Shielding Your Vision

The risk of serious eye irritation from this compound necessitates robust eye and face protection.

  • Safety Glasses with Side Shields: For low-risk activities where the potential for splashes is minimal, safety glasses equipped with side shields are the minimum requirement. This ensures protection from projectiles and incidental contact from the side.

  • Chemical Splash Goggles: The Gold Standard for Liquid Handling: When preparing solutions or performing any task with a risk of splashing, chemical splash goggles are essential. They form a seal around the eyes, providing superior protection against liquid splashes from all angles.

  • Face Shields for Enhanced Protection: In situations with a significant splash hazard, a face shield should be worn in conjunction with chemical splash goggles. The face shield provides an additional layer of protection for the entire face.

Protective Clothing: Guarding Against Contamination

A lab coat is a fundamental component of laboratory safety, protecting your skin and personal clothing from contamination.

  • The Right Fit and Material: A long-sleeved lab coat that fits properly and is fully buttoned is required. For handling solid this compound, a lab coat made of a low-permeability fabric is recommended to prevent dust penetration.

  • Cuff Management: The cuffs of the lab coat should be snug around the wrist. When wearing gloves, the cuff of the glove should be worn over the cuff of the lab coat to create a secure barrier.

Respiratory Protection: An Essential Shield Against Inhalation

The potential for respiratory irritation from this compound dust makes respiratory protection a critical consideration, particularly when handling the solid compound.

  • When is a Respirator Necessary? A NIOSH-approved N95 respirator is required when handling powdered this compound outside of a certified chemical fume hood. This includes activities such as weighing the compound or transferring it between containers.

  • The Importance of a Proper Fit: For a respirator to be effective, it must form a tight seal with the face. A fit test is essential to ensure that the chosen respirator provides the intended level of protection.

  • Limitations of Surgical Masks: It is important to note that standard surgical masks do not provide adequate respiratory protection against fine chemical dust and should not be used for this purpose.

Operational Plan: A Step-by-Step Guide to Safety

Adherence to a strict, methodical procedure for donning and doffing PPE is as crucial as the equipment itself. A flawed technique can lead to self-contamination, negating the protective benefits of the gear.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, appropriately sized lab coat, ensuring it is fully buttoned.

  • Respirator (if required): If handling powdered this compound outside of a fume hood, don your fit-tested N95 respirator.

  • Eye and Face Protection: Put on your safety glasses or chemical splash goggles. If a significant splash risk exists, add a face shield.

  • Gloves: Don your first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double gloving, put on the second pair over the first.

Doffing PPE: A Careful Reversal to Prevent Contamination

The principle of doffing is to remove the most contaminated items first, touching the outside of the equipment as little as possible.

  • Outer Gloves (if double gloved): If you are wearing two pairs of gloves, remove the outer, more contaminated pair first.

  • Gown/Lab Coat: Unbutton your lab coat. Carefully pull it off, turning it inside out as you remove it to contain any contamination.

  • Eye and Face Protection: Remove your face shield and/or goggles from the back of your head, avoiding contact with the front surfaces.

  • Respirator (if worn): Remove your respirator by grasping the straps, again avoiding touching the front of the mask.

  • Inner Gloves: Remove your final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Contaminated Materials

Proper disposal of contaminated PPE and this compound waste is essential to protect both personnel and the environment.

Waste StreamDisposal Procedure
Solid this compound Waste Should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
Contaminated Gloves, Wipes, and other Solid PPE Place in a designated, sealed bag or container for hazardous solid waste. These items should not be disposed of in regular trash.[7]
Solutions Containing this compound Aqueous solutions may require neutralization depending on local regulations. All liquid waste containing this compound should be collected in a properly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
Empty this compound Containers Should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.

Always adhere to your institution's specific hazardous waste management guidelines and local regulations.[2]

Visualizing the Workflow: PPE Selection and Disposal

To further clarify the decision-making process and procedural flow, the following diagrams illustrate the key steps in PPE selection and the waste disposal pathway.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection Assess Task Assess Task and Potential for Exposure Handling Solid Handling Solid this compound (Weighing, Transferring) Assess Task->Handling Solid Powder Exposure Preparing Solutions Preparing Solutions (Splash Potential) Assess Task->Preparing Solutions Liquid Splash Routine Handling Routine Handling of Dilute Solutions (Low Splash Potential) Assess Task->Routine Handling Incidental Contact PPE_Solid Lab Coat Double Nitrile Gloves Chemical Splash Goggles N95 Respirator Handling Solid->PPE_Solid PPE_Solutions Lab Coat Nitrile Gloves Chemical Splash Goggles (Face Shield if high risk) Preparing Solutions->PPE_Solutions PPE_Routine Lab Coat Nitrile Gloves Safety Glasses with Side Shields Routine Handling->PPE_Routine

Caption: Decision workflow for selecting appropriate PPE based on the task.

Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal A Solid this compound Waste D Labeled Hazardous Solid Waste Container A->D B Contaminated PPE (Gloves, Wipes) B->D C Liquid Waste (Solutions, Rinsate) E Labeled Hazardous Liquid Waste Container C->E F Institutional Hazardous Waste Management D->F E->F

Caption: Segregation and disposal pathway for this compound-contaminated waste.

By internalizing the principles and procedures outlined in this guide, you are not only ensuring your personal safety but also upholding the highest standards of scientific practice. A safe laboratory is an efficient and productive laboratory, paving the way for the next great discovery.

References

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation. Retrieved from [Link]

  • National Institutes of Health. (2022). Evaluation of Two Novel Hydantoin Derivatives Using Reconstructed Human Skin Model EpiskinTM: Perspectives for Application as Potential Sunscreen Agents. Retrieved from [Link]

  • WITEGA Laboratorien Berlin-Adlershof GmbH. (2024).
  • University of Wollongong. (2018). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • Tampa General Hospital. (2020). Donning and Doffing of Personal Protective Equipment (PPE). Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.).
  • PubChem. (n.d.). (+)-Nirvanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). (R)-(-)
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). Respirators. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • National Institutes of Health. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • KI Staff Portal. (2025). Laboratory waste. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Cayman Chemical. (n.d.).
  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.